molecular formula C10H18O3 B1172316 nimbidin CAS No. 1407-80-3

nimbidin

カタログ番号: B1172316
CAS番号: 1407-80-3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nimbidin, also known as this compound, is a useful research compound. Its molecular formula is C10H18O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1407-80-3

分子式

C10H18O3

同義語

nimbidin

製品の起源

United States

Foundational & Exploratory

Nimbidin's Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nimbidin, a complex mixture of tetranortriterpenes isolated from the seed oil of Azadirachta indica (Neem), demonstrates significant anti-inflammatory properties. Its mechanism of action is multifaceted, involving the suppression of key immune cell functions, inhibition of critical pro-inflammatory signaling cascades, and the downregulation of various inflammatory mediators. This compound effectively targets macrophages and neutrophils, curbing their migration, phagocytosis, and release of inflammatory enzymes. At the molecular level, it exerts potent inhibitory effects on the NF-κB and MAPK signaling pathways, leading to a marked reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators such as prostaglandins and nitric oxide. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate this compound's potential as a therapeutic agent for inflammatory diseases.

Modulation of Key Immune Cell Functions

This compound's anti-inflammatory activity begins with its ability to modulate the primary cells involved in the inflammatory response, particularly macrophages and neutrophils.

Macrophage Suppression

Macrophages play a central role in initiating and sustaining inflammation. This compound intervenes in several key macrophage functions:

  • Inhibition of Migration: In vivo studies show that oral administration of this compound significantly inhibits the migration of macrophages to sites of inflammation, such as the peritoneal cavity, in response to inflammatory stimuli.[1][2]

  • Suppression of Phagocytosis: this compound has been shown to inhibit the phagocytic activity of macrophages both after in vivo administration and through direct in vitro exposure.[1][2]

  • Respiratory Burst Attenuation: The production of reactive oxygen species (ROS) by macrophages, a process known as respiratory burst, is a key component of the inflammatory reaction. This compound effectively inhibits phorbol-12-myristate-13-acetate (PMA)-stimulated respiratory burst in these cells.[1][2]

Neutrophil Attenuation

Neutrophils are first responders to inflammation, releasing a variety of enzymes that can contribute to tissue damage. This compound attenuates neutrophil degranulation, significantly reducing the release of enzymes such as β-glucuronidase, myeloperoxidase, and lysozyme.[1][2]

Inhibition of Pro-Inflammatory Signaling Pathways

This compound's effects on immune cells are largely mediated by its intervention in upstream signaling pathways that regulate the expression of inflammatory genes.

NF-κB Pathway Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[3] this compound and related limonoids have been shown to abrogate the canonical NF-κB signaling pathway.[4][5] The mechanism involves:

  • Inhibition of IKK: this compound is suggested to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of the inhibitory protein IκBα.[4][5]

  • Prevention of IκBα Degradation: By blocking IκBα phosphorylation, this compound prevents its subsequent ubiquitination and degradation.[5]

  • Blocking p65/p50 Nuclear Translocation: With IκBα remaining bound to the p65/p50 heterodimer in the cytoplasm, its translocation to the nucleus is inhibited, thereby preventing the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and enzymes.[4][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65p50 p65/p50 p65p50_nuc p65/p50 (Active) p65p50->p65p50_nuc Translocation IkBa_p65p50 IκBα-p65/p50 (Inactive) IkBa_p65p50->p65p50 Degradation of IκBα This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) p65p50_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes IkBap65p50 IkBap65p50

Caption: this compound's inhibition of the canonical NF-κB pathway.
MAPK Pathway Regulation

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also critical in the inflammatory response, often working in concert with NF-κB.[6] The related limonoid, nimbolide, has been shown to inactivate both p38 and JNK MAPKs by inhibiting their phosphorylation.[6] This action prevents the activation of downstream transcription factors like AP-1, further contributing to the reduction in pro-inflammatory gene expression. While direct evidence for this compound is still emerging, this represents a likely concurrent mechanism of action.

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38 / JNK (Inactive) MAPKK->p38_JNK p_p38_JNK p-p38 / p-JNK (Active) p38_JNK->p_p38_JNK Phosphorylation AP1 AP-1 (c-Jun/ATF-2) Transcription Factor p_p38_JNK->AP1 Activation Genes Cytokine Gene Transcription AP1->Genes This compound This compound This compound->p38_JNK Inhibits Phosphorylation

Caption: Postulated inhibition of MAPK (p38/JNK) signaling by this compound.

Suppression of Key Inflammatory Mediators

The inhibition of upstream signaling pathways by this compound results in a significant downstream reduction of numerous pro-inflammatory molecules.

Pro-inflammatory Cytokines

This compound and related compounds effectively suppress the production of key pro-inflammatory cytokines that drive the inflammatory cascade. These include:

  • Tumor Necrosis Factor-alpha (TNF-α): A primary mediator of acute inflammation.[3][7][8]

  • Interleukin-6 (IL-6): A cytokine involved in both acute and chronic inflammation.[3][7]

  • Interleukin-1 (IL-1): this compound demonstrates weak inhibitory effects on IL-1.[1][2]

Prostaglandins and Nitric Oxide

This compound also targets enzymatic pathways responsible for producing potent inflammatory mediators.

  • Prostaglandin E2 (PGE2): this compound inhibits the production of PGE2 in LPS-stimulated macrophages.[1][2] This suggests an inhibitory effect on the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for prostaglandin synthesis at sites of inflammation.[9][10][11]

  • Nitric Oxide (NO): this compound significantly inhibits NO production in macrophages.[1][2][12] The mechanism for this is not through direct inhibition of the enzyme's catalytic activity, but rather by ameliorating the induction of the inducible nitric oxide synthase (iNOS) enzyme, likely via the aforementioned NF-κB inhibition.[1][2]

Mediator_Synthesis cluster_AA Arachidonic Acid Pathway cluster_NO Nitric Oxide Pathway AA Arachidonic Acid COX COX Enzymes AA->COX PGs Prostaglandins (PGE2) COX->PGs L_Arginine L-Arginine iNOS iNOS Enzyme L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO LPS LPS Stimulus iNOS_Induction iNOS Gene Transcription LPS->iNOS_Induction iNOS_Induction->iNOS This compound This compound This compound->COX Inhibits This compound->iNOS_Induction Inhibits

Caption: this compound's inhibition of PGE2 and NO synthesis pathways.
Histamine Release and Mast Cell Stabilization

In allergic inflammation, mast cell degranulation and the subsequent release of histamine are critical events. The related limonoid, nimbolide, has been shown to inhibit antigen-induced degranulation of mast cells in a concentration-dependent manner.[13][14] This mast cell stabilizing effect prevents the release of histamine and other vasoactive mediators, suggesting a potential role for this compound in managing allergic inflammatory conditions.[13][15]

Quantitative Efficacy Data

The anti-inflammatory effects of this compound have been quantified in various preclinical models.

Table 1: Summary of In Vivo Anti-Inflammatory Activity of this compound

Model/OrganismDosageAdministration RouteKey FindingsReference(s)
Rats5-25 mg/kg (3 days)OralSignificantly inhibited macrophage migration, phagocytosis, and PMA-stimulated respiratory burst.[1][2]
Albino Rats (Carrageenan-induced paw edema)250 mg/kgIntraperitoneal52.32% inhibition of edema at 4 hours.[16]
Albino Rats (Carrageenan-induced paw edema)500 mg/kgIntraperitoneal63.01% inhibition of edema at 4 hours.[16]

Table 2: Summary of In Vitro Anti-Inflammatory Activity of this compound

Cell TypeStimulusThis compound EffectKey FindingsReference(s)
Rat Peritoneal MacrophagesLPSInhibition of mediator productionInhibited production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2); weakly inhibited IL-1.[1][2][12]
Rat Peritoneal MacrophagesPMAInhibition of respiratory burstSuppressed the production of reactive oxygen species.[1][2]
Neutrophils-Attenuation of degranulationReduced release of β-glucuronidase, myeloperoxidase, and lysozyme.[1][2]
Human THP-1 Cells (Methanolic Neem Extract)LPSInhibition of TNF-α release37.77% inhibition at 250µg/mL.[8]

Key Experimental Protocols

The following are generalized methodologies for key experiments used to determine this compound's anti-inflammatory action.

In Vitro Macrophage Inhibition Assay

Macrophage_Assay Harvest 1. Harvest Rat Peritoneal Macrophages Culture 2. Culture Cells (e.g., RPMI-1640) Harvest->Culture Pretreat 3. Pre-treat with This compound (various conc.) Culture->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 5. Incubate (e.g., 24 hours) Stimulate->Incubate Analyze 6. Analyze Supernatant Incubate->Analyze NO NO (Griess Assay) Analyze->NO Cytokines Cytokines (ELISA) Analyze->Cytokines PGE2 PGE2 (EIA) Analyze->PGE2

Caption: Experimental workflow for in vitro macrophage inhibition assays.

Methodology:

  • Cell Isolation: Peritoneal macrophages are harvested from rats (e.g., Wistar rats) by peritoneal lavage using sterile, cold phosphate-buffered saline (PBS).

  • Cell Culture: Cells are washed, counted, and plated in 96-well or 24-well plates in a suitable medium like RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are allowed to adhere for 2-4 hours, after which non-adherent cells are washed away.

  • Treatment: Adherent macrophages are pre-treated with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours.

  • Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group and a positive control group (LPS only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Nitric Oxide (NO): The cell culture supernatant is collected, and the concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Supernatant levels of cytokines are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured using an Enzyme Immunoassay (EIA) kit.

In Vivo Carrageenan-Induced Paw Edema Model

Methodology:

  • Animal Acclimatization: Male or female albino rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Aspirin 200 mg/kg, oral), and several test groups receiving different doses of this compound (e.g., 125, 250, 500 mg/kg, intraperitoneal).[16]

  • Drug Administration: The respective drugs/vehicles are administered to the animals.

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound exhibits a robust and comprehensive anti-inflammatory profile by targeting multiple, synergistic mechanisms. It effectively suppresses the function of key inflammatory cells, inhibits the master regulatory NF-κB and MAPK signaling pathways, and consequently reduces the production of a wide array of pro-inflammatory cytokines and mediators. This multi-target action underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics for a range of acute and chronic inflammatory disorders. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective treatments for human diseases.

References

Nimbidin: A Technical Whitepaper on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidin, a complex tetranortriterpenoid mixture derived from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established biological effects, with a particular focus on its anti-inflammatory mechanisms. This document summarizes available quantitative data, outlines experimental methodologies for its isolation, and presents a visual representation of its implicated signaling pathways to support further research and development.

Chemical Structure and Identification

This compound is not a single molecular entity but rather a complex mixture of structurally related tetranortriterpenes.[1] This complexity has presented challenges in its complete characterization. However, a primary component often associated with the biological activity of this compound is sometimes referred to as nimbidinin.

Table 1: Chemical Identifiers and Properties of Nimbidinin

PropertyValueSource
Molecular Formula C₂₆H₃₄O₆[2]
Molecular Weight 442.5 g/mol [2]
IUPAC Name 6-(furan-3-yl)-11,16,18-trihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.0²,¹⁰.0⁵,⁹.0¹⁵,¹⁹]nonadec-8-en-4-one[2]
CAS Number 29803-86-9 (for Nimbidinin)[2]
Canonical SMILES CC12COC3C1C(C(CC2O)O)(C4CC(=O)C5(C(CC=C5C4(C3O)C)C6=COC=C6)C)C[3]

It is crucial to note that the CAS number for what is broadly referred to as "this compound" is 1407-80-3.[4] The existing literature often uses the term this compound to refer to the bitter extract containing a mixture of these related compounds.[5] For the purpose of this guide, "this compound" will refer to this active complex, while "nimbidinin" will be used when referring to the specific chemical entity detailed above.

Physicochemical and Spectroscopic Data

Detailed and specific quantitative spectroscopic data for the this compound mixture (CAS 1407-80-3) is not extensively available in the public domain. Characterization is often performed on closely related and well-studied neem limonoids like nimbin and nimbolide. The structural elucidation of these related compounds provides a foundational understanding of the class of molecules present in this compound extracts.

Table 2: General Spectroscopic Characteristics of Related Neem Limonoids

Spectroscopic TechniqueObserved Features in Related Limonoids (e.g., Nimbolide)Source
¹H-NMR Signals corresponding to furan ring protons, olefinic protons, and multiple methyl singlets.[6]
¹³C-NMR Resonances indicating carbonyl groups, olefinic carbons, and a complex aliphatic region.[6]
Mass Spectrometry (MS) Provides molecular weight determination and fragmentation patterns characteristic of the tetranortriterpenoid skeleton.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups.[8]

Researchers working with this compound should anticipate a complex spectroscopic profile reflecting the mixture of its constituent tetranortriterpenoids.

Experimental Protocols: Isolation and Purification

The isolation of this compound from neem seeds or oil involves multi-step extraction and chromatographic purification. The following is a generalized protocol based on commonly employed methodologies for neem limonoids.

Extraction
  • Soxhlet Extraction: Powdered neem leaves or seeds are subjected to Soxhlet extraction using a solvent such as ethanol or methanol for 6-8 hours.[8]

  • Solvent Partitioning: The crude extract is then partitioned between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol) to separate the limonoids from fatty acids and other lipids.[4]

Chromatographic Purification
  • Column Chromatography: The polar solvent fraction is concentrated and subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[9]

  • Thin-Layer Chromatography (TLC): Analytical TLC is used to monitor the separation and identify fractions containing this compound by comparing with a standard, if available.[4]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of the isolated fractions to obtain a more refined this compound complex.[10][11] An isocratic analytical HPLC method can also be developed for the quantification of major triterpenoids within the neem oil.[10]

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification Neem_Seeds Neem Seeds/Leaves Soxhlet Soxhlet Extraction (Ethanol/Methanol) Neem_Seeds->Soxhlet Crude_Extract Crude Extract Soxhlet->Crude_Extract Solvent_Partition Solvent Partitioning (Hexane/Methanol) Crude_Extract->Solvent_Partition Lipid_Fraction Lipid Fraction (Hexane) Solvent_Partition->Lipid_Fraction Limonoid_Fraction Limonoid-Rich Fraction (Methanol) Solvent_Partition->Limonoid_Fraction Column_Chromatography Column Chromatography (Silica Gel) Limonoid_Fraction->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Pure_this compound Purified this compound HPLC->Pure_this compound

Figure 1: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a broad range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Mechanism

This compound has been shown to suppress the functions of key immune cells, namely macrophages and neutrophils.[1] Its mechanism of action involves the inhibition of pro-inflammatory mediators. Specifically, this compound has been reported to:

  • Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Ameliorate the induction of inducible nitric oxide synthase (iNOS) without affecting its catalytic activity.[1]

These effects suggest that this compound likely modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response. The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2), which is responsible for PGE2 synthesis. While direct inhibition of NF-κB by the this compound complex is not definitively established, the downstream effects strongly implicate its involvement.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene induces COX2_gene COX-2 Gene Transcription NFkB_nucleus->COX2_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 produces

Figure 2: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Conclusion

This compound is a promising, naturally derived therapeutic agent with significant anti-inflammatory properties. While its characterization is complicated by its nature as a mixture of tetranortriterpenoids, ongoing research continues to elucidate the specific contributions of its components to its overall bioactivity. The information compiled in this technical guide serves as a foundational resource for researchers and professionals in drug development, providing key structural information, outlining experimental approaches, and offering insights into its molecular mechanisms of action. Further investigation is warranted to isolate and characterize all constituent compounds of the this compound complex and to fully delineate their individual and synergistic effects on relevant signaling pathways.

References

Nimbidin: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbidin, a complex tetranortriterpenoid, is one of the principal bioactive compounds isolated from the seed oil of the neem tree (Azadirachta indica). It has been the subject of extensive scientific investigation due to its wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-diabetic, and anti-cancer properties. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Pharmacological Activities of this compound

This compound exhibits a diverse range of pharmacological effects, which have been documented in numerous preclinical studies. These activities are attributed to its ability to modulate various cellular and signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties. Its mechanism of action involves the suppression of key inflammatory mediators and the modulation of immune cell functions.[1]

Mechanism of Action: this compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. It has been shown to suppress the functions of macrophages and neutrophils, which are key players in the inflammatory response.[1] Oral administration of this compound in rats at doses of 5-25 mg/kg for three consecutive days significantly inhibited the migration of macrophages to the peritoneal cavity in response to inflammatory stimuli.[2] Furthermore, this compound has been found to downregulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[3][4]

Experimental Evidence: Studies have shown that this compound, at a dose of 80 mg/kg, exhibits a significant anti-inflammatory effect comparable to that of prednisolone at a dose of 10 mg/kg.[5] Another study reported that a water-soluble part of an alcoholic extract of neem leaves, which contains this compound, at a dose of 200 mg/kg orally, showed significant anti-inflammatory activity in a cotton pellet granuloma assay in rats.[1]

Anti-diabetic Effects

This compound has shown promising anti-diabetic activity in various preclinical models. It appears to exert its effects through multiple mechanisms, including improving glucose tolerance and potentially modulating insulin signaling.

Mechanism of Action: In an oral glucose tolerance test in rabbits, this compound administered at a dose of 200 mg/kg significantly delayed the rise in blood glucose levels compared to the control group and brought the blood sugar level down to the baseline in the fourth hour.[6] While the precise molecular mechanisms are still under investigation, it is suggested that this compound may enhance glucose uptake by peripheral tissues.

Experimental Evidence: A study on alloxan-induced diabetic rats demonstrated that an alcoholic extract of neem root bark, containing this compound, significantly reduced blood sugar levels when administered twice daily for 15 days.[6] Another study using an aqueous extract of neem leaves in diabetic rats for 16 weeks showed a gradual but significant fall in blood glucose and an improvement in the lipid profile.[7]

Anti-cancer and Pro-apoptotic Effects

While much of the recent anti-cancer research on neem compounds has focused on the related limonoid, nimbolide, this compound and neem extracts containing it have also demonstrated anti-proliferative and pro-apoptotic activities.[8][9][10][11]

Mechanism of Action: The anti-cancer effects of neem compounds, including those related to this compound, are often attributed to the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of intrinsic and extrinsic apoptotic pathways.[8][9] These compounds can influence the expression of pro-apoptotic proteins like Bax and Bad, and anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[8][12] Furthermore, inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, has been observed with neem-derived compounds.[2][4][12]

Experimental Evidence: Studies on various cancer cell lines have shown that neem extracts and their purified components can inhibit cell growth in a dose- and time-dependent manner.[8][13] For instance, nimbolide has been shown to have an IC50 value of 2µM for inhibiting the proliferation of PC-3 prostate cancer cells.[13] While specific IC50 values for this compound across a wide range of cancer cell lines are less frequently reported, the collective evidence suggests its potential as an anti-cancer agent.

Quantitative Data Summary

The following tables summarize the quantitative data available on the pharmacological effects of this compound and related neem compounds.

Table 1: Anti-inflammatory Activity of this compound and Neem Extracts

Compound/ExtractAnimal ModelAssayDoseEffectReference
This compoundRatCarrageenan-induced paw edema80 mg/kgSignificant anti-inflammatory effect, comparable to 10 mg/kg prednisolone[5]
This compoundRatMacrophage migration5-25 mg/kg (oral, 3 days)Significant inhibition of macrophage migration[2]
Aqueous extract of Neem leavesRatCotton pellet granuloma200 mg/kg (oral)Significant anti-inflammatory activity[1]

Table 2: Anti-diabetic Activity of this compound and Neem Extracts

Compound/ExtractAnimal ModelAssayDoseEffectReference
This compoundRabbitOral Glucose Tolerance Test200 mg/kgSignificantly delayed rise in blood glucose; returned to baseline in 4 hours[6]
Alcoholic extract of Neem root barkRat (alloxan-induced)Blood Glucose Reduction-Significant reduction in blood sugar over 15 days[6]
Aqueous extract of Neem leavesRat (diabetic)Blood Glucose and Lipid Profile250 mg/kg (16 weeks)Gradual but significant fall in blood glucose and improved lipid profile[7]
Ethanolic extract of Neem leavesRat (alloxan-induced)Blood Glucose Reduction250 mg/kg (single dose)18% reduction in glucose after 24 hours[14]

Table 3: Anti-cancer Activity of Neem Compounds

CompoundCell LineAssayIC50 ValueEffectReference
NimbolidePC-3 (Prostate Cancer)Cell Proliferation2 µM50% inhibition of cell proliferation[13]
NimbolideVarious cancer cell linesCytotoxicity4.17-15.56 µMVaried susceptibility patterns[15]
Neem Leaf Extract (methanolic)K562 and Jurkat (Leukemia)NF-κB Inhibition220 ± 20 µg/ml (K562), 250 ± 20 µg/ml (Jurkat)Inhibition of TNF-α-triggered NF-κB induction[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the pharmacological effects of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

Objective: To evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar albino rats (150-200g) are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or prednisolone), and one or more test groups receiving different doses of this compound.

  • Administration: this compound or the standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Alloxan-Induced Diabetes in Rats (Anti-diabetic Assay)

Objective: To assess the hypoglycemic effect of a compound in a diabetic animal model.

Methodology:

  • Animal Model: Male albino rats are used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in saline.

  • Confirmation of Diabetes: Blood glucose levels are measured after 48-72 hours. Rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.[16]

  • Groups: Diabetic animals are divided into a diabetic control group, a standard drug group (e.g., glibenclamide), and test groups receiving different doses of this compound. A non-diabetic control group is also included.

  • Treatment: this compound or the standard drug is administered daily for a specified period (e.g., 15 days).

  • Measurement: Blood glucose levels are monitored at regular intervals throughout the study. At the end of the study, other parameters like lipid profile and body weight may also be assessed.

  • Data Analysis: Changes in blood glucose levels and other biochemical parameters are compared between the groups.

Cell Viability and Apoptosis Assays (Anti-cancer Assay)

Objective: To determine the cytotoxic and pro-apoptotic effects of a compound on cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions.

  • MTT Assay (Cell Viability):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader to determine cell viability. The IC50 value is calculated.

  • Annexin V-FITC/Propidium Iodide (PI) Staining (Apoptosis):

    • Cells are treated with this compound as described above.

    • Cells are harvested, washed, and resuspended in binding buffer.

    • Annexin V-FITC and PI are added to the cells and incubated in the dark.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and related compounds are underpinned by their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to inhibit the NF-κB pathway, which is a central mediator of inflammation. By preventing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes, including those for cytokines and chemokines.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, Releasing NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates NFκB_IκBα NF-κB IκBα DNA DNA NFκB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_inhibition Neem Compound Inhibition cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Neem_Compound This compound/ Nimbolide Neem_Compound->PI3K Inhibits Akt Akt Neem_Compound->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis_Pathway cluster_stimulus Neem Compound Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Neem_Compound This compound/ Nimbolide Death_Receptor Death Receptor (e.g., Fas) Neem_Compound->Death_Receptor Activates Bax Bax Neem_Compound->Bax Upregulates Bcl2 Bcl-2 Neem_Compound->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

The Discovery and History of Nimbidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has been a subject of scientific inquiry for over eight decades. Its discovery marked a significant milestone in the exploration of natural products for therapeutic applications. This technical guide provides an in-depth overview of the historical discovery of this compound, the evolution of its extraction and isolation protocols, and its well-documented biological activities. A key focus is placed on the molecular mechanisms underlying its anti-inflammatory and antibacterial properties, with detailed diagrams of the implicated signaling pathways. Quantitative data from various studies are summarized, and experimental methodologies are detailed to facilitate further research and development.

Discovery and Historical Context

The journey into the chemical constituents of the neem tree, a plant with a long history in traditional medicine, began in the early 20th century. While preliminary work in 1919 led to the isolation of "margosic acid," it was the pioneering research of Dr. Salimuzzaman Siddiqui in 1942 that brought the complex chemistry of neem to the forefront of natural product science.[1]

In a landmark study, Siddiqui successfully isolated three bitter compounds from neem oil: nimbin, nimbinin, and this compound.[2][3][4] this compound was identified as the principal bitter component and the most abundant of the three.[2] Siddiqui's initial characterization described this compound as a cream-colored, amorphous, and sulfur-containing compound.[4] This discovery was a pivotal moment, establishing this compound as a key bioactive constituent of neem and paving the way for extensive pharmacological investigations into its therapeutic potential.[2]

Physicochemical Properties and Quantitative Analysis

This compound is a complex tetranortriterpenoid. Early studies by Siddiqui established its fundamental properties, which have been further elucidated over the years with advanced analytical techniques. Modern studies have provided more precise quantitative data on the yield of this compound and related limonoids from neem seeds.

Table 1: Physicochemical Properties of this compound (Early Studies)

PropertyDescriptionReference
Appearance Cream-colored, amorphous solid[4]
Melting Point 90-100 °C[4]
Key Element Contains sulfur[4]
Primary Source Neem (Azadirachta indica) seed oil[2][5]

Table 2: Quantitative Yield of Limonoids from Neem Seeds (Modern Studies)

LimonoidConcentration (mg/kg of seed)Reference
Salannin4500[6]
Nimbin3450[6]
Azadirachtin A + B2784[6]

Experimental Protocols: From Historical to Modern Extraction

The methodologies for isolating this compound have evolved significantly since its initial discovery, moving from classical solvent extraction to sophisticated chromatographic techniques that offer higher purity and yield.

Siddiqui's Historical Isolation Method (1942)

General Workflow: The process involved the systematic extraction of the water-insoluble components of neem oil using a series of organic solvents with varying polarities.[2][4] This likely involved:

  • Initial extraction with a non-polar solvent like petroleum ether to remove fats.

  • Subsequent extractions with solvents of increasing polarity, such as ether, ethyl acetate, and finally dilute alcohol, to separate the bitter principles.[2][4]

G NeemOil Neem Oil PetEther Petroleum Ether Extraction NeemOil->PetEther Remove lipids Ether Ether Extraction PetEther->Ether Extract bitters EtOAc Ethyl Acetate Extraction Ether->EtOAc Alcohol Dilute Alcohol Extraction EtOAc->Alcohol This compound This compound-rich Fraction Alcohol->this compound

Caption: Conceptual workflow of Siddiqui's 1942 isolation method.

Modern Isolation and Purification Protocol

Contemporary methods for isolating this compound offer greater precision and efficiency, typically employing a combination of solvent extraction and chromatography.

Materials:

  • Neem seeds or neem oil

  • n-Hexane

  • Ethanol (96%)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane-ethyl acetate mixtures)

  • Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • If starting with neem seeds, they are first de-shelled, and the kernels are pulverized.

    • The powdered kernels undergo Soxhlet extraction with n-hexane for several hours to defat the material.[7][8]

    • The defatted material is then subjected to a second Soxhlet extraction using a more polar solvent, such as ethanol, to extract the limonoids, including this compound.[2]

  • Chromatographic Separation:

    • The crude ethanolic extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Fractions are collected and monitored by TLC to identify those containing this compound.

  • Purification and Confirmation:

    • Fractions rich in this compound are pooled and may be subjected to further purification using techniques like preparative TLC or recrystallization.[2]

    • The purity and identity of the isolated this compound are confirmed using HPLC, comparing the retention time with a known standard, and by other spectroscopic methods (e.g., NMR, Mass Spectrometry).[9]

G Start Neem Seed Kernels Soxhlet1 Soxhlet Extraction (n-Hexane) Start->Soxhlet1 Defatting Soxhlet2 Soxhlet Extraction (Ethanol) Soxhlet1->Soxhlet2 Extract Limonoids ColumnChrom Column Chromatography (Silica Gel) Soxhlet2->ColumnChrom Separation TLC TLC Monitoring ColumnChrom->TLC Fraction analysis HPLC HPLC Analysis TLC->HPLC Purity check Purethis compound Pure this compound HPLC->Purethis compound G TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα This compound This compound This compound->IKK Inhibits p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Transcription Initiates G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces dysfunction CytoC Cytochrome c Mitochondria->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

References

Nimbidin: A Technical Guide to its Sourcing, Natural Occurrence, and Anti-inflammatory Mechanisms in Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's primary source, its natural occurrence and concentration in various parts of the neem tree, and the molecular mechanisms underlying its anti-inflammatory effects. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside a comprehensive analysis of its interaction with the NF-κB signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel anti-inflammatory therapeutics.

Source and Natural Occurrence of this compound in Azadirachta indica

This compound is a major bioactive compound predominantly found in the seeds of the Azadirachta indica (neem) tree, particularly concentrated in the neem seed oil and kernel.[1][2] While present in other parts of the plant, such as the leaves and bark, the highest concentrations are consistently reported in the seeds.[3][4] The concentration of this compound can vary depending on geographical location, climatic conditions, and the specific ecotype of the neem tree.

Table 1: Quantitative Occurrence of this compound and Related Limonoids in Azadirachta indica

Plant PartCompoundConcentrationMethod of AnalysisReference
Seed KernelThis compoundMajor bitter principleNot specified[4]
Seed OilThis compoundHigh concentrationNot specified[5][6]
LeavesThis compoundPresentChromatographic techniques[3][5]
Bark (Hexane Fraction)Nimbin271 µg/g (dry weight)HPLC[3]
Bark (Methanolic Extract)Nimbin260 µg/g (dry weight)HPLC[3]
Seed (Methanolic Extract)Azadirachtin3300 µg/g (dry weight)HPLC[3]
Seed KernelAzadirachtin1.08 - 3.09 mg/gHPLC[7]
Seed KernelOil Content~44.6%Gravimetric[7]

Note: Specific quantitative data for this compound across various plant parts is not extensively available in the cited literature. The table includes data for related limonoids to provide a comparative context.

Experimental Protocols

Extraction of this compound from Azadirachta indica Seeds

This protocol outlines a general procedure for the extraction of this compound from neem seeds, primarily based on solvent extraction methods.

Objective: To obtain a crude extract enriched with this compound from neem seed kernels.

Materials:

  • Dried neem seed kernels

  • Grinder or mill

  • Soxhlet apparatus

  • Round bottom flask

  • Heating mantle

  • Rotary evaporator

  • n-Hexane or ethanol (analytical grade)

  • Filter paper

Procedure:

  • Sample Preparation: Grind the dried neem seed kernels into a coarse powder to increase the surface area for extraction.

  • Soxhlet Extraction: a. Place a known quantity of the powdered neem seed kernels into a thimble made of filter paper. b. Place the thimble inside the main chamber of the Soxhlet extractor. c. Fill the round bottom flask with the chosen solvent (n-hexane or ethanol) to about two-thirds of its volume. d. Assemble the Soxhlet apparatus and connect it to a condenser and the heating mantle. e. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down into the thimble containing the neem seed powder. f. The solvent will fill the thimble and extract the soluble compounds, including this compound. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round bottom flask. g. Allow this process to cycle for several hours (typically 6-8 hours) to ensure complete extraction.

  • Solvent Evaporation: After extraction, the solvent in the round bottom flask will contain the extracted compounds. Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Crude Extract: The resulting viscous or semi-solid residue is the crude neem oil extract containing this compound.

Isolation and Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract.

Objective: To isolate and purify this compound from the crude neem oil extract.

Materials:

  • Crude neem oil extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-hexane, ethyl acetate (analytical grade)

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation: a. Prepare a slurry of silica gel in n-hexane. b. Pack the glass column with the silica gel slurry, ensuring there are no air bubbles. c. Allow the silica gel to settle and the excess solvent to drain until the solvent level is just above the silica bed.

  • Sample Loading: a. Dissolve a small amount of the crude neem oil extract in a minimal amount of n-hexane. b. Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: a. Begin eluting the column with n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 9:1, 8:2, 7:3 v/v). This is known as gradient elution. c. Collect the eluate in separate fractions (e.g., 10-20 mL each).

  • Fraction Analysis: a. Monitor the separation by spotting each fraction on a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). c. Visualize the spots under a UV lamp. d. Fractions showing a similar TLC profile with a prominent spot corresponding to the expected Rf value of this compound are pooled together.

  • Purification: a. Concentrate the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound. b. The purity of the isolated this compound can be further assessed by HPLC.

Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

While a specific validated HPTLC method for this compound is not detailed in the provided search results, a general workflow based on methods for other neem limonoids can be adapted.[8][9][10][11][12]

Objective: To quantify the concentration of this compound in a given neem extract.

Materials:

  • HPTLC system (applicator, developing chamber, scanner)

  • Pre-coated silica gel 60 F254 HPTLC plates

  • Standard this compound (for calibration curve)

  • Neem extract sample

  • Mobile phase: A mixture of non-polar and polar solvents (e.g., Toluene:Ethyl acetate) needs to be optimized.[13]

  • Densitometer

Procedure:

  • Sample and Standard Preparation: a. Prepare a stock solution of standard this compound of a known concentration in a suitable solvent (e.g., methanol). b. Prepare a solution of the neem extract of a known concentration.

  • Application: a. Apply different volumes of the standard this compound solution onto the HPTLC plate to create a calibration range. b. Apply a known volume of the neem extract solution onto the same plate.

  • Development: a. Develop the plate in a pre-saturated HPTLC chamber with the optimized mobile phase until the solvent front reaches a predetermined distance.

  • Densitometric Analysis: a. After development, dry the plate. b. Scan the plate using a densitometer at a wavelength where this compound shows maximum absorbance. c. Record the peak areas for both the standard and the sample spots.

  • Quantification: a. Generate a calibration curve by plotting the peak area of the standard against its concentration. b. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract based on its peak area.

Molecular Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Overview of the NF-κB Signaling Pathway

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) of NF-κB (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to an inflammatory response.

This compound's Interaction with the NF-κB Pathway

This compound exerts its anti-inflammatory effect by intervening at key steps in the NF-κB signaling cascade. Experimental evidence suggests that this compound can:

  • Inhibit IKK Activity: this compound is proposed to inhibit the catalytic activity of the IKK complex, particularly IKKβ.[15] By inhibiting IKK, this compound prevents the phosphorylation of IκBα.

  • Prevent IκBα Degradation: As a direct consequence of IKK inhibition, the phosphorylation and subsequent ubiquitination and degradation of IκBα are blocked.

  • Inhibit p65 Nuclear Translocation: By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus.[16]

This cascade of events ultimately leads to the downregulation of NF-κB-mediated gene expression and a reduction in the production of pro-inflammatory mediators.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_quantification Quantification NeemSeeds Neem Seeds Grinding Grinding NeemSeeds->Grinding Soxhlet Soxhlet Extraction (n-hexane or ethanol) Grinding->Soxhlet Evaporation1 Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation1 CrudeExtract Crude this compound Extract Evaporation1->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel, n-hexane:ethyl acetate gradient) CrudeExtract->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Fraction Monitoring Pooling Pooling of Fractions TLC->Pooling Evaporation2 Solvent Evaporation Pooling->Evaporation2 Purethis compound Purified this compound Evaporation2->Purethis compound HPTLC HPTLC Analysis Purethis compound->HPTLC Purity Check & Calibration Calibration Curve (Standard this compound) HPTLC->Calibration Quantification Quantification of this compound HPTLC->Quantification Calibration->Quantification

Figure 1: Experimental workflow for the extraction, isolation, and quantification of this compound.

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a key bioactive constituent of Azadirachta indica, demonstrates significant potential as a natural anti-inflammatory agent. Its primary mechanism of action involves the targeted inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This technical guide has provided a comprehensive overview of this compound's source, natural occurrence, and detailed methodologies for its extraction, isolation, and quantification. The elucidation of its molecular interaction with the IKK complex and subsequent suppression of p65 nuclear translocation offers a clear rationale for its anti-inflammatory effects. Further research focusing on the development of validated quantitative analytical methods and in-depth investigation of its pharmacological and toxicological profiles is warranted to fully exploit the therapeutic potential of this compound in the development of novel anti-inflammatory drugs.

References

Preliminary Biocompatibility of Nimbidin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nimbidin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities. As with any potential therapeutic agent, a thorough evaluation of its biocompatibility is paramount to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the preliminary biocompatibility studies on this compound and its closely related, and more extensively studied, analogue, nimbolide. The data presented herein is crucial for researchers and drug development professionals working on the preclinical assessment of these promising natural compounds.

In Vitro Cytotoxicity and Biocompatibility

In vitro studies are fundamental in the initial assessment of a compound's biocompatibility, providing insights into its effects at a cellular level. A significant body of research has focused on the cytotoxic effects of nimbolide, a structurally similar limonoid from neem, against various cell lines. These studies offer valuable preliminary data that can, to a certain extent, inform our understanding of this compound's potential biocompatibility profile.

Cytotoxicity against Cancer and Normal Cell Lines

A key aspect of biocompatibility for a potential anti-cancer agent is its selective toxicity towards cancerous cells while exhibiting minimal effects on normal, healthy cells. Studies on nimbolide have demonstrated a dose- and time-dependent cytotoxic effect on various cancer cell lines.[1][2] Importantly, nimbolide has shown a milder effect on normal cell lines, suggesting a favorable therapeutic window.[1][2] For instance, one study found that the viability of cancer cell lines was significantly lower after treatment with nimbolide, whereas no significant difference was observed in normal fibroblast cell lines.[1] Another study confirmed that nimbolide induced apoptosis in cancer cells but not in normal cells.[3]

Table 1: In Vitro Cytotoxicity of Nimbolide (IC50 Values)

Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Du-145Human Prostate Carcinoma8.01 ± 0.4424[2]
PC-3Human Prostate Carcinoma11.16 ± 0.8424[2]
A-549Human Lung Carcinoma4.97 ± 0.7248[2]
NIH3T3Mouse Embryonic Fibroblast> 5048[2]
CCD-18CoHuman Colon Fibroblast59.13 ± 5.6848[2]
EJHuman Bladder Carcinoma324/48[4]
5637Human Bladder Carcinoma324/48[4]
U937Human Histiocytic Lymphoma< 5.0Not Specified[5][6]
HL-60Human Promyelocytic Leukemia< 5.0Not Specified[5][6]
THP1Human Acute Monocytic Leukemia< 5.0Not Specified[5][6]
B16Mouse Melanoma< 5.0Not Specified[5][6]
HeLaHuman Cervical CancerDose-dependent suppressionNot Specified[7]
PC-3Human Prostate CancerNot SpecifiedNot Specified[8]
HepG2Human Hepatocellular CarcinomaNot SpecifiedNot Specified[9]
BCWM.1Waldenström's Macroglobulinemia~0.2Not Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of key experimental protocols used in the biocompatibility assessment of nimbolide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow step1 Step 1 Seed cells in a 96-well plate and allow to adhere overnight. step2 Step 2 Treat cells with varying concentrations of this compound/Nimbolide for 24-48 hours. step1->step2 step3 Step 3 Add MTT solution to each well and incubate for 2-4 hours. step2->step3 step4 Step 4 Remove the MTT solution and add a solubilizing agent (e.g., DMSO). step3->step4 step5 Step 5 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. step4->step5

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Assessment by Flow Cytometry

Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay cluster_workflow Apoptosis Assay Workflow step1 Cell Treatment Treat cells with this compound/Nimbolide for a specified duration. step2 Harvesting Harvest cells by trypsinization and wash with PBS. step1->step2 step3 Staining Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. step2->step3 step4 Incubation Incubate the cells in the dark for 15 minutes at room temperature. step3->step4 step5 Analysis Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells. step4->step5

Caption: Experimental workflow for assessing apoptosis using flow cytometry.

Signaling Pathways in Biocompatibility

The biocompatibility of a compound is intrinsically linked to its interaction with cellular signaling pathways. This compound and nimbolide have been shown to modulate several key pathways involved in cell survival, proliferation, and apoptosis. Understanding these interactions is crucial for predicting potential toxicities and for elucidating the mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Several studies have indicated that nimbolide exerts its anti-cancer effects by inhibiting this pathway.[8][11] Inhibition of the PI3K/Akt pathway can lead to the induction of apoptosis in cancer cells.[11]

PI3K_Akt_Pathway cluster_pathway This compound/Nimbolide and the PI3K/Akt Pathway This compound This compound/ Nimbolide PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival/ Proliferation Akt->CellSurvival Promotes

Caption: this compound/Nimbolide inhibits the PI3K/Akt pathway, leading to apoptosis.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with cancer and inflammatory diseases. Nimbolide has been reported to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[9]

NFkB_Pathway cluster_pathway This compound/Nimbolide and the NF-κB Pathway This compound This compound/ Nimbolide NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Promotes CellSurvival Cell Survival NFkB->CellSurvival Promotes

Caption: this compound/Nimbolide induces apoptosis by inhibiting the NF-κB pathway.

In Vivo Toxicity Studies

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential for assessing the systemic effects and overall biocompatibility of a compound. Acute and sub-chronic toxicity studies help determine the safety profile of this compound and its derivatives.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. An acute oral toxicity study of nimbolide in rats, following OECD-404 guidelines, showed no mortality or significant behavioral changes at the doses tested.[12] This suggests a low acute toxicity profile for nimbolide. However, other studies using different extracts and administration routes have reported varying degrees of toxicity. For example, a methanolic extract of A. indica leaves administered intraperitoneally to mice was classified as highly toxic, with an LD50 of 31.62 mg/kg.[13] It is crucial to consider the specific extract, compound, and route of administration when evaluating toxicity data.

Sub-chronic Toxicity

Sub-chronic toxicity studies involve the repeated administration of a compound over a longer period (e.g., 28 days) to evaluate its cumulative effects. A study on hexane and ethyl acetate extracts of A. indica leaves in rats at doses ranging from 1800-3600 mg/kg body weight showed alterations in some biochemical and hematological parameters, as well as some histopathological changes in the liver.[14] These findings indicate that long-term exposure to high doses of certain neem extracts may have adverse effects.

Table 2: Summary of In Vivo Toxicity Studies on Neem (Azadirachta indica) Extracts and Nimbolide

Study TypeCompound/ExtractAnimal ModelRoute of AdministrationKey FindingsReference
Acute ToxicityNimbolideRatOralNo mortality or toxicological effects observed.[12]
Acute ToxicityAqueous leaf extractMouseOralLD50 > 2500 mg/kg.[13]
Acute ToxicityEthanolic leaf extractMouseOralLD50 > 5000 mg/kg.[13]
Acute ToxicityMethanolic leaf extractMouseIntraperitonealLD50 = 31.62 mg/kg (highly toxic).[13]
Sub-chronic ToxicityHexane and Ethyl Acetate Leaf ExtractsRatOralAltered biochemical and hematological parameters; hepatic histopathological changes at high doses.[14]

Conclusion

The preliminary biocompatibility data for this compound, largely inferred from studies on the closely related compound nimbolide and various neem extracts, is promising, particularly concerning its selective cytotoxicity towards cancer cells. In vitro studies consistently demonstrate its ability to induce apoptosis in malignant cells while sparing normal cells. The modulation of key signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for these observations. However, the available in vivo toxicity data highlights the importance of careful dose selection and further investigation into the long-term effects of purified this compound. Future research should focus on comprehensive preclinical toxicity studies of purified this compound to establish a definitive safety profile and to pave the way for its potential clinical development.

References

In Silico Docking of Nimbidin: A Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico docking studies investigating the interactions between nimbidin, a bioactive compound from the neem tree (Azadirachta indica), and various protein targets. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Core Findings: this compound's Molecular Interactions

This compound has been the subject of numerous computational studies to elucidate its therapeutic potential. These studies have identified its ability to bind to a range of protein targets implicated in viral infections, cancer, and inflammatory processes. The following sections present a consolidated view of the binding affinities and the methodologies employed in these in silico investigations.

Quantitative Data Summary

The binding affinities of this compound and its analogs with various protein targets, as determined by molecular docking studies, are summarized below. These values, typically represented as binding energy (in kcal/mol) or other scoring functions, indicate the strength of the interaction between the ligand (this compound) and the protein's binding site. A more negative value generally signifies a stronger and more stable interaction.

Target ProteinTarget Subunit/DomainLigandBinding Affinity/ScoreSoftware/Method
Dengue Virus (DENV) Envelope Protein -NimbinHigh binding affinity (specific values not consistently reported across all serotypes)Surflex-dock in SYBYL
SARS-CoV-2 Spike GlycoproteinNimbinHigh binding affinityNot specified
SARS-CoV-2 Angiotensin-Converting Enzyme 2 (ACE2)Nimbin-12.33 kcal/mol (binding score)Not specified
SARS-CoV-2 3C-like protease (3CLpro)This compoundGood binding energyiGEMDOCK, AutoDock
Nuclear Factor kappa-B (NF-κB) p50 SubunitNimbin and analogs-33.23 to -50.49 Kcal/mol (dG bind)Not specified
Nuclear Factor kappa-B (NF-κB) p65 SubunitNimbin and analogs-33.23 to -50.49 Kcal/mol (dG bind)Not specified
Influenza Virus NS1 Protein6-o-ACETYLNIMBANDIOL (Neem compound)Strong interaction with conserved residuesMolecular Operating Environment (MOE)
Cyclin E -Nimbolide (related limonoid)Binds to Glycine 131 and Lysine 89Molecular Operating Environment (MOE)
E3 ubiquitin ligase RNF114 Cysteine-8 (C8)NimbolideCovalent modificationActivity-based protein profiling (ABPP)

Experimental Protocols: A Methodological Overview

The in silico docking studies of this compound and related compounds generally follow a standardized workflow. The methodologies cited in the literature provide a framework for replicating and expanding upon these computational experiments.

Receptor and Ligand Preparation
  • Receptor Preparation : The three-dimensional structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[1] The protein structure is then prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and performing energy minimization to relieve any steric clashes.[1] This optimization is often carried out using force fields like AMBER.[1]

  • Ligand Preparation : The 3D structure of this compound is obtained from databases such as PubChem or constructed using molecular modeling software. The ligand's structure is also optimized, and its energy is minimized to obtain a stable conformation.

Molecular Docking Simulation
  • Software : A variety of software packages are employed for molecular docking, including AutoDock, Surflex-dock, MOE, and SwissDock.[1][2][3][4][5]

  • Binding Site Identification : The active site of the target protein is identified, often based on the location of a co-crystallized inhibitor or through computational prediction tools like the CASTp server.[2]

  • Docking Algorithm : The docking software then explores a multitude of possible conformations and orientations of the ligand within the protein's binding pocket. Each of these "poses" is evaluated using a scoring function.

  • Scoring Function : The scoring function estimates the binding free energy of the protein-ligand complex.[6] This score is used to rank the different poses, with the lowest energy conformation considered the most likely binding mode. Consensus scoring functions, like the CScore, may be used to improve the accuracy of the binding affinity evaluation.[1]

Post-Docking Analysis
  • Interaction Analysis : The best-docked complexes are analyzed to identify the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.[1][5]

  • Molecular Dynamics (MD) Simulation : To further validate the stability of the predicted protein-ligand complex, MD simulations can be performed.[2][7] These simulations model the movement of atoms over time, providing insights into the dynamic behavior and stability of the complex.

Visualizing the Molecular Landscape

Diagrams of key signaling pathways and a generalized experimental workflow provide a clearer understanding of the broader context and the practical steps involved in the in silico analysis of this compound.

G General Workflow for In Silico Docking Studies cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB retrieval, optimization) binding_site Binding Site Identification receptor_prep->binding_site ligand_prep Ligand Preparation (Structure retrieval, optimization) docking Molecular Docking Simulation ligand_prep->docking binding_site->docking scoring Scoring and Ranking of Poses docking->scoring interaction_analysis Analysis of Molecular Interactions scoring->interaction_analysis md_simulation Molecular Dynamics Simulation (Optional Validation) interaction_analysis->md_simulation

A generalized workflow for in silico molecular docking studies.
This compound's Impact on Key Signaling Pathways

In silico and related studies suggest that this compound and other neem-derived compounds can modulate several critical signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

One of the most frequently implicated pathways is the NF-κB signaling pathway .[7] this compound has been shown to potentially inhibit the p50 and p65 subunits of NF-κB, which are crucial for its activation.[7] The activation of NF-κB is a key step in the inflammatory response and is also implicated in cancer progression.

G Simplified NF-κB Signaling Pathway and this compound's Putative Role stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) ikb_kinase IKK Complex stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates ikb_kinase->ikb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription activates This compound This compound This compound->nfkb Inhibits

This compound's potential inhibitory effect on the NF-κB signaling pathway.

Furthermore, ethanolic neem leaf extract, which contains this compound, has been shown to target the insulin-like growth factor (IGF) signaling pathway in breast cancer cells.[8] This pathway, which involves key proteins like PI3K and Akt, is critical for cell growth and survival.

G Simplified PI3K/Akt Signaling Pathway and Potential Modulation by Neem Compounds igf IGF igf1r IGF-1R igf->igf1r pi3k PI3K igf1r->pi3k activates akt Akt pi3k->akt activates cell_survival Cell Survival, Proliferation, and Growth akt->cell_survival neem_extract Neem Leaf Extract (contains this compound) neem_extract->igf1r Inhibits neem_extract->akt Inhibits

Potential inhibitory points of neem compounds in the PI3K/Akt pathway.

Conclusion

The collective evidence from in silico docking studies strongly suggests that this compound is a promising natural compound with the potential to interact with a variety of therapeutically relevant protein targets. The data on its binding affinities and the understanding of its modulation of key signaling pathways provide a solid foundation for further preclinical and clinical investigations. This technical guide serves as a resource for researchers to build upon existing knowledge and to design future studies aimed at harnessing the full therapeutic potential of this compound.

References

A Technical Guide to the Physical and Chemical Properties of Pure Nimbidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbidin is a prominent bioactive tetranortriterpenoid derived from the neem tree (Azadirachta indica). It is a key constituent of the bitter principles of neem oil and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of pure this compound, detailed experimental protocols for its analysis, and insights into its molecular mechanisms of action. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties of this compound

Pure this compound is a crystalline substance.[3] While extensive data on many of its physicochemical properties are available for the closely related and more extensively studied limonoid, nimbin, specific quantitative data for pure this compound is less abundant in publicly accessible literature. The following tables summarize the available data for this compound and related compounds for comparative purposes.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compoundNimbinNimbolideSource
Appearance Crystalline solidWhite, crystallineYellow solids[3],[4]
Melting Point (°C) Data not available205120.8–122.3[5][6],[4]
Boiling Point (°C) Data not availableData not availableData not available
Solubility
WaterLow solubilityLow water solubilitySparingly soluble in aqueous buffers[6],[7]
EthanolSolubleData not available~ 10 mg/mL[7]
DMSOSolubleData not available~ 10 mg/mL[7]
Dimethylformamide (DMF)SolubleData not available~ 10 mg/mL[7]

Table 2: Chemical and Spectroscopic Properties of this compound and Related Compounds

PropertyThis compound (as Nimbidinin)NimbinSource
Molecular Formula C₂₆H₃₄O₆C₃₀H₃₆O₉[8],[9]
Molecular Weight ( g/mol ) 442.53540.6[8],[9]
Exact Mass (Da) 442.23553880540.23593272[8],[9]
UV-Vis λmax Visualized at 560 nm (TLC)Data not available for pure compound[10]
Key FTIR Peaks (cm⁻¹) Data not available for pure compoundData not available for pure compound
¹H NMR Data not availableSelected data available[11]
¹³C NMR Data not availableSelected data available[11]

Note: The data for this compound is often presented under the name "nimbidinin" in chemical databases. Further research is needed to definitively confirm if these are identical compounds.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound, based on established protocols for neem limonoids.

Isolation and Purification of this compound

The isolation of this compound from neem seeds or leaves typically involves solvent extraction followed by chromatographic purification.

a) Solvent Extraction from Neem Seeds:

  • Pulverization: Neem kernels are pulverized to a particle size of approximately 0.1 mm to 1.0 mm.[3]

  • Defatting: The powdered kernels are first defatted using a non-polar solvent like hexane to remove the bulk of the oil.[12]

  • Alcoholic Extraction: The defatted material is then extracted with an alcohol, typically methanol or ethanol, at a ratio of 1:2.5 (w/v) with agitation for 2-24 hours at a temperature of 25-50°C.[3]

  • Concentration: The alcoholic extract is filtered and concentrated under reduced pressure to about 5% of its original volume.[3]

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned between a chlorinated hydrocarbon solvent (e.g., ethylene dichloride) and water. The organic phase, containing this compound, is collected.[3]

  • Solvent Removal: The organic solvent is removed under reduced pressure to yield a viscous mass.[3]

b) Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[12]

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC. This compound can be visualized as a pink fluorescent spot under UV light at 560 nm.[10]

  • High-Performance Liquid Chromatography (HPLC): Final purification and quantification are achieved using HPLC.[13] A typical method involves a C18 column with a mobile phase of acetonitrile and water, with detection at a specific wavelength (e.g., 215 nm).[14]

G cluster_extraction Extraction cluster_purification Purification NeemSeeds Neem Seeds Pulverization Pulverization NeemSeeds->Pulverization Defatting Defatting (Hexane) Pulverization->Defatting AlcoholicExtraction Alcoholic Extraction (Methanol/Ethanol) Defatting->AlcoholicExtraction Concentration Concentration AlcoholicExtraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning CrudeExtract Crude this compound Extract Partitioning->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC HPLC HPLC Purification & Quantification TLC->HPLC Purethis compound Pure this compound HPLC->Purethis compound G cluster_pathway NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Inflammation Inflammatory Gene Transcription DNA->Inflammation Activates This compound This compound This compound->NFkB Inhibits G cluster_fungal_cell Fungal Cell ErgosterolSynth Ergosterol Biosynthesis Pathway Ergosterol Ergosterol ErgosterolSynth->Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation CellIntegrity Membrane Integrity CellMembrane->CellIntegrity CellDeath Fungal Cell Death CellIntegrity->CellDeath Loss of This compound This compound This compound->ErgosterolSynth Inhibits

References

The Nimbidin Biosynthesis Pathway in Azadirachta indica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of nimbidin, a significant tetranortriterpenoid found in the neem tree (Azadirachta indica). This compound and related limonoids are of substantial interest to the pharmaceutical and agricultural industries due to their wide range of biological activities. This document, intended for researchers, scientists, and drug development professionals, details the current understanding of the this compound biosynthesis pathway, presents quantitative data on related compounds, outlines key experimental protocols, and provides visual representations of the metabolic cascade and experimental workflows.

Introduction to this compound and its Significance

This compound is a prominent member of the limonoid class of secondary metabolites found in the neem tree.[1] It is structurally complex and, along with other limonoids like nimbin and salannin, contributes to the well-documented insecticidal, anti-inflammatory, and other medicinal properties of neem extracts.[2][3] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, a fundamental metabolic route in plants for the production of a vast array of natural products.[4] The pathway can be broadly divided into the formation of the universal C5 isoprene units, their assembly into a triterpenoid backbone, and the subsequent extensive modifications that lead to the final this compound molecule. While the complete enzymatic sequence for this compound biosynthesis is yet to be fully elucidated, significant progress has been made in identifying the key intermediates and enzyme classes involved.

The initial stages of the pathway involve the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[4] These C5 units are then sequentially condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are joined head-to-head by the enzyme squalene synthase to produce the linear C30 hydrocarbon, squalene.[4]

The cyclization of 2,3-oxidosqualene, formed from squalene by squalene epoxidase, represents a critical branch point in triterpenoid biosynthesis.[5] In the case of limonoid biosynthesis in neem, an oxidosqualene cyclase (OSC) catalyzes the formation of the tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol.[6][7] This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which lead to the formation of the protolimonoid melianol.[6][7] Further complex rearrangements and functional group additions, likely involving additional CYPs, dehydrogenases, and transferases, are required to convert melianol into the diverse array of limonoids found in neem, including this compound.

Nimbidin_Biosynthesis_Pathway cluster_isoprenoid Isoprenoid Precursor Biosynthesis cluster_triterpenoid Triterpenoid Backbone Formation cluster_limonoid Limonoid Modification and Diversification IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Prenyltransferase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol Oxidosqualene Cyclase (OSC) Melianol Melianol Tirucalladienol->Melianol Cytochrome P450s (CYPs) Protolimonoids Other Protolimonoids Melianol->Protolimonoids CYPs, Dehydrogenases, etc. This compound This compound Protolimonoids->this compound Putative Enzymatic Steps Extraction_Workflow Start Start Collect_Leaves Collect and Wash Neem Leaves Start->Collect_Leaves Dry_Leaves Air-dry Leaves in Shade Collect_Leaves->Dry_Leaves Grind_Leaves Grind to Coarse Powder Dry_Leaves->Grind_Leaves Macerate Macerate in Solvent (e.g., Ethanol) Grind_Leaves->Macerate Filter Filter to Separate Extract Macerate->Filter Concentrate Concentrate Extract (Rotary Evaporation) Filter->Concentrate Store Store Crude Extract at 4°C Concentrate->Store End End Store->End

References

Methodological & Application

Application Note: Nimbidin Extraction from Neem Seeds Using Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the extraction of nimbidin, a bioactive triterpenoid, from the seeds of the neem tree (Azadirachta indica) using ethanol as the solvent. This compound and other limonoids are known for their wide range of therapeutic properties, including anti-inflammatory, antiviral, and antifungal activities.[1][2] The protocol described herein is intended for researchers, scientists, and drug development professionals. It covers the preparation of neem seeds, the extraction process, and initial purification steps. Additionally, quantitative data from relevant studies on the extraction of related compounds from neem seeds are summarized to provide a comparative reference.

Introduction

The neem tree (Azadirachta indica) is a source of numerous biologically active compounds.[1] Among these, the limonoids, such as nimbin, salannin, and this compound, are of significant interest to the pharmaceutical industry. This compound, in particular, is a primary component of the bitter principles extracted from neem seeds and is highly soluble in alcohol-based solvents.[3] This application note details a laboratory-scale protocol for the efficient extraction of this compound from neem seeds using ethanol, a solvent favored for its effectiveness and safety profile.[4]

Materials and Equipment

  • Raw Material: Dried neem seeds

  • Solvent: 95% Ethanol (EtOH)

  • Equipment:

    • Grinder or mill

    • Soxhlet apparatus or stirred glass reactor

    • Heating mantle or water bath

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

    • Glassware (beakers, flasks, graduated cylinders)

    • Analytical balance

    • Chromatography columns (for purification)

    • High-Performance Liquid Chromatography (HPLC) system (for analysis)

Experimental Protocol

This protocol is synthesized from established methods for the alcoholic extraction of triterpenoids from neem seeds.[5]

3.1. Preparation of Neem Seeds

  • Drying: Ensure neem seeds are thoroughly dried to a moisture content of less than 10% to improve extraction efficiency. This can be achieved by air-drying in the shade or using a laboratory oven at a low temperature (40-50°C).

  • Dehulling and Grinding: Manually or mechanically remove the outer shell of the neem seeds to obtain the kernels. Grind the kernels into a coarse powder using a grinder or mill. A particle size of approximately 0.1 mm to 1.0 mm is recommended.[5]

3.2. Ethanolic Extraction

Two common methods for extraction are maceration (stirred reactor) and Soxhlet extraction.

3.2.1. Maceration (Stirred Reactor Method)

  • Solvent Addition: Place the ground neem seed powder into a stirred glass reactor. Add 95% ethanol at a solid-to-solvent ratio of 1:2.5 to 1:5 (w/v). A ratio of 1:2.5 is often preferred.[5]

  • Extraction: Heat the mixture to a temperature between 40°C and 55°C with continuous agitation.[5][6] Maintain these conditions for an extraction period of 4 to 24 hours.[5] A shorter duration of 4-6 hours is often sufficient for initial extraction.[5]

  • Filtration: After the extraction period, allow the mixture to cool to room temperature. Separate the solid residue from the ethanolic extract by filtration through Whatman No. 1 filter paper.

  • Re-extraction (Optional): The solid residue can be re-extracted with fresh ethanol to maximize the yield.

3.2.2. Soxhlet Extraction

  • Loading: Place the ground neem seed powder (e.g., 10 g) into a thimble.[7]

  • Solvent Addition: Add 95% ethanol to the round-bottom flask of the Soxhlet apparatus.

  • Extraction: Heat the solvent to its boiling point. The extraction process involves continuous siphoning of the solvent over the neem seed powder.[7] Continue the extraction for approximately 6-8 hours.

  • Collection: Once the extraction is complete, allow the apparatus to cool and collect the ethanolic extract from the flask.

3.3. Solvent Recovery and Crude Extract Preparation

  • Concentration: Concentrate the pooled ethanolic extracts using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This step removes the ethanol, leaving a concentrated crude extract.

  • Drying: Dry the crude extract in a vacuum oven to remove any residual solvent. The resulting product is the crude this compound-rich extract.

3.4. Purification (Optional)

The crude extract contains a mixture of compounds. Further purification can be achieved using chromatographic techniques.

  • Column Chromatography: Pack a chromatography column with silica gel. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. Elute the column with a solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the different fractions.

  • Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Crystallization: Pool the this compound-rich fractions and concentrate them. This compound can be crystallized from the concentrated solution, often using methanol.[5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of compounds from neem seeds using ethanol and other solvents. This data is provided for comparative purposes to aid in the optimization of the this compound extraction protocol.

Plant PartCompound of InterestExtraction MethodSolvent SystemSolid:Solvent RatioTemperatureTimeYield/ConcentrationReference
Neem SeedsNimbinMacerationEthanol1:1.5 - 1:1.25 (w/v)25-50°C2-24 hNot specified[5]
Neem Seeds"Bitters"Pre-treatmentEthanol:Water (85:15)Not specified55°C8 h4.3%[6]
Neem SeedsOil & AzadirachtinSoxhletEthanol:Hexane (50:50)Not specifiedNot specified6 h53.5% (oil), 1045 mg/kg (Aza)[7]
Neem LeavesNimbolideMacerationEthanol1:30 (g/mL)Not specifiedNot specified4211.17 µg/g[4]
Neem LeavesTotal ExtractSoxhletEthanolNot specified90°C3 h21.5%[8]
Neem LeavesTotal ExtractImmersionEthanolNot specified90°CNot specified22.0%[8]

Visualizations

5.1. Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound extraction and purification process.

ExtractionWorkflow Start Start: Dried Neem Seeds Grinding 1. Grinding of Neem Kernels Start->Grinding Extraction 2. Ethanolic Extraction (Maceration or Soxhlet) Grinding->Extraction Filtration 3. Filtration Extraction->Filtration Residue Solid Residue (Optional: Re-extract) Filtration->Residue Solid Phase SolventRecovery 4. Solvent Recovery (Rotary Evaporation) Filtration->SolventRecovery Liquid Phase (Extract) CrudeExtract Crude this compound Extract SolventRecovery->CrudeExtract Purification 5. Purification (Column Chromatography) CrudeExtract->Purification Analysis 6. Analysis (TLC/HPLC) Purification->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: Workflow for this compound Extraction from Neem Seeds.

5.2. Logical Relationship of Extraction Parameters

This diagram shows the relationship between key parameters and the desired outcome in the extraction process.

Parameters cluster_params Input Parameters cluster_output Desired Outcome Solvent Solvent (Ethanol) EntryPoint Solvent->EntryPoint Temperature Temperature Temperature->EntryPoint Time Extraction Time Time->EntryPoint Ratio Solid:Solvent Ratio Ratio->EntryPoint ParticleSize Particle Size ParticleSize->EntryPoint Yield High this compound Yield EntryPoint->Yield Influence

Caption: Factors Influencing this compound Extraction Yield.

Conclusion

The protocol outlined in this application note provides a robust framework for the extraction of this compound from neem seeds using ethanol. By carefully controlling the experimental parameters such as temperature, extraction time, and solid-to-solvent ratio, researchers can achieve efficient extraction of this valuable bioactive compound. The provided quantitative data for related extractions offers a useful baseline for process optimization. Further purification using chromatographic methods can yield high-purity this compound suitable for a range of research and drug development applications.

References

Application Note: Quantification of Nimbidin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbidin, a key tetranortriterpenoid limonoid found in the seeds and oil of the neem tree (Azadirachta indica), is recognized for its wide range of biological activities, including anti-inflammatory, anti-arthritic, hypoglycemic, and antibacterial properties. As interest in this compound for pharmaceutical and nutraceutical applications grows, a reliable and accurate analytical method for its quantification is essential for quality control, formulation development, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantitative determination of this compound using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Note: A specific, comprehensively validated HPLC method for this compound is not widely available in published literature. The following protocol is therefore based on a validated method for nimbin, a closely related limonoid from neem.[1] The chromatographic conditions presented here are expected to be highly effective for this compound and serve as a robust starting point for method development and validation.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The eluted this compound is detected by a UV-Vis detector, and the concentration is determined by comparing the peak area of the analyte to that of a calibrated standard curve.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for extraction)

  • Neem oil or other this compound-containing sample

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., Agilent, 250 mm × 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Centrifuge

  • Volumetric flasks and pipettes

Chromatographic Conditions

The following table summarizes the chromatographic conditions adapted from a validated method for nimbin.[1]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time 5 minutes
Elution Mode Isocratic
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

Preparation of Sample Solutions (from Neem Oil)

A solid-phase extraction (SPE) or liquid-liquid extraction method is recommended for sample clean-up to remove interfering lipids. A general SPE method is described below, adapted from procedures for related limonoids.[2][3][4]

  • Defatting and Extraction: Accurately weigh approximately 1-2 g of neem oil and dissolve it in 10 mL of hexane.

  • SPE Clean-up:

    • Condition a graphitized carbon or C18 SPE cartridge by washing with 10 mL of acetonitrile followed by 10 mL of hexane.

    • Load the hexane-oil mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to elute the non-polar lipid components. Discard the eluate.

    • Elute the this compound and other limonoids from the cartridge with 5-10 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Reference Data)

The following table presents the validation parameters from the cited method for nimbin, which can be used as performance benchmarks when validating this method for this compound.[1]

Validation ParameterResult
Retention Time (t_R) ~2.85 min
Linearity Range 6.25 - 200 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.011 µg/mL
Limit of Quantification (LOQ) 0.034 µg/mL
Recovery 98.50%
Precision (%RSD) < 2%

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solution. Using the peak area obtained for this compound in the sample, calculate the concentration using the regression equation from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for the dilution factors and the initial weight of the sample to determine the final quantity of this compound in the original sample (e.g., in mg/g of oil).

Visualizations

Experimental Workflow Diagram

G HPLC Quantification Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Stock Prepare this compound Stock Solution Std_Work Prepare Working Standards Std_Stock->Std_Work Inject_Std Inject Standards Std_Work->Inject_Std Sample_Prep Weigh & Dissolve Neem Oil Sample SPE Solid-Phase Extraction (SPE Clean-up) Sample_Prep->SPE Reconstitute Dry & Reconstitute in Mobile Phase SPE->Reconstitute Filter Filter through 0.45µm Filter Reconstitute->Filter Inject_Sample Inject Sample Filter->Inject_Sample Chrom_Sep Chromatographic Separation on C18 Inject_Std->Chrom_Sep Inject_Sample->Chrom_Sep UV_Detect UV Detection at 214 nm Chrom_Sep->UV_Detect Cal_Curve Generate Calibration Curve UV_Detect->Cal_Curve Quantify Quantify this compound in Sample UV_Detect->Quantify Cal_Curve->Quantify Report Calculate & Report Final Concentration Quantify->Report

Caption: Experimental workflow for this compound quantification.

Method Validation Logic Diagram

G Logical Flow for HPLC Method Validation Method_Dev Optimized HPLC Method Specificity Specificity (Peak Purity & Resolution) Method_Dev->Specificity Linearity Linearity & Range (Calibration Curve, r²) Method_Dev->Linearity Accuracy Accuracy (% Recovery) Method_Dev->Accuracy Precision Precision (%RSD) (Repeatability & Intermediate) Method_Dev->Precision Sensitivity Sensitivity (LOD & LOQ) Method_Dev->Sensitivity Robustness Robustness (Variations in Flow, Temp) Method_Dev->Robustness Validated_Method Validated Method for This compound Quantification Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Validated_Method Robustness->Validated_Method

Caption: Logical flow for HPLC method validation.

References

Application Notes and Protocols: Preparing Nimbidin Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nimbidin is a complex mixture of tetranortriterpenes and a primary bioactive component isolated from the seed oil of the neem tree, Azadirachta indica.[1] It is recognized for a variety of pharmacological activities, including potent anti-inflammatory, antiarthritic, and immunomodulatory effects.[1][2] In cell culture experiments, this compound is utilized to investigate its mechanisms of action, such as the suppression of macrophage and neutrophil functions and the modulation of cellular signaling pathways.[1][3] Accurate and reproducible in vitro studies depend critically on the correct preparation and handling of this compound stock solutions.

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications, ensuring consistency and reliability in experimental outcomes.

Compound Information and Solubility

A precise understanding of the physicochemical properties of this compound is essential for preparing accurate stock solutions. This compound is a complex natural mixture, and its exact molecular weight and formula can be inconsistent across literature. Therefore, researchers should always refer to the Certificate of Analysis provided by their specific supplier for the most accurate information.

Solubility: this compound is practically insoluble in water but is soluble in organic solvents. For cell culture applications, anhydrous, sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) is the recommended solvent. Due to the potential for cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% and ideally below 0.1%.

Data Summary The table below summarizes key quantitative data for this compound. Note that due to its nature as a mixture, a precise molecular weight is often not provided. For reference, data for the related, well-characterized limonoid nimbin is also included.

PropertyValue (this compound)Value (Nimbin - for reference)Source(s)
Chemical Name This compoundmethyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate[4]
CAS Number 1407-80-35945-86-8[5][6]
Molecular Formula Not consistently defined. Often cited as a mixture of tetranortriterpenes.C₃₀H₃₆O₉[5]
Molecular Weight Not consistently defined. Refer to supplier's Certificate of Analysis.540.60 g/mol [5]
Appearance Varies; often a yellowish, amorphous solid or viscous oil.Crystalline solid
Recommended Solvent Dimethyl Sulfoxide (DMSO)Dimethyl Sulfoxide (DMSO)[7][8]

Protocol for Preparing this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution. If the molecular weight is known and a molar concentration is desired, the mass can be calculated using the formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 .

Materials

  • This compound powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure

  • Weighing: Carefully weigh 10 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the 10 mg/mL stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes or cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Preparation weigh 1. Weigh 10 mg This compound Powder dissolve 2. Add 1 mL Sterile DMSO weigh->dissolve vortex 3. Vortex Until Completely Dissolved dissolve->vortex aliquot 4. Dispense into Single-Use Aliquots vortex->aliquot store 5. Store at -20°C or -80°C (Protected from Light) aliquot->store

Diagram 1: Workflow for this compound Stock Solution Preparation.

Protocol for Preparing Working Solutions in Cell Culture Medium

It is critical to prepare fresh working dilutions from the frozen stock immediately before each experiment, as the stability of many organic compounds in aqueous cell culture media is limited.

Procedure

  • Thaw Stock Solution: On the day of the experiment, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations. Mix thoroughly by gentle pipetting, but avoid vigorous vortexing which can cause precipitation and damage cells.

  • Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested, to account for any effects of the solvent on the cells.

Example Dilution Calculation:

  • Goal: Prepare 1 mL of a 10 µg/mL working solution from a 10 mg/mL stock.

  • Step 1 (Intermediate Dilution): Dilute the 10 mg/mL stock 1:100 to get a 100 µg/mL solution.

    • Add 2 µL of the 10 mg/mL stock to 198 µL of cell culture medium.

  • Step 2 (Final Dilution): Dilute the 100 µg/mL intermediate solution 1:10 to get the final 10 µg/mL concentration.

    • Add 100 µL of the 100 µg/mL solution to 900 µL of cell culture medium.

Biological Context and Potential Signaling Pathways

This compound and related limonoids from Azadirachta indica are known to exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in cell survival, proliferation, and inflammation is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway . Several studies have shown that neem limonoids can inhibit this pathway, leading to downstream effects like the induction of apoptosis in cancer cells.[4][9][10] this compound's anti-inflammatory properties are also linked to its ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in immune cells such as macrophages.[1][11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream Activates Response Cell Proliferation & Survival Downstream->Response This compound This compound / Neem Limonoids This compound->PI3K Inhibits

Diagram 2: Simplified PI3K/Akt Signaling Pathway and Inhibition by this compound.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Nimbidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nimbidin, a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), has demonstrated significant anti-inflammatory properties in various studies.[1][2][3] It is known to suppress the functions of immune cells like macrophages and neutrophils, which are key players in the inflammatory response.[1][2] This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro. The assays described herein are designed to quantify the inhibition of key inflammatory mediators and elucidate the underlying molecular mechanisms. The primary model system utilized is lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), a standard and widely accepted model for studying inflammation.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Macrophage Cells

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± SD
1Value± SD
5Value± SD
10Value± SD
25Value± SD
50Value± SD
100Value± SD
IC50 (µM) Calculated Value

Table 2: Effect of this compound on Nitric Oxide (NO) Production

TreatmentThis compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (Untreated)0Value0
LPS (1 µg/mL)0ValueN/A
LPS + this compound1ValueValue
LPS + this compound5ValueValue
LPS + this compound10ValueValue
LPS + this compound25ValueValue
IC50 (µM) Calculated Value

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)0ValueValueValue
LPS (1 µg/mL)0ValueValueValue
LPS + this compound1ValueValueValue
LPS + this compound5ValueValueValue
LPS + this compound10ValueValueValue
LPS + this compound25ValueValueValue
IC50 (µM) Calculated Value Calculated Value Calculated Value

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound to establish a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • Materials:

    • RAW 264.7 cells

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)[6]

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.[7]

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • After 24 hours, remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in this compound-treated, LPS-stimulated cells indicates anti-inflammatory activity.[10][11]

  • Materials:

    • RAW 264.7 cells

    • Complete culture medium

    • This compound stock solution

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent: A mixture of equal parts of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

    • Sodium nitrite (for standard curve)

    • 96-well microplate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include control wells (untreated cells), LPS-only wells, and this compound-only wells.

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess reagent to each well containing supernatant or standard.[13]

    • Incubate at room temperature for 10 minutes in the dark.[7]

    • Measure the absorbance at 540-550 nm using a microplate reader.[7][11]

    • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]

  • Materials:

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β. These kits typically include:

      • Antibody-coated 96-well plate

      • Detection antibody (biotinylated)

      • Standard recombinant cytokine

      • Avidin-HRP conjugate

      • Wash buffer

      • Substrate (TMB)

      • Stop solution

    • Cell culture supernatants (from the same experiment as the Griess assay)

    • Microplate reader

  • Procedure: (This is a general procedure; always follow the specific instructions provided with the ELISA kit)[16][17]

    • Allow all reagents to reach room temperature.[18]

    • Prepare serial dilutions of the standard recombinant cytokine to generate a standard curve.

    • Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells of the antibody-coated plate.

    • Incubate for 2 hours at room temperature.[18]

    • Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Aspirate and wash the plate as in step 5.

    • Add 100 µL of Avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Aspirate and wash the plate as in step 5.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[17]

    • Add 100 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[17]

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_viability Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assays cluster_assays Analysis c1 Culture RAW 264.7 Macrophages v1 Seed Cells in 96-well Plate c1->v1 i1 Seed Cells in 96-well Plate c1->i1 c2 Prepare this compound Stock Solution v2 Treat with this compound (24h) c2->v2 i2 Pre-treat with this compound (2h) c2->i2 v1->v2 v3 Perform MTT Assay v2->v3 v4 Determine Non-toxic Concentrations v3->v4 v4->i2 i1->i2 i3 Stimulate with LPS (1 µg/mL, 24h) i2->i3 i4 Collect Supernatant i3->i4 a1 Griess Assay for Nitric Oxide (NO) i4->a1 a2 ELISA for Cytokines (TNF-α, IL-6, IL-1β) i4->a2

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
This compound's Proposed Anti-inflammatory Signaling Pathway

Studies suggest that this compound and the related compound nimbolide exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes.[19][20][21]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) AP1->ProInflammatory IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa_p p-IκBα (Degradation) IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->ProInflammatory

Caption: Proposed mechanism of this compound's inhibition of NF-κB and MAPK pathways.

References

Application Notes and Protocols for Testing Nimbidin's Hypoglycemic Effect in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbidin, a complex tetranortriterpenoid, is a significant bioactive constituent isolated from the seeds of the neem tree (Azadirachta indica).[1][2][3][4] Traditional medicine has long utilized various parts of the neem tree for their therapeutic properties, including the management of diabetes.[5][6][7] Scientific investigations have identified this compound as one of the key compounds contributing to the hypoglycemic effects of neem.[1][2][8][9][10] These application notes provide a comprehensive overview of the available research on animal models used to test the hypoglycemic effect of this compound, detailed experimental protocols derived from studies on neem extracts rich in this compound, and potential mechanisms of action. It is important to note that while this compound is recognized for its anti-diabetic potential, a significant portion of the available research has been conducted using various neem extracts rather than the isolated compound. Therefore, some protocols are based on these extracts and should be adapted and validated for purified this compound.

Animal Models for Hypoglycemic Studies

The most commonly employed animal models for evaluating the hypoglycemic effects of this compound and neem extracts are chemically-induced diabetic models. These models mimic the hyperglycemic state of diabetes mellitus in humans.

1. Alloxan-Induced Diabetic Model:

  • Principle: Alloxan is a toxic glucose analogue that selectively destroys insulin-producing beta cells in the pancreas, leading to a state of insulin-dependent diabetes.[1]

  • Animals: Rabbits and rats are frequently used.[6][7][8][9]

  • Induction: A single intraperitoneal or intravenous injection of alloxan monohydrate is administered to fasted animals.[11]

2. Streptozotocin (STZ)-Induced Diabetic Model:

  • Principle: Streptozotocin is another chemical agent that is toxic to pancreatic beta cells, causing their destruction and resulting in hyperglycemia.[1][9]

  • Animals: Rats and mice are the most common models.[1][9]

  • Induction: STZ is typically administered as a single intraperitoneal injection to fasted animals.[1]

Data Presentation: Summary of Studies on this compound and Neem Extracts

The following tables summarize the quantitative data from key studies investigating the hypoglycemic effects of this compound and neem extracts in various animal models.

Table 1: Studies on Isolated this compound

Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
RabbitsThis compound200 mg/kgOralSignificantly delayed the rise in blood glucose levels in an oral glucose tolerance test. Blood sugar returned to baseline levels at the 4-hour mark.[2]

Note: There is a limited number of studies available on the hypoglycemic effects of isolated this compound.

Table 2: Studies on Neem Extracts Containing this compound

Animal ModelExtract TypeDosageRoute of AdministrationDuration of TreatmentKey FindingsReference
Alloxan-induced diabetic rabbitsAqueous leaf extract500 mg/kgOral4 weeksSignificant reduction in blood glucose levels, comparable to glibenclamide.[2]
Alloxan-induced diabetic rabbitsLeaf extract and seed oilNot specifiedOral4 weeksSignificant reduction in blood glucose levels.[7]
Alloxan-induced diabetic ratsAlcoholic root bark extract800 mg/kgOral15 daysSignificant reduction in blood sugar levels.[2]
Alloxan-induced diabetic ratsCombination of A. indica and G. procumbens ethanolic extracts50 mg/kg (A. indica)Oral15 daysSignificant reduction in preprandial (68.74%) and postprandial (73.91%) blood glucose levels. Improved morphology of islets of Langerhans and beta cells.[9]
STZ-induced diabetic ratsEthanolic leaf extract200 and 500 mg/kgOralNot specifiedReduction in blood glucose levels.[1]
STZ-induced diabetic miceAqueous leaf extract250 mg/kgOral15 daysSignificant reduction in blood glucose levels.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols are primarily based on studies using neem extracts and should be adapted for investigations using isolated this compound.

Protocol 1: Induction of Diabetes Mellitus in Rats using Streptozotocin (STZ)
  • Animal Selection: Use healthy adult male Wistar or Sprague-Dawley rats, weighing between 150-200g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to standard pellet diet and water.

  • Fasting: Fast the rats overnight (12-14 hours) with free access to water before the induction of diabetes.

  • Preparation of STZ Solution: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before use.

  • Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55-65 mg/kg body weight.

  • Post-Induction Care: After STZ administration, provide the rats with 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes: After 72 hours of STZ injection, collect blood samples from the tail vein and measure the fasting blood glucose levels. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Evaluation of Hypoglycemic Activity in Diabetic Rats
  • Animal Grouping: Divide the diabetic rats into the following groups (n=6 per group):

    • Group I: Normal control (non-diabetic, vehicle-treated)

    • Group II: Diabetic control (diabetic, vehicle-treated)

    • Group III: Diabetic + this compound (e.g., 50, 100, 200 mg/kg, p.o.)

    • Group IV: Diabetic + Glibenclamide (e.g., 10 mg/kg, p.o. - as a standard drug)

  • Treatment: Administer the respective treatments orally once daily for a period of 15 to 28 days. The vehicle can be a 0.5% carboxymethyl cellulose (CMC) solution.

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals (e.g., weekly) throughout the treatment period.

  • Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of:

    • Serum insulin levels

    • Lipid profile (Total cholesterol, triglycerides, LDL, HDL)

    • Liver function enzymes (ALT, AST)

    • Kidney function parameters (Urea, creatinine)

  • Histopathological Analysis: Euthanize the animals and collect the pancreas for histopathological examination to observe changes in the islets of Langerhans and beta cells.

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Fast the normal or diabetic rats overnight.

  • Baseline Blood Glucose: Collect an initial blood sample to measure the baseline fasting blood glucose level (0 minutes).

  • Treatment Administration: Administer the vehicle, this compound, or standard drug orally.

  • Glucose Challenge: After 30-60 minutes of treatment, administer a glucose solution (2 g/kg body weight) orally to all animals.

  • Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load.

  • Data Analysis: Measure the blood glucose levels in all samples and plot a glucose tolerance curve. Calculate the area under the curve (AUC) to assess the glucose-lowering effect of the treatment.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Evaluating this compound's Hypoglycemic Effect

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis animal_selection Animal Selection (Rats/Mice) acclimatization Acclimatization animal_selection->acclimatization diabetes_induction Diabetes Induction (Alloxan/STZ) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation grouping Animal Grouping (Normal, Diabetic Control, this compound, Standard Drug) confirmation->grouping treatment Daily Oral Administration grouping->treatment monitoring Blood Glucose Monitoring treatment->monitoring biochemical Biochemical Analysis (Insulin, Lipids, etc.) treatment->biochemical histopathology Histopathological Analysis (Pancreas) treatment->histopathology ogtt Oral Glucose Tolerance Test treatment->ogtt signaling_pathway dietary_carbs Dietary Carbohydrates (Starch, Sucrose) alpha_amylase α-Amylase (Salivary & Pancreatic) dietary_carbs->alpha_amylase Digestion alpha_glucosidase α-Glucosidase (Intestinal Brush Border) alpha_amylase->alpha_glucosidase Further Digestion glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption (Intestine) glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose This compound This compound / Nimbidiol This compound->alpha_amylase Inhibition This compound->alpha_glucosidase Inhibition

References

Application Notes & Protocols: Nimbidin Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide an overview of and detailed protocols for developing and evaluating various delivery systems for nimbidin, aimed at improving its performance in in vivo studies. The methodologies are based on established techniques for encapsulating hydrophobic molecules, with specific examples drawn from studies on the related neem limonoid, nimbolide, which shares similar delivery challenges.

Nanoparticle-Based Delivery Systems

Nanoparticles (NPs) serve as effective carriers for hydrophobic drugs like this compound, improving solubility, offering sustained release, and enabling targeted delivery[6]. Polymeric nanoparticles, particularly those made from Poly(lactic-co-glycolic acid) (PLGA), are widely used due to their biocompatibility and biodegradability[7].

Application: PLGA Nanoparticles for Enhanced Bioavailability

Encapsulating this compound into PLGA nanoparticles (this compound-PLGA-NPs) can significantly improve its oral bioavailability and therapeutic concentration at the target site. Studies on the related compound nimbolide have shown that PLGA-NPs enhance its pharmacokinetic profile and tumor-targeting ability[5]. This approach protects the drug from degradation in the gastrointestinal tract and facilitates its absorption.

Data Summary: Physicochemical and Pharmacokinetic Parameters

The following tables summarize expected quantitative data for this compound-loaded nanoparticles, based on published data for the similar compound nimbolide[5][8][7].

Table 1: Expected Physicochemical Properties of this compound-PLGA Nanoparticles

ParameterValue RangeMethod of Analysis
Particle Size (nm)180 - 250Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV)-20 to -30Laser Doppler Velocimetry
Encapsulation Efficiency (%)50 - 65UV-Vis Spectrophotometry
Drug Loading (%)4 - 7UV-Vis Spectrophotometry

Table 2: Expected In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterFree this compound (Oral)This compound-PLGA-NPs (Oral)
Bioavailability (%)< 5%25 - 40%
Cmax (ng/mL)LowSignificantly Higher
Tmax (hours)1 - 24 - 6 (Sustained)
AUC (0-t) (ng·h/mL)LowSignificantly Higher
Experimental Workflow: Nanoparticle Formulation and Evaluation

The overall process involves formulating the nanoparticles, characterizing them, and then proceeding to in vivo evaluation.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vivo Evaluation A This compound & PLGA in Organic Solvent C Nanoprecipitation (Emulsification) A->C B Aqueous Surfactant Solution (PVA) B->C D Particle Size & Zeta Potential C->D E Encapsulation Efficiency D->E F In Vitro Release Study E->F G Animal Model (e.g., Rats) F->G H Oral/IV Administration G->H I Pharmacokinetic Analysis H->I J Efficacy & Toxicity Studies I->J

Workflow for this compound Nanoparticle Development.
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from the nanoprecipitation method used for nimbolide[7].

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Acetone (or Ethyl Acetate)

  • Polyvinyl Alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 2% mannitol) and freeze-dry to obtain a powder form for storage.

Liposomal Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, a hydrophobic molecule, the drug partitions into the lipid bilayer, enhancing its stability and bioavailability[9][10].

Application: Liposomes for Topical and Systemic Delivery

Liposomal formulations can be adapted for various administration routes. For systemic delivery, they can improve the pharmacokinetic profile of this compound. For topical applications, they can enhance skin penetration and retention, which is beneficial given this compound's anti-inflammatory properties[11][12][13].

Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration)

This is a widely used and robust method for preparing liposomes[10][13].

Materials:

  • This compound

  • Soy Lecithin (or other phospholipids like DMPC, DPPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of soy lecithin, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure. A thin, uniform lipid film will form on the flask wall.

  • Drying: Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding 10 mL of PBS (pH 7.4). Agitate the flask by hand until the lipid film is fully suspended. This initial step forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes above the lipid phase transition temperature.

  • Purification: Remove unencapsulated this compound by centrifuging the liposome suspension at 20,000 rpm for 30 minutes.

Microemulsion-Based Delivery Systems

Microemulsions are clear, thermodynamically stable isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. They are excellent systems for enhancing the oral absorption of poorly soluble drugs[14][15].

Application: Oral Microemulsions for Improved Absorption

A self-microemulsifying drug delivery system (SMEDDS) can be formulated for this compound. When this mixture of oil, surfactant, and drug is administered orally, it forms a fine oil-in-water microemulsion upon gentle agitation with gastrointestinal fluids, facilitating rapid drug dissolution and absorption[14][16].

Protocol: Preparation of this compound Microemulsion

This protocol outlines the preparation of a simple microemulsion formulation for in vivo oral studies in rats[14][17].

Materials:

  • This compound

  • Oil phase (e.g., Neem oil, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, Propylene Glycol)

  • Water

  • Vortex mixer

Procedure:

  • Component Screening: First, determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Constructing Phase Diagram: Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1) to construct a pseudo-ternary phase diagram. This helps identify the microemulsion region.

  • Formulation Preparation: Select a ratio from the stable microemulsion region. For example, prepare a mixture of the surfactant and co-surfactant (e.g., Tween 80 and Transcutol P at a 2:1 ratio).

  • Drug Loading: Dissolve the required amount of this compound in the oil phase (e.g., Neem oil).

  • Mixing: Add the oil phase containing this compound to the surfactant/co-surfactant mixture. Vortex until a clear, homogenous solution is formed. This is the pre-concentrate (SMEDDS).

  • Emulsification: To test its self-emulsifying properties, add a small amount of the pre-concentrate to water and agitate gently. It should spontaneously form a clear or slightly bluish-white microemulsion. The final formulation is administered as the pre-concentrate for in vivo studies.

In Vivo Evaluation Protocols

In vivo studies are critical to determine the bioavailability, efficacy, and safety of the formulated this compound delivery systems.

Protocol: Pharmacokinetic Study in a Rat Model

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Animals should be fasted overnight before dosing but allowed free access to water.

Procedure:

  • Grouping: Divide animals into groups (n=6 per group), e.g., Group 1: Free this compound suspension (oral), Group 2: this compound-loaded formulation (oral), Group 3: Free this compound solution (intravenous, for bioavailability calculation).

  • Administration: Administer the respective formulations to each group. For oral groups, use oral gavage. The typical dose of related compounds like nimbolide has been in the range of 10-50 mg/kg[8].

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma using a validated analytical method like LC-MS/MS[8].

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and absolute bioavailability.

Protocol: Acute Toxicity Study

A preliminary acute toxicity study is crucial to ensure the safety of the delivery system itself[18].

Animal Model:

  • Swiss albino mice (20-25 g).

Procedure:

  • Dosing: Administer a single high dose of the this compound formulation (e.g., up to 2000 mg/kg) and a vehicle control to different groups of mice (n=5 per group) via the intended route (e.g., oral gavage).

  • Observation: Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as changes in behavior, salivation, lethargy, or mortality[18].

  • Endpoint: Record the number of mortalities to determine the LD50 (if any within the dose range). At the end of the study, a gross necropsy can be performed to observe any changes in vital organs.

Signaling Pathways Modulated by this compound

This compound and other neem limonoids exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways[3][19][20][21]. Advanced delivery systems can enhance the ability of this compound to modulate these pathways in vivo.

Diagram: this compound's Proposed Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is suggested to suppress inflammatory responses by inhibiting this pathway[3][19].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα (Phosphorylated) IkBa->IkBa_P IkBa_NFkB IkBa->IkBa_NFkB Binds & Inhibits NFkB NF-κB (p65/p50) NFkB_N Active NF-κB (in Nucleus) NFkB->NFkB_N Translocates NFkB->IkBa_NFkB IkBa_P->NFkB Releases Proteasome Proteasomal Degradation IkBa_P->Proteasome Targeted for Proteasome->IkBa_P Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_N->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->Proteasome Inhibits

Proposed mechanism of this compound in NF-κB pathway inhibition.

References

isolating nimbidin using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Isolation of Nimbidin Using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent tetranortriterpenoid found in the seeds and leaves of the neem tree (Azadirachta indica). It is recognized for a wide range of biological activities, including anti-inflammatory, anti-pyretic, fungicidal, and antihistamine properties. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. Column chromatography is a widely employed technique for the separation of this compound from the complex mixture of compounds present in crude neem extracts. This document provides a detailed protocol for the isolation of this compound using silica gel column chromatography.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for optimizing the chromatographic separation process.

PropertyValue/DescriptionSignificance in Chromatography
Molecular Formula C₃₀H₃₆O₉The molecular weight influences its diffusion characteristics.
Polarity This compound is a moderately polar compound due to the presence of ester and ether functional groups.This moderate polarity allows for its effective separation from both non-polar and highly polar impurities in neem extract using a silica gel stationary phase and a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).
Solubility Soluble in organic solvents like ethanol, methanol, ethyl acetate, and chloroform. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.[1]The choice of extraction solvent (e.g., ethanol or methanol) is based on its high solubility. Its insolubility in hexane is utilized for initial precipitation of non-polar compounds. The differential solubility in the mobile phase components drives the separation on the column.
Rf Value (TLC) The Rf value of this compound varies with the solvent system. In a hexane:ethyl acetate (6:4) system, compounds with similar polarity have been reported with specific Rf values.Thin Layer Chromatography (TLC) is crucial for monitoring the column separation. A solvent system that provides an Rf value of ~0.3-0.5 for this compound is ideal for good separation on the column. The literature suggests that a hexane:ethyl acetate mixture is a suitable mobile phase for separating neem compounds.[2]

Experimental Workflow

The overall process for the isolation of this compound is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Purification start Neem Seed Kernels powder Grind to a Fine Powder start->powder start->powder extract Soxhlet Extraction with Ethanol powder->extract powder->extract concentrate Concentrate Extract under Reduced Pressure extract->concentrate extract->concentrate pack Pack Silica Gel Column concentrate->pack Prepare for loading concentrate->pack load Load Crude Extract pack->load pack->load elute Elute with Hexane:Ethyl Acetate Gradient load->elute load->elute collect Collect Fractions elute->collect elute->collect tlc Monitor Fractions by TLC collect->tlc Analyze fractions collect->tlc pool Pool this compound-rich Fractions tlc->pool tlc->pool recrystallize Recrystallize to Purify pool->recrystallize pool->recrystallize end Pure this compound recrystallize->end recrystallize->end

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Preparation of Crude Neem Extract

This protocol describes the extraction of bioactive compounds, including this compound, from neem seeds.

Materials:

  • Neem seed kernels

  • Ethanol (95%)

  • Hexane

  • Rotary evaporator

  • Soxhlet apparatus

  • Grinder

Procedure:

  • Grinding: Take 100 g of dried neem seed kernels and grind them into a fine powder.

  • Defatting: To remove fatty components, suspend the powder in 500 mL of hexane and stir for 2 hours. Filter the mixture and discard the hexane. Repeat this step twice. Air-dry the defatted powder.

  • Soxhlet Extraction: Place the defatted neem seed powder into a thimble and perform Soxhlet extraction with 500 mL of 95% ethanol for 8 hours.[3]

  • Concentration: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green, semi-solid crude extract.[3]

  • Yield Calculation: Weigh the final crude extract and calculate the percentage yield.

Isolation of this compound by Column Chromatography

This protocol details the separation of this compound from the crude extract using a silica gel column.

Materials:

  • Silica gel (60-120 mesh) for column chromatography[3]

  • Crude neem extract

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column (e.g., 50 cm length x 3 cm diameter)

  • Cotton wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of 100 g of silica gel in hexane.

    • Place a small plug of cotton wool at the bottom of the column.

    • Pour the silica gel slurry into the column and allow it to settle uniformly without any air bubbles.

    • Wash the column with 200 mL of hexane.

  • Sample Loading:

    • Take 5 g of the crude neem extract and dissolve it in a minimal amount of the initial mobile phase (100% hexane).

    • Alternatively, adsorb the extract onto a small amount of silica gel (10 g) and load the dried powder onto the top of the packed column.[3]

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3]

    • A suggested gradient elution is provided in the table below.

  • Fraction Collection:

    • Collect fractions of 20 mL in separate test tubes.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

Gradient Elution Profile:

StepMobile Phase (Hexane:Ethyl Acetate)Volume (mL)Purpose
1100:0200To elute non-polar compounds.
295:5200To elute compounds of low polarity.
390:10300To continue eluting less polar compounds.
485:15300Elution of slightly more polar compounds.
580:20400Expected elution range for this compound.
670:30400Elution of moderately polar compounds, including this compound.
760:40300Elution of more polar compounds.
850:50300To elute highly polar compounds.
90:100200To wash the column and elute any remaining strongly bound compounds.
Analysis of Fractions and Purification

This protocol describes the analysis of the collected fractions to identify and purify this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

  • Capillary tubes

Procedure:

  • TLC Analysis:

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a chamber saturated with a hexane:ethyl acetate (7:3 or 6:4) solvent system.[3]

    • Visualize the spots under a UV lamp at 254 nm and/or in an iodine chamber.

  • Pooling of Fractions:

    • Identify the fractions containing this compound by comparing their Rf values with a this compound standard (if available) or based on literature values.

    • Pool the fractions that show a prominent spot corresponding to this compound.

  • Recrystallization:

    • Combine the this compound-rich fractions and evaporate the solvent using a rotary evaporator.

    • Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

    • Filter the crystals and wash with a small amount of cold methanol.

    • Dry the crystals in a desiccator.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of methanol and water (e.g., 70:30 v/v) can be used.[4]

Data Presentation

The following table summarizes representative quantitative data that could be obtained during the isolation process.

StepStarting Weight (g)Final Weight (g)Yield (%)Purity (%) (by HPLC)
Crude Ethanolic Extract 100 (Neem Seeds)12.512.5~5-10
Pooled Fractions 5 (Crude Extract)0.459.0~70-80
Recrystallized this compound 0.450.3271.1>95

Note: The values presented in this table are for illustrative purposes and may vary depending on the starting material and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the isolation of this compound from neem seeds using column chromatography. The detailed methodology, from sample preparation to final purification and analysis, offers a practical guide for researchers in natural product chemistry and drug development. The successful isolation of pure this compound will facilitate further investigation into its therapeutic potential.

References

Application Notes and Protocols for Assessing Nimbidin Cytotoxicity using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nimbidin and its Cytotoxic Potential

This compound is a prominent bioactive tetranortriterpenoid isolated from the seed oil of the neem tree (Azadirachta indica).[1] Traditional medicine has long recognized the therapeutic properties of neem, and modern research is increasingly validating these claims, particularly in the context of cancer therapy.[2][3] this compound, along with other neem limonoids like nimbolide, has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[4][5][6] These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making them promising candidates for the development of novel anticancer agents.[4][7][8] The cytotoxic effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways, including the PI3K/Akt/GSK-3β pathway, and to induce caspase activation.[3][8][9]

Principle of Cell Viability Assays: MTT and XTT

To quantify the cytotoxic effects of compounds like this compound, researchers commonly employ cell viability assays. Among the most established and widely used are the MTT and XTT assays. Both are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[10][11][12] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[11]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a formazan product by metabolically active cells.[13][14] However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step.[13][14] This makes the XTT assay generally faster and less prone to errors associated with the solubilization of formazan crystals.[14] An intermediate electron acceptor is required for the complete reduction of XTT.[15]

Data Presentation: this compound and Nimbolide Cytotoxicity

The following tables summarize the cytotoxic effects of this compound and the closely related compound nimbolide on various cancer cell lines, as determined by the MTT assay in several studies.

Table 1: Cytotoxic Effects of Nimbolide on Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeConcentration (µM)Incubation Time (h)% Cell Viability / EffectReference
Du-145Prostate Cancer1, 5, 10, 25, 5024Dose-dependent decrease[5][16]
Du-145Prostate Cancer1, 5, 10, 25, 5048Dose-dependent decrease[5][16]
PC-3Prostate Cancer1, 5, 10, 25, 5024Dose-dependent decrease[5][16]
PC-3Prostate Cancer1, 5, 10, 25, 5048Dose-dependent decrease[5][16]
A-549Lung Cancer1, 5, 10, 25, 5024Dose-dependent decrease[5][16]
A-549Lung Cancer1, 5, 10, 25, 5048Dose-dependent decrease[5][16]
U937Histiocytic Lymphoma0.5 - 5.0Not SpecifiedModerate to strong growth inhibition[4][6]
HL-60Promyelocytic Leukemia0.5 - 5.0Not SpecifiedModerate to strong growth inhibition[4][6]
THP1Acute Monocytic Leukemia0.5 - 5.0Not SpecifiedModerate to strong growth inhibition[4][6]
B16Melanoma0.5 - 5.0Not SpecifiedModerate to strong growth inhibition[4][6]

Table 2: IC50 Values of Nimbolide in Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 Value (µM) after 24hIC50 Value (µM) after 48hReference
Du-145Prostate Cancer~25~10[5][16]
PC-3Prostate Cancer~20~8[5][16]
A-549Lung Cancer~15~5[5][16]

Note: The provided data for nimbolide is illustrative of the cytotoxic potential of neem limonoids. Researchers should establish specific dose-response curves for this compound in their cell lines of interest.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][17]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[12][17]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize adherent cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.1%).

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (untreated cells).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.[11][17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

XTT Assay Protocol for this compound Cytotoxicity

This protocol offers a more streamlined alternative to the MTT assay.

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Cell culture medium

  • FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS

  • XTT labeling reagent

  • Electron-coupling reagent[13]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[13][18] A typical ratio is 50:1 (XTT reagent:electron-coupling reagent).[13]

    • After the this compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.[18]

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background readings.[13]

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

MTT_XTT_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt add_xtt Add XTT Reagent Mix incubation2->add_xtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analysis Calculate % Cell Viability Determine IC50 read_mtt->analysis incubation_xtt Incubate (2-4h) add_xtt->incubation_xtt read_xtt Read Absorbance (450-500 nm) incubation_xtt->read_xtt read_xtt->analysis

Caption: Workflow for assessing this compound cytotoxicity using MTT and XTT assays.

Nimbidin_Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits Caspase9 Caspase-9 This compound->Caspase9 activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits (phosphorylation) ReducedProliferation Reduced Proliferation Akt->ReducedProliferation promotes survival CellCycleArrest Cell Cycle Arrest GSK3b->CellCycleArrest leads to Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Apoptosis->ReducedProliferation

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes & Protocols: Antibacterial Susceptibility of Nimbidin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nimbidin, a prominent tetranortriterpenoid isolated from the seed oil of the neem tree (Azadirachta indica), has garnered significant attention for its diverse pharmacological properties, including its antibacterial activity. This document provides a comprehensive overview of the in-vitro antibacterial susceptibility of this compound and related neem extracts against Staphylococcus aureus, a clinically significant pathogen responsible for a wide range of infections. The provided protocols and data are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other neem-derived compounds.

The antibacterial effects of neem extracts are attributed to a variety of bioactive compounds, including this compound, nimbin, and azadirachtin.[1][2] These compounds are thought to disrupt the bacterial cell wall, leading to growth inhibition and cell death.[2] This document summarizes key quantitative data from various studies and presents detailed protocols for assessing antibacterial susceptibility.

Data Presentation

The following tables summarize the reported antibacterial activity of various neem extracts against S. aureus and Methicillin-Resistant S. aureus (MRSA). It is important to note that the variation in values can be attributed to the use of different neem tree parts, extraction methods, and experimental methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) of Neem Extracts against S. aureus and MRSA

Extract Type/Neem ComponentBacterial StrainMIC RangeReference
Neem Leaf ExtractS. aureus4-8 mg/mL[3]
Neem Leaf ExtractMRSA2-8 µg/mL[3]
Petroleum Ether Neem ExtractMRSA125 µg/mL[4]
Limonoid Compounds from Neem SeedsStaphylococcus epidermidis32-128 µg/mL[4]
Neem Leaf Ethanolic Extract (Biofilm Inhibition)S. aureus62.5 µg/mL[4][5]
Neem Leaf Ethanolic Extract (Biofilm Inhibition)MRSA125 µg/mL[4][5]
Neem Bark ExtractS. aureus>500 µg/mL[6]

Table 2: Minimum Bactericidal Concentration (MBC) of Neem Extracts against MRSA

Extract Type/Neem ComponentBacterial StrainMBC ValueReference
Petroleum Ether Neem ExtractMRSA500 µg/mL[4]

Table 3: Zone of Inhibition of Neem Leaf Extract against S. aureus and MRSA

Extract ConcentrationBacterial StrainZone of Inhibition (mm)Reference
100% Ethanolic Leaf ExtractS. aureus & MRSAMost significant zones observed at this concentration[1]

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound or neem extracts against S. aureus. These are generalized methods based on standard microbiological practices.[7][8][9][10]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.[11]

Materials:

  • This compound or neem extract of known concentration

  • S. aureus strain (e.g., ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional)

Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of S. aureus from an agar plate and suspend them in MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

Protocol:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][13]

Materials:

  • This compound or neem extract

  • Sterile filter paper disks (6 mm diameter)

  • S. aureus strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with known concentrations of this compound onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., vancomycin) and a negative control disk (impregnated with the solvent used to dissolve this compound).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay SA_culture S. aureus Culture McFarland 0.5 McFarland Standard SA_culture->McFarland Inoculation_mic Inoculation McFarland->Inoculation_mic Inoculate_plate Inoculate MHA Plate McFarland->Inoculate_plate Nimbidin_stock This compound Stock Solution Serial_dilution Serial Dilution of this compound Nimbidin_stock->Serial_dilution Apply_disks Apply this compound Disks Nimbidin_stock->Apply_disks Serial_dilution->Inoculation_mic Incubation_mic Incubation (18-24h) Inoculation_mic->Incubation_mic Read_mic Read MIC Incubation_mic->Read_mic Plating_mbc Plate from Clear MIC Wells Read_mic->Plating_mbc Incubation_mbc Incubation (18-24h) Plating_mbc->Incubation_mbc Read_mbc Read MBC Incubation_mbc->Read_mbc Inoculate_plate->Apply_disks Incubation_disk Incubation (18-24h) Apply_disks->Incubation_disk Measure_zones Measure Zones of Inhibition Incubation_disk->Measure_zones

Caption: Workflow for antibacterial susceptibility testing.

mechanism_of_action cluster_bacterium Staphylococcus aureus Cell cluster_outcome Outcome This compound This compound & Other Neem Limonoids Cell_wall Cell Wall This compound->Cell_wall Disruption Cell_membrane Cell Membrane Cell_wall->Cell_membrane Compromised Integrity Cytoplasm Cytoplasm Cell_membrane->Cytoplasm Leakage of Cellular Contents DNA DNA/Protein Synthesis Cytoplasm->DNA Inhibition (Potential) Bacteriostatic Bacteriostatic Effect (Growth Inhibition) Cytoplasm->Bacteriostatic Bactericidal Bactericidal Effect (Cell Death) Cytoplasm->Bactericidal

Caption: Proposed mechanism of action of neem compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving Nimbidin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of nimbidin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for preparing a this compound stock solution?

A1: this compound, a limonoid from Azadirachta indica (neem), is poorly soluble in water but freely soluble in several organic solvents.[1] The most commonly recommended solvents for preparing high-concentration stock solutions are ethanol and Dimethyl Sulfoxide (DMSO).[1][2] Limonoids as a class are known to be highly soluble in alcohol-based solvents.[1][3]

Q2: My this compound powder is not dissolving well, even in DMSO or ethanol. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Gentle Warming: Warm the solution gently at 37°C.[4]

  • Vortexing/Sonication: Use a vortex mixer or a sonication bath to increase the rate of dissolution. Sonication is an effective method to reduce aggregation and increase the dispersion rate of poorly soluble compounds.[5]

  • Solvent Purity: Ensure you are using a high-quality, anhydrous grade of the solvent (e.g., DMSO), as water content can significantly reduce the solubility of hydrophobic compounds.[6]

Q3: What is the maximum final concentration of the primary solvent (e.g., DMSO) that is safe for my cell-based assays?

A3: The final concentration of the organic solvent in your cell culture medium is critical to avoid cytotoxicity. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), with an ideal concentration of 0.1% or lower.[6] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of the solvent as your test wells, to account for any effects of the solvent itself.[4]

Q4: this compound precipitates when I dilute my stock solution into the aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Serial Dilution: Perform a multi-step or serial dilution. First, dilute the high-concentration stock into a small volume of serum-free media or PBS, vortexing gently, and then add this intermediate dilution to the final volume of the complete medium.

  • Dropwise Addition: Add the stock solution to the final medium dropwise while gently stirring or vortexing the medium to ensure rapid and even dispersal.[6]

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C can help improve the solubility of the compound upon dilution.[6]

  • Use of Serum: Components in cell culture medium, particularly proteins in fetal bovine serum (FBS) like albumin, can help to bind and stabilize hydrophobic compounds, preventing precipitation.[6][7] Consider preparing your final dilution in a medium containing serum if your experimental design allows.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Problem 1: Precipitation Observed in Stock Solution During Storage

Potential Cause Recommended Solution
Solvent Evaporation Ensure vials are sealed tightly with paraffin film to prevent solvent evaporation, which would increase the compound concentration beyond its solubility limit.
Temperature Fluctuation Store stock solutions at a stable temperature, typically -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.[6]
Water Contamination Use anhydrous grade solvents and sterile, dry labware. Moisture can be introduced from the air or non-anhydrous solvents, causing precipitation.

Problem 2: Inconsistent or No Biological Activity Observed in the Assay

Potential Cause Recommended Solution
Precipitation in Assay Well Micro-precipitation may not be visible to the naked eye but can significantly reduce the effective concentration of this compound available to the cells. Before starting the main experiment, perform a solubility test. Prepare the highest intended concentration of this compound in the final assay medium and inspect it under a microscope for precipitates after a few hours of incubation.
Adsorption to Plastics Hydrophobic compounds can adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates), reducing the final concentration. Using low-adhesion plastics or pre-rinsing tips with the solution can help mitigate this.
Incorrect Stock Concentration Verify the initial weighing of the this compound powder and the volume of solvent used. Ensure the analytical balance is properly calibrated.

Quantitative Data Summary

The following table summarizes solubility information for this compound and the related, extensively studied limonoid, nimbolide. This data can serve as a reference for preparing stock solutions.

CompoundSolventReported SolubilityCitation
Nimbolide Ethanol~10 mg/mL[8]
Nimbolide DMSO~10 mg/mL[8]
Nimbolide Dimethyl Formamide (DMF)~10 mg/mL[8]
Nimbolide 1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[8]
This compound Alcohol SolventsHighly Soluble (Qualitative)[1]
This compound WaterLow Solubility (Qualitative)[1]

Note: Quantitative solubility data for this compound is not as readily available as for nimbolide. However, as both are hydrophobic limonoids, the data for nimbolide provides a useful starting point for experimental design.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound required. The molecular weight of this compound (C₂₅H₃₀O₆) is approximately 426.5 g/mol . For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 426.5 g/mol = 0.004265 g = 4.27 mg

  • Weighing: Carefully weigh 4.27 mg of this compound powder.

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock for a Cell-Based Assay

Objective: To prepare a final concentration of 10 µM this compound in a 2 mL well of a 6-well plate, ensuring the final DMSO concentration is ≤ 0.1%.

Procedure:

  • Prepare Intermediate Dilution: Thaw one aliquot of the 10 mM this compound stock solution. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 998 µL of sterile, serum-free cell culture medium. This creates a 20 µM solution in a medium with 0.2% DMSO. Vortex gently to mix.

  • Final Dilution: Add 1 mL of the 20 µM intermediate solution to the well containing your cells and 1 mL of medium (preferably containing serum to aid solubility). This results in a final volume of 2 mL and a final this compound concentration of 10 µM.

  • Calculate Final DMSO Concentration: The final DMSO concentration in the well will be 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: In a separate well, prepare a vehicle control by adding 1 mL of the serum-free medium used in step 1 (containing 0.2% DMSO) to 1 mL of the complete medium in the well. This ensures the control cells are exposed to the exact same final DMSO concentration (0.1%) as the treated cells.

Visualizations

Experimental and logical Workflows

G cluster_0 Protocol: Stock Solution Preparation cluster_1 Troubleshooting: Precipitation in Assay Medium A Calculate required mass of this compound B Weigh this compound powder A->B C Add anhydrous DMSO to a sterile vial B->C D Vortex until fully dissolved (Warm to 37°C if needed) C->D E Dispense into single-use aliquots D->E F Store at -20°C or -80°C E->F T1 Precipitation Observed? T2 Is final DMSO conc. >0.5%? T1->T2 Yes S4 Proceed with experiment. Include vehicle control. T1->S4 No T3 Was stock added dropwise to warm media? T2->T3 No S1 Reduce final DMSO conc. by using a higher stock conc. or serial dilution T2->S1 Yes T4 Does media contain serum? T3->T4 Yes S2 Add stock slowly to pre-warmed (37°C) media while gently mixing T3->S2 No S3 Use serum-containing media for final dilution if experimentally permissible T4->S3 No T4->S4 Yes

Caption: Workflow for this compound stock preparation and a troubleshooting flowchart for precipitation issues.

This compound's Potential Effect on Signaling Pathways

This compound and related limonoids like nimbolide have been reported to influence key cellular signaling pathways involved in proliferation and apoptosis, such as the PI3K/Akt pathway.[9][10]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PI3K->Akt Activates Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Optimizing Nimbidin Yield from Neem Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of nimbidin from neem oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important compound to isolate from neem oil?

This compound is a bitter triterpenoid compound found in neem oil, which is extracted from the seeds of the Azadirachta indica tree.[1] It is a significant bioactive constituent known for its anti-inflammatory, antibacterial, and anti-ulcer properties, making it a compound of high interest for pharmaceutical and therapeutic applications.[1][2]

Q2: Which part of the neem tree is the best source for obtaining a high yield of this compound?

Neem seed kernels are the primary source for this compound, containing a higher concentration of this and other limonoids compared to other parts of the tree such as the leaves.[3][4] The oil extracted from the seed kernels is particularly rich in this compound.[1]

Q3: What are the most common methods for extracting this compound from neem oil?

Common methods for extracting this compound and other limonoids from neem oil include:

  • Solvent Extraction: This is a widely used method employing solvents like ethanol, methanol, and n-hexane.[5]

  • Soxhlet Extraction: A continuous solvent extraction method that can provide high yields but may expose the extract to prolonged heat.[5][6]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[7]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption.[8][9]

  • Supercritical Fluid Extraction (SFE): Uses supercritical carbon dioxide (SC-CO2), often with a co-solvent like methanol, for a clean and efficient extraction.[3]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.[10][11] This method allows for the separation and quantification of this compound from other components in the neem extract. A UV detector is typically used, with detection wavelengths around 215 nm.[12]

Troubleshooting Guides

Issue 1: Low this compound Yield

Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low this compound yield is a common challenge that can stem from several factors throughout the extraction and purification process. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for this compound.

    • Solution: this compound is a triterpenoid. While non-polar solvents like n-hexane are used to defat the initial material, more polar solvents like ethanol and methanol are generally more effective for extracting limonoids.[5] Consider using a binary solvent system, as a mixture of polar and non-polar solvents can sometimes enhance extraction efficiency.

  • Inefficient Extraction Method: Your current extraction technique may not be optimal for your sample matrix.

    • Solution: If you are using a simple maceration or percolation method, consider switching to a more advanced technique. Soxhlet extraction can improve yield, but be mindful of potential thermal degradation.[13] For thermally sensitive compounds like this compound, modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are often superior, as they can reduce extraction time and temperature.[8][13]

  • Inadequate Sample Preparation: The physical state of your raw material significantly impacts extraction efficiency.

    • Solution: Ensure your neem seeds or kernels are ground into a fine, uniform powder. This increases the surface area available for solvent interaction, leading to better extraction.[13]

  • Thermal Degradation: this compound, like other limonoids, can be sensitive to high temperatures.

    • Solution: If using Soxhlet extraction, monitor the temperature and extraction time closely.[13] A lower boiling point solvent might be beneficial. For MAE, excessive microwave power can lead to thermal decomposition of the target compound.[8] It is crucial to optimize the power and duration of microwave exposure.

  • Degradation During Storage: Improper storage of neem oil or extracts can lead to the degradation of bioactive compounds.

    • Solution: Store neem oil and extracts in a cool, dark place to prevent degradation.[2]

Issue 2: Inconsistent Results Between Batches

Q: My this compound yield is highly variable from one extraction to the next. What could be causing this inconsistency?

A: Inconsistent yields are often due to variations in the raw material or lack of precise control over experimental parameters.

Possible Causes & Solutions:

  • Variability in Raw Material: The concentration of this compound and other limonoids in neem seeds can vary significantly depending on the geographical origin, time of harvest, and storage conditions of the seeds.[14]

    • Solution: Whenever possible, source your neem seeds from a single, reliable supplier. If you must use different batches, consider performing a preliminary analysis on a small sample of each batch to determine its approximate this compound content.

  • Inconsistent Particle Size: If the particle size of your ground neem kernels is not uniform, it can lead to variable extraction efficiency.

    • Solution: Use a sieve to ensure a consistent and fine particle size for all your extractions.

  • Fluctuations in Extraction Parameters: Small variations in temperature, extraction time, or solvent-to-solid ratio can lead to different yields.

    • Solution: Carefully control and monitor all extraction parameters. For MAE and UAE, ensure that the power and frequency settings are consistent. For solvent extraction, maintain a constant temperature and stirring speed.

Data Presentation

Table 1: Comparison of Solvents for Neem Oil/Limonoid Extraction

SolventExtraction MethodTypical YieldReference
n-HexaneSoxhlet40.35% (oil)[5]
EthanolSoxhlet42.65% (oil)[5]
MethanolSoxhlet42.89% (oil)[5]
Ethanol-Hexane (60:40)Soxhlet43.71% (oil)[6]
EthanolImmersion22.0% (extract)[15]
WaterImmersionLower than organic solvents[15]
MethanolSoxhlet14.84% (seed extract)
EthanolSoxhlet13.24% (seed extract)

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Nimbolide (a related limonoid)

ParameterOptimal ValueReference
Solid/Liquid Ratio1:16 g/mL[8]
Microwave Power280 W[8]
Extraction Time22 min[8]

Note: These parameters for nimbolide can serve as a good starting point for optimizing this compound extraction.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Material: Grind dried neem seed kernels into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Loading the Soxhlet: Accurately weigh about 20-30 g of the neem kernel powder and place it in a cellulose thimble. Place the thimble inside the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., ethanol or a hexane-ethanol mixture) to about two-thirds of its volume.

  • Assembly: Assemble the Soxhlet apparatus with the round-bottom flask at the bottom, the extractor in the middle, and a condenser on top.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the sample in the thimble. The extraction is allowed to proceed for a set duration, typically 4-6 hours, or until the solvent in the extractor arm runs clear.[5]

  • Solvent Recovery: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude neem oil rich in this compound.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.[10]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Place a known amount of finely ground neem kernel powder (e.g., 10 g) into an extraction vessel.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., ethanol) to achieve a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Place the extraction vessel in an ultrasonic bath. The temperature of the water bath should be controlled.

  • Extraction Parameters: Set the ultrasonic frequency (e.g., 20-40 kHz) and power. The extraction is typically carried out for a shorter duration compared to conventional methods (e.g., 30-60 minutes).[7]

  • Filtration and Concentration: After sonication, filter the mixture to separate the solid residue from the liquid extract. The solvent is then evaporated from the filtrate using a rotary evaporator to yield the crude extract.

  • Analysis: Quantify the this compound content in the extract using HPLC.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Purification & Analysis raw_material Neem Seed Kernels grinding Grinding raw_material->grinding sieved_powder Sieved Powder grinding->sieved_powder extraction_method Choose Extraction Method (Soxhlet, UAE, MAE) sieved_powder->extraction_method extraction Extraction with Solvent extraction_method->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification hplc HPLC Quantification purification->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for this compound extraction and purification.

troubleshooting_workflow start Low this compound Yield check_material Check Raw Material (Source, Particle Size) start->check_material check_solvent Evaluate Solvent System (Polarity, Ratio) check_material->check_solvent Material OK optimize_material Optimize Grinding & Source Consistently check_material->optimize_material Issue Found check_method Assess Extraction Method (Temp, Time, Power) check_solvent->check_method Solvent OK optimize_solvent Test Different Solvents & Ratios check_solvent->optimize_solvent Issue Found optimize_method Optimize Parameters or Switch to UAE/MAE check_method->optimize_method Issue Found end Improved Yield check_method->end Method OK optimize_material->check_solvent optimize_solvent->check_method optimize_method->end

Caption: Troubleshooting decision tree for low this compound yield.

References

troubleshooting nimbidin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nimbidin in aqueous solutions. Due to the limited specific data on this compound instability, some information presented is extrapolated from studies on similar neem-derived limonoids, such as azadirachtin and nimbin.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy and appears to have precipitated. What is the likely cause and how can I resolve this?

A1: this compound, like many other tetracyclic triterpenoids, has low aqueous solubility.[1][2] Precipitation is a common issue and can be caused by several factors:

  • Concentration Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer may be too high.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of this compound. While specific data for this compound is limited, related compounds like azadirachtin are most stable in mildly acidic solutions (pH 4-6).[3]

  • Temperature: Low temperatures can decrease the solubility of hydrophobic compounds, leading to precipitation.

  • Improper Dissolution Technique: this compound should first be dissolved in a minimal amount of an organic co-solvent before being introduced to the aqueous buffer.

Troubleshooting Steps:

  • Review your preparation protocol. Ensure you are not exceeding the known solubility limits of this compound in your chosen solvent system.

  • Adjust the pH of your buffer. Experiment with buffers in the slightly acidic range (e.g., pH 5.0-6.5) to see if this improves solubility.

  • Consider gentle warming. If your experimental parameters allow, gently warming the solution may help redissolve the precipitate.

  • Optimize your co-solvent usage. Ensure this compound is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before adding it dropwise to the aqueous buffer with constant stirring.

Q2: I've observed a gradual loss of biological activity in my this compound stock solution over time. What could be causing this degradation?

A2: The loss of bioactivity is likely due to the chemical degradation of this compound in the aqueous environment. Several factors can contribute to this:

  • Hydrolysis: The ester and ether functional groups present in the this compound molecule can be susceptible to hydrolysis, especially at non-optimal pH values.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the molecule. Photo-oxidation can also occur if the solution is exposed to light.[4][5][6]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.[7]

Preventative Measures:

  • Prepare fresh solutions. Whenever possible, prepare this compound solutions fresh for each experiment.

  • Optimize storage conditions. If storage is necessary, store stock solutions in a suitable organic solvent at -20°C or -80°C in airtight, light-protected vials.

  • Use antioxidants. For longer-term experiments, consider the addition of antioxidants to your aqueous solution, if compatible with your assay.

  • Control pH. Maintain the pH of your aqueous solution within a stable range, avoiding strongly acidic or alkaline conditions.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your this compound solution can be an indicator of chemical degradation. The formation of degradation products with different chromophores can alter the absorbance profile of the solution. It is recommended to assess the purity and integrity of the solution using analytical techniques like HPLC if a color change is observed.

Data on Factors Affecting Limonoid Stability

ParameterConditionEffect on Azadirachtin StabilityCitation
pH Mildly acidic (pH 4-6)Most stable[3]
Strongly acidic or mildly alkalineUnstable[3]
Temperature Room TemperatureRelatively stable in neutral organic solvents[3]
Elevated TemperaturesRapidly destroyed or altered in aqueous solution and methanol[3][7]
Light UV and SunlightCauses rapid degradation[8]
Solvent Aprotic SolventsMore stable[9]
Protic Solvents (e.g., water, ethanol)Less stable[9]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of purified this compound powder.

  • Initial Dissolution: In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal volume of a suitable organic co-solvent (e.g., DMSO or absolute ethanol). Vortex briefly to ensure complete dissolution.

  • Dilution into Aqueous Buffer: While gently vortexing or stirring your chosen aqueous buffer, add the this compound-organic solvent solution dropwise to the buffer.

  • Final Concentration: Bring the solution to the final desired volume with the aqueous buffer.

  • Usage: Use the freshly prepared solution immediately for your experiments.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a general method for monitoring the degradation of this compound over time.

  • Sample Preparation: At specified time points, withdraw an aliquot of your aqueous this compound solution. If necessary, dilute the sample with the mobile phase to fall within the linear range of the detector.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[8] A typical starting point could be a 40:60 (v/v) mixture of acetonitrile and water.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at a wavelength of 214 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Analysis: Inject the samples onto the HPLC system. Monitor the peak corresponding to this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

This compound This compound Hydrolysis_Products Hydrolysis Products (cleavage of esters/ethers) This compound->Hydrolysis_Products H₂O, pH ≠ neutral Oxidation_Products Oxidation Products (e.g., hydroxybutenolides) This compound->Oxidation_Products O₂, Light (Photo-oxidation) Inactive_Metabolites Inactive Metabolites Hydrolysis_Products->Inactive_Metabolites Oxidation_Products->Inactive_Metabolites

Caption: Inferred degradation pathways of this compound in aqueous solutions.

Diagram 2: Troubleshooting Workflow for this compound Precipitation

Start Precipitate Observed in Aqueous this compound Solution Check_Conc Is Concentration > Solubility Limit? Start->Check_Conc Check_pH Is pH Outside Optimal Range (e.g., 4-6)? Check_Conc->Check_pH No Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Temp Was Solution Stored at Low Temperature? Check_pH->Check_Temp No Adjust_pH Adjust pH to be Slightly Acidic Check_pH->Adjust_pH Yes Check_Prep Was Co-solvent Used for Preparation? Check_Temp->Check_Prep No Warm_Gently Gently Warm Solution Check_Temp->Warm_Gently Yes Reprepare Re-prepare using Co-solvent Method Check_Prep->Reprepare No Solution_Clear Solution is Clear Check_Prep->Solution_Clear Yes Reduce_Conc->Solution_Clear Adjust_pH->Solution_Clear Warm_Gently->Solution_Clear Reprepare->Solution_Clear

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Prevention of Nimbidin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of nimbidin during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
"My this compound sample (solid or solution) has changed color (e.g., turned yellow/brown)." Oxidation or Photodegradation: Exposure to oxygen and/or light (especially UV) can cause chemical changes leading to discoloration.- Store the sample in an amber vial or wrap the container in aluminum foil to protect it from light. - Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure. - Store at reduced temperatures (4°C or -20°C) to slow down degradation reactions.
"I'm observing new or unexpected peaks in my HPLC/LC-MS analysis of a stored this compound sample." Chemical Degradation: this compound may have degraded into other compounds due to factors like temperature, light, pH, or hydrolysis.- Confirm the identity of the new peaks as degradation products using mass spectrometry (MS). - Review storage conditions against recommended practices (see FAQs below). - Perform a forced degradation study to intentionally generate and identify potential degradation products, which helps in validating the stability-indicating nature of your analytical method.[1][2]
"The biological activity of my this compound sample has significantly decreased over time." Loss of Active Compound: Degradation reduces the concentration of the parent this compound molecule, leading to diminished efficacy.- Re-quantify the this compound concentration in your sample using a validated analytical method like HPLC. - Always use freshly prepared solutions for biological assays whenever possible. - If long-term storage is necessary, store aliquots at -20°C or below to prevent repeated freeze-thaw cycles.
"My this compound sample, stored in solution, has precipitated." Poor Solubility or Solvent Evaporation: The solvent may have evaporated over time, increasing the concentration beyond its solubility limit. The chosen solvent may not be optimal for long-term stability.- Ensure vials are tightly sealed with high-quality caps (e.g., with PTFE septa). - Store solutions at the recommended temperature; solubility can decrease at lower temperatures. - Consider using a co-solvent system if solubility is an issue. - Although specific data for this compound is limited, related limonoids show improved stability and solubility when incorporated into colloidal lipid particles.[3]

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, this compound, like many complex natural products, should be stored at low temperatures. Storing neem extracts and their active components, such as azadirachtin, in a refrigerator (e.g., 4°C) has been shown to be one of the best methods for preservation.[4][5] Storage at room temperature can lead to a decrease in the toxicity and efficacy of neem components over time.[6] For maximum stability, especially for analytical standards or valuable research samples, storage at -20°C is recommended.[7]

Q2: Should I protect this compound from light?

A2: Yes. Exposure to light, particularly UV and direct sunlight, can cause significant degradation of neem limonoids.[4][8] It is critical to store this compound in amber glass vials or containers that are otherwise protected from light (e.g., by wrapping them in foil).[5][7] Studies on related neem compounds show that storage in brown bottles is preferable to plain bottles.[4][5]

Q3: What is the ideal atmosphere for storing this compound?

A3: To prevent oxidation, this compound should be stored under an inert atmosphere. After placing the compound in its storage vial, it is best practice to purge the container with a dry, inert gas like argon or nitrogen before sealing. This is especially important for long-term storage.

Q4: How does pH affect the stability of this compound in solution?

Handling and Preparation

Q5: What solvents are recommended for dissolving and storing this compound?

A5: this compound is typically soluble in organic solvents. For analytical purposes, HPLC-grade methanol or acetonitrile are commonly used.[1][11] For preparing stock solutions for long-term storage, ensure the solvent is anhydrous (dry) to prevent hydrolysis. When taking a portion of a reagent stored at low temperatures, always allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[7]

Q6: How often should I check the purity of my stored this compound sample?

A6: The frequency of purity checks depends on the storage conditions and the sensitivity of your application. For a reference standard stored under ideal conditions (-20°C, dark, inert atmosphere), an annual check via HPLC may be sufficient. If stored at 4°C or in solution, more frequent checks (e.g., every 3-6 months) are advisable. If any visual changes like discoloration occur, the sample should be re-analyzed immediately.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general method for assessing the stability of this compound. Method parameters may need to be optimized for specific equipment and sample matrices.

  • Objective: To quantify the concentration of this compound and separate it from potential degradation products.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade methanol[1]

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[12]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition could be a mix of methanol, acetonitrile, and water.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 35°C[12]

    • Detection Wavelength: this compound can be detected at various wavelengths; 212 nm or 236 nm have been used for related compounds.[1][5] A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10-20 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.[12] Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the stored this compound sample in the mobile phase or chosen solvent to a concentration within the calibration range.[12]

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Data Processing:

      • Identify the this compound peak based on the retention time of the reference standard.[13]

      • Calculate the concentration of this compound in the sample using the calibration curve.

      • Assess the chromatogram for any additional peaks, which may represent degradation products. The percentage of degradation can be calculated based on the relative peak areas.

Visualizations

This compound Stability Troubleshooting

The following decision tree provides a logical workflow for troubleshooting common this compound stability issues.

G start Problem Observed: Loss of Activity or Appearance Change check_hplc Analyze Sample by Stability-Indicating HPLC start->check_hplc see_degradation Degradation Products Detected? check_hplc->see_degradation no_degradation No Significant Degradation. Check Assay Protocol, Quantification, or Handling. see_degradation->no_degradation No check_light Was Sample Exposed to Light? see_degradation->check_light Yes photodegradation Root Cause: Photodegradation Solution: Store in amber vials or protect from light. check_light->photodegradation Yes check_temp Was Sample Stored at Room Temperature? check_light->check_temp No thermal_degradation Root Cause: Thermal Degradation Solution: Store at ≤4°C. check_temp->thermal_degradation Yes check_atmosphere Was Sample Exposed to Air? check_temp->check_atmosphere No oxidation Root Cause: Oxidation Solution: Store under inert gas (Argon/Nitrogen). check_atmosphere->oxidation Yes other_causes Consider Other Causes: - pH instability - Hydrolysis (moisture) - Microbial contamination check_atmosphere->other_causes No

A decision tree for troubleshooting this compound degradation.
Experimental Workflow for Stability Testing

This diagram illustrates the standard procedure for conducting a stability study on a this compound sample.

G cluster_storage Storage Conditions start Start: Receive/ Prepare this compound Batch initial_analysis Time-Zero Analysis (HPLC for Purity/ID) start->initial_analysis aliquot Aliquot Sample into Vials for Different Conditions initial_analysis->aliquot cond1 Condition 1: 4°C, Dark, Inert Gas aliquot->cond1 cond2 Condition 2: 25°C, Dark, Air aliquot->cond2 cond3 Condition 3: 40°C, Light, Air (Forced Degradation) aliquot->cond3 pull_samples Pull Samples at Defined Time Points (e.g., 1, 3, 6 months) cond1->pull_samples cond2->pull_samples cond3->pull_samples analyze_samples Analyze Samples by HPLC pull_samples->analyze_samples compare_data Compare Data to Time-Zero Results analyze_samples->compare_data report Report Findings: Degradation Rate & Product Formation compare_data->report end End report->end

Workflow for assessing the stability of this compound under various conditions.

References

Technical Support Center: Resolving Co-elution of Nimbidin in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the co-elution of nimbidin with other limonoids during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Resolving this compound Co-elution

Co-elution of this compound with other structurally similar limonoids, such as salannin, nimbin, and azadirachtin, is a common challenge in the chromatographic analysis of neem (Azadirachta indica) extracts. This guide provides a systematic approach to troubleshoot and resolve these separation issues.

Logical Workflow for Troubleshooting Co-elution

The following diagram illustrates a step-by-step process for identifying and resolving co-elution problems in your HPLC method.

G cluster_0 Troubleshooting Workflow start Start: Peak Co-elution Observed check_purity 1. Confirm Co-elution (e.g., PDA Peak Purity Analysis) start->check_purity method_optimization 2. Method Optimization check_purity->method_optimization Impure Peak end_resolved Resolution Achieved check_purity->end_resolved Pure Peak (Issue elsewhere) sample_prep 3. Sample Preparation Review method_optimization->sample_prep Resolution Not Improved method_optimization->end_resolved Resolution Improved sample_prep->end_resolved Resolution Improved end_unresolved Further Assistance Required sample_prep->end_unresolved Resolution Still Poor

Caption: Troubleshooting workflow for this compound co-elution.

HPLC Method Parameter Comparison

Optimizing HPLC parameters is critical for achieving successful separation. The table below summarizes various reported methods for the analysis of limonoids, providing a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase C18C18C18C18
Mobile Phase Acetonitrile:WaterAcetonitrile:WaterMethanol:WaterAcetonitrile:Methanol:1% Triethylamine (pH 4)
Composition Gradient or Isocratic27.5:72.5 (v/v)[1]70:30 (v/v)[2]60:40:1 (v/v/v)[3]
Flow Rate 1.0 mL/min[1][4]1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection Wavelength 215 nm[1][4]215 nm[1]217 nm[2]210 nm[3]
Column Temperature Ambient45°C[1]35°C[2]Not Specified

Frequently Asked Questions (FAQs)

Q1: My this compound peak shows significant tailing and overlaps with a neighboring peak. What should I do?

A1: Peak tailing and overlap often indicate secondary interactions with the stationary phase or a suboptimal mobile phase. Consider the following adjustments:

  • Mobile Phase pH: If not already controlled, adding a buffer to your mobile phase can improve peak shape. For acidic compounds, a lower pH can suppress ionization and reduce tailing.

  • Mobile Phase Composition: Adjusting the ratio of your organic solvent to water can alter the selectivity of your separation. A systematic evaluation of different solvent ratios is recommended.

  • Alternative Solvents: If using acetonitrile, consider switching to methanol or vice-versa. These solvents have different selectivities and may resolve the co-eluting peaks.

  • Column Temperature: Increasing the column temperature can improve peak efficiency and reduce tailing, but may also affect selectivity.[1]

Q2: I am using a C18 column and still facing co-elution. What other column chemistries could I try?

A2: While C18 columns are widely used, alternative stationary phases can provide different selectivities for limonoid separation. Consider exploring:

  • Phenyl-Hexyl Column: This type of column offers pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds, common in limonoid structures.

  • Pentafluorophenyl (PFP) Column: PFP columns provide a unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be effective for separating closely related isomers.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can reduce peak tailing for basic compounds and offer different selectivity compared to standard C18 columns.

Q3: Can sample preparation affect the co-elution of this compound?

A3: Absolutely. A robust sample preparation procedure is crucial for minimizing matrix effects and potential interferences.

  • Solid-Phase Extraction (SPE): Using SPE can effectively clean up your sample by removing interfering compounds.[4] Different sorbents (e.g., C18, silica) can be tested to find the most effective cleanup.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound and other limonoids away from interfering matrix components based on their solubility.

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove particulates that can clog the column and affect performance.

Q4: How can I confirm that a single peak is indeed composed of co-eluting compounds?

A4: A Photodiode Array (PDA) or Diode Array Detector (DAD) is an invaluable tool for this purpose. By performing a peak purity analysis, you can compare the UV spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[4]

Experimental Protocols

General HPLC Method Development Workflow

The following diagram outlines a general workflow for developing a robust HPLC method for the separation of this compound and other limonoids.

G cluster_1 HPLC Method Development Workflow start Define Separation Goal (Resolve this compound & Co-eluents) lit_review 1. Literature Review & Initial Method Selection start->lit_review scouting 2. Column & Mobile Phase Scouting lit_review->scouting scouting->lit_review No Separation optimization 3. Fine-tune Parameters (Gradient, Flow Rate, Temp) scouting->optimization Promising Separation optimization->scouting Resolution Not Optimal validation 4. Method Validation (Linearity, Precision, Accuracy) optimization->validation Resolution Achieved routine_analysis Implement for Routine Analysis validation->routine_analysis

Caption: Workflow for HPLC method development.

Example Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Dissolution: Accurately weigh the neem extract and dissolve it in a suitable solvent (e.g., methanol/water mixture).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the limonoids, including this compound, from the cartridge using a stronger solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.[4]

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Nimbidin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing batch-to-batch variability in nimbidin extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts is a significant challenge stemming from multiple factors related to the raw material, extraction process, and analytical methods.[1][2] Key sources include:

  • Raw Material Variation: The chemical composition of neem (Azadirachta indica), the source of this compound, can fluctuate based on geographical origin, climate, soil conditions, harvest timing, and the specific plant part used (seeds, leaves, bark).[1][3][4][5]

  • Processing Inconsistencies: Variability in post-harvest processing such as drying and grinding can impact the final quality of the extract.[3][6] The particle size of the raw material, for instance, is directly related to the extraction yield rate.[7]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., Soxhlet, maceration, ultrasound-assisted extraction) and inconsistencies in parameters like solvent type and polarity, temperature, and extraction duration significantly influence the yield and profile of the final extract.[1][2][3] Prolonged heating during methods like Soxhlet extraction can cause thermal degradation of sensitive compounds like this compound.[3]

  • Analytical Method Variability: Inconsistencies in the analytical method used for quantification, such as HPLC, can lead to variable results.[1][2] This includes issues with mobile phase preparation, column temperature fluctuations, and detector settings.[1]

Q2: How can I standardize the raw plant material to reduce variability?

A2: Standardization of the raw material is a critical first step for ensuring consistent extracts.[2] Key practices include:

  • Botanical Authentication: Always verify the correct plant species (Azadirachta indica) and the specific plant part being used, as this compound concentration varies between seeds, leaves, and bark.[2][7] Neem seeds are a primary source of this compound.[7]

  • Consistent Sourcing: Whenever possible, source the raw material from the same geographical region and supplier to minimize variations due to environmental factors.[2][3]

  • Standardized Harvesting and Post-Harvest Processing: Implement strict protocols for the time of harvest and follow standardized procedures for drying, grinding to a uniform particle size, and storing the raw material to prevent degradation.[1][2][6]

Q3: Which extraction solvent is best for this compound, and how does it impact consistency?

A3: The choice of solvent is critical as its polarity determines which compounds are extracted.[3] For this compound, a triterpenoid, alcoholic solvents like methanol and ethanol are commonly used.[8][9]

  • Methanol has been shown to be effective, often used in a 2.5:1 volume-to-weight ratio with pulverized neem kernels.[8]

  • Ethanol is also a suitable solvent, with studies showing it provides good extraction results.[9][10] In one study, ethanol yielded a higher concentration of the related limonoid, nimbolide, compared to other solvents.[10]

  • Advanced Methods: Supercritical CO2 (SC-CO2) extraction has also been explored, with methanol sometimes used as a co-solvent to improve efficiency.[11][12] To ensure consistency, it is crucial to use the same high-purity (e.g., HPLC grade) solvent and maintain a precise solvent-to-solid ratio for every batch.[1][2]

Q4: Can advanced extraction techniques improve batch consistency?

A4: Yes, modern extraction techniques can offer better control over parameters and improve reproducibility compared to conventional methods.[13]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods can enhance extraction efficiency, reduce extraction time, and often operate at lower temperatures, which helps prevent the degradation of heat-sensitive compounds like this compound.[3][7][13] MAE has been shown to be highly effective for extracting related limonoids from neem leaves.[10]

  • Supercritical Fluid Extraction (SFE): SFE using CO2 is a highly tunable method where slight changes in pressure and temperature can control selectivity.[12][14] Optimal conditions for nimbin extraction from neem seeds using SFE have been identified as 40°C and 20 MPa, with methanol as a co-solvent.[11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Cell Disruption: Plant material is not ground finely enough, limiting solvent access to target compounds.[15] 2. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or duration is being used.[1] 3. Compound Degradation: this compound may be sensitive to heat, light, or pH, causing it to break down during extraction.[13]1a. Ensure the raw material is ground to a fine, consistent powder to maximize surface area.[13] 2a. Perform an optimization study to determine the ideal solvent, temperature, and time. Alcoholic solvents like methanol or ethanol are often effective.[8][9] 2b. Consider advanced techniques like UAE or MAE for potentially higher efficiency.[13] 3a. Assess the stability of this compound. If it is heat-sensitive, use a lower extraction temperature or a solvent with a lower boiling point.[13] Protect the extract from light and control pH where necessary.[13]
Inconsistent this compound Concentration Between Batches 1. Raw Material Variability: Differences in plant source, harvest time, or storage conditions.[1][3] 2. Inconsistent Extraction Process: Fluctuations in solvent-to-solid ratio, extraction time, or temperature.[2] 3. Inconsistent Solvent Removal: Variations in concentrating the filtrate can affect the final concentration.[2]1a. Standardize the raw material supply and implement strict quality control checks before extraction.[2] 2a. Adhere strictly to a validated Standard Operating Procedure (SOP) for the extraction process.[2] 3a. Use a rotary evaporator at a controlled temperature and pressure for consistent solvent removal.[2]
Presence of Impurities / Interfering Peaks in Chromatogram 1. Low Extraction Selectivity: The solvent is co-extracting other structurally similar compounds (e.g., nimbin, salannin).[1][16] 2. Contamination: Equipment may not be cleaned thoroughly between batches.[2] 3. Co-elution in HPLC: Other compounds have similar retention times to this compound under the current analytical method.[1]1a. Optimize the extraction solvent system to improve selectivity for this compound. 1b. Implement a post-extraction clean-up step, such as Solid Phase Extraction (SPE), to remove interfering compounds.[16][17] 2a. Ensure all glassware and equipment are meticulously cleaned between batches.[2] 3a. Adjust the HPLC mobile phase composition or gradient to improve chromatographic resolution.[1]
Poor Phase Separation (Liquid-Liquid Extraction) 1. Emulsion Formation: High concentrations of surfactant-like compounds in the extract can prevent clean separation of aqueous and organic layers.[18] 2. Incorrect Solvent Choice: The properties of the chosen solvents do not allow for efficient separation.[19]1a. Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[18] 1b. Add a brine (salt water) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion (salting out).[18] 2a. Ensure the two solvents are immiscible and have a sufficient density difference for clear separation.[19]

Data Presentation: Comparison of this compound Extraction Parameters

The following tables summarize quantitative data from various studies on neem extract production.

Table 1: Comparison of Different Extraction Methods for Neem Components

Extraction Method Solvent(s) Typical Time Yield / Efficiency Reference(s)
Soxhlet Extraction Ethanol (96%) 10 hours High yield, but risk of thermal degradation.[7] [7]
Methanol 1-3 hours ~42.89% oil yield [14]
Supercritical CO2 (SFE) CO2, CO2 + Methanol 15 mins ~85% nimbin yield [12][14]
Microwave-Assisted (MAE) Ethanol 22 mins High nimbolide yield (3,289.52 µg/g) [10]
Cold Extrusion Methanol 20 mins Salannin: 3866 mg/kg, Nimbin: 1280 mg/kg [20]

| Maceration | Ethanol | 24 hours | Simple but may have lower efficiency. |[13] |

Table 2: Optimized Parameters for Specific this compound-Related Extractions

Technique Parameter Optimized Value Target Compound Reference(s)
Supercritical CO2 (SFE) Temperature 40 °C Nimbin [11]
Pressure 20 MPa Nimbin [11]
Co-solvent Methanol (10%) Nimbin [11]
Microwave-Assisted (MAE) Solid/Liquid Ratio 1:16 g/mL Nimbolide [10]
Microwave Power 280 W Nimbolide [10]
Extraction Time 22 min Nimbolide [10]
Alcoholic Extraction Solvent/Solid Ratio 2.5:1 (v/w) Nimbin [8]
Temperature 40 °C Nimbin [8]

| | Extraction Time | 2-24 hours | Nimbin |[8] |

Experimental Protocols

Protocol 1: Standardized Methanolic Extraction of this compound from Neem Seeds

This protocol is based on established methods for limonoid extraction.[8]

  • Material Preparation:

    • Pulverize dried neem seed kernels to a fine powder (e.g., pass through a 40-mesh sieve).

    • Accurately weigh 100 g of the powdered material.

  • Extraction:

    • Place the powder in a suitable flask (e.g., 500 mL Erlenmeyer flask).

    • Add 250 mL of methanol (HPLC grade) to achieve a 2.5:1 solvent-to-solid ratio.[8]

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer.

    • Agitate the mixture for 4 hours at a controlled temperature of 40°C.[8]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with an additional 50 mL of methanol and combine the filtrates.

    • Concentrate the pooled filtrate using a rotary evaporator at a temperature ≤ 45°C under reduced pressure until the solvent is fully removed.

  • Drying and Storage:

    • Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.

    • Record the final yield and store the dried extract in an airtight, light-resistant container at -20°C to prevent degradation.[2]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general validated method for this compound quantification.[16][21]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV or PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21][22]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v).[21] Ensure the mobile phase is filtered and degassed.

    • Flow Rate: 1.0 mL/min.[21]

    • Detection Wavelength: 214 nm or 215 nm.[16][21]

    • Injection Volume: 10 µL.[21]

    • Column Temperature: Ambient or controlled at 35°C for better consistency.[1][22]

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a this compound analytical standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried this compound extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex the solution and sonicate for 10-15 minutes to ensure complete dissolution.[16]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.[21]

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations

Workflow_Variability_Minimization cluster_RawMaterial Phase 1: Raw Material Standardization cluster_Extraction Phase 2: Controlled Extraction Process cluster_Analysis Phase 3: Consistent Analysis & QC RM1 Botanical Authentication (Azadirachta indica seeds) RM2 Consistent Geographical Sourcing RM1->RM2 RM3 Standardized Harvest & Post-Harvest Protocol (Drying, Storage) RM2->RM3 RM4 QC Check 1: Macroscopic & Microscopic Analysis RM3->RM4 E1 Uniform Particle Size (Grinding & Sieving) RM4->E1 Proceed if material meets specs E2 Validated SOP: - Solvent: High Purity Methanol - Temp: 40°C - Time: 4 hours E1->E2 E3 Consistent Solvent-to-Solid Ratio (e.g., 2.5:1) E2->E3 E4 Controlled Solvent Removal (Rotary Evaporation) E3->E4 A1 QC Check 2: Crude Extract Yield E4->A1 Proceed to analysis A2 Validated HPLC Method: - Calibrated Instrument - Fresh Mobile Phase A1->A2 A3 Quantification of this compound (Using Certified Standard) A2->A3 A4 Final QC Check: Compare this compound % Across Batches A3->A4 Final Final A4->Final Consistent this compound Extract

Caption: Workflow for Minimizing Batch-to-Batch Variability.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield Q1 Is raw material finely & uniformly ground? Start->Q1 Sol1 Action: Optimize grinding and drying protocols. Ensure consistent particle size. Q1->Sol1 No Q2 Is the extraction solvent/method optimal? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Test different solvents (Methanol, Ethanol). Consider advanced methods (UAE, MAE). Q2->Sol2 No Q3 Are extraction parameters (Temp, Time) controlled? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Adhere to validated SOP. Ensure temperature & time are consistent for each batch. Q3->Sol3 No Q4 Is compound degradation suspected? Q3->Q4 Yes Sol3->Q4 Sol4 Action: Use lower temperature. Protect extract from light/air. Assess stability. Q4->Sol4 Yes End Yield Improved Q4->End No Sol4->End

Caption: Troubleshooting Decision Tree for Low this compound Yield.

HPLC_Workflow cluster_Prep Step 1: Preparation cluster_Analysis Step 2: HPLC Analysis cluster_Quant Step 3: Quantification P1 Prepare Mobile Phase (Acetonitrile:Water) Filter & Degas P2 Prepare this compound Standard Calibration Curve Solutions P1->P2 P3 Prepare Extract Sample: Dissolve in Methanol, Filter (0.45 µm) P2->P3 A1 Equilibrate C18 Column with Mobile Phase P3->A1 Ready for analysis A2 Inject Standard Solutions to Generate Calibration Curve A1->A2 A3 Inject Sample Solutions A2->A3 Q1 Identify this compound Peak by Retention Time A3->Q1 Data acquisition Q2 Calculate Peak Area Q1->Q2 Q3 Determine Concentration using Calibration Curve Q2->Q3 Result Report: this compound mg/g of Extract Q3->Result

Caption: Experimental Workflow for HPLC Analysis of this compound.

References

strategies to enhance the purity of isolated nimbidin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nimbidin Purification

Welcome to the technical support center for the isolation and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for enhancing the purity of isolated this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

1. Issue: Low Purity of this compound After Initial Extraction

  • Question: My initial crude extract of this compound shows low purity with many interfering compounds when analyzed by TLC/HPLC. How can I clean up the extract before column chromatography?

  • Answer: A preliminary purification step is highly recommended to remove non-polar and highly polar impurities. Solvent partitioning and precipitation are effective methods for this.

    • Solvent Partitioning:

      • Dissolve your crude ethanolic or methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

      • Perform liquid-liquid extraction with a non-polar solvent like n-hexane. This will remove a significant portion of oils and fats. The this compound and other limonoids will remain in the more polar methanol-water phase.

      • Collect the methanol-water phase and evaporate the solvent.

    • n-Hexane Precipitation:

      • If you are starting with neem oil, you can precipitate the more polar limonoids, including this compound, by adding n-hexane.[1][2]

      • Stir the mixture of neem oil and n-hexane (a ratio of 1:5 to 1:10 oil to hexane is a good starting point) at a controlled temperature (e.g., 25°C).

      • The precipitated powder, enriched with limonoids, can be collected by filtration or centrifugation. This step can enrich the azadirachtin content (a related limonoid) by over 180-fold from the initial oil.[2]

2. Issue: Co-elution of this compound with Other Limonoids (e.g., Nimbin, Salannin) in Column Chromatography

  • Question: I am using silica gel column chromatography, but this compound is co-eluting with other structurally similar compounds. How can I improve the separation?

  • Answer: The co-elution of similar limonoids is a common challenge due to their structural similarities.[3] Here are several strategies to enhance resolution:

    • Optimize the Solvent System:

      • Use a Shallow Gradient: Instead of a steep gradient, employ a shallow gradient of a polar solvent in a non-polar solvent. A common and effective mobile phase is a gradient of ethyl acetate in n-hexane. Start with a low percentage of ethyl acetate (e.g., 10-20%) and increase it slowly (e.g., in increments of 2-5%).

      • Test Different Solvent Systems: If hexane-ethyl acetate is not providing adequate separation, consider other solvent systems. Adding a small amount of a third solvent like acetone or dichloromethane to the mobile phase can alter the selectivity.

    • Improve Column Parameters:

      • Increase Column Length: A longer column provides more surface area for interaction, which can improve separation.

      • Use a Smaller Particle Size Silica Gel: Silica gel with a smaller particle size (e.g., 230-400 mesh) offers a higher surface area and can lead to better resolution, although it may require higher pressure.

      • Reduce the Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, often resulting in better separation.

    • Sample Loading:

      • Dry Loading: Adsorb your crude extract onto a small amount of silica gel and load this dry powder onto the top of the column. This technique often results in sharper bands compared to liquid loading.

      • Avoid Overloading: Overloading the column is a common cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

3. Issue: Difficulty in Achieving High Purity (>95%) by a Single Purification Method

  • Question: I have purified my this compound using column chromatography, but I am unable to achieve the desired purity for my experiments. What should I do next?

  • Answer: Achieving very high purity often requires a multi-step purification strategy.

    • Preparative Thin-Layer Chromatography (Prep-TLC):

      • After initial purification by column chromatography, the fractions enriched with this compound can be further purified using Prep-TLC.

      • A solvent system like ethyl acetate/hexane (e.g., 4:6 v/v) can be effective for separating closely related limonoids.[4][5] This method has been used to achieve over 98% purity for the related limonoid, nimbolide.[4][5]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Prep-HPLC offers the highest resolution for purifying complex mixtures. A reverse-phase C18 column is commonly used.

      • An isocratic or gradient mobile phase of acetonitrile and water, or methanol and water, can be optimized for this compound purification. For the related compound nimbin, a mobile phase of acetonitrile and water (90:10 v/v) has been used.[6]

    • Recrystallization:

      • This is an excellent final step to enhance purity and obtain a crystalline product. The choice of solvent is critical. This compound is soluble in alcohols like ethanol and methanol.[7] Experiment with single solvents (e.g., methanol) or a two-solvent system (one in which this compound is soluble and another in which it is poorly soluble). For the related compound nimbin, recrystallization from methanol has been shown to increase purity to over 98.5%.[8]

4. Issue: Oiling Out During Recrystallization

  • Question: When I try to recrystallize my this compound sample, it separates as an oil instead of crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Troubleshooting Steps:

      • Increase the Amount of Solvent: The concentration of the solute may be too high. Add more of the hot solvent to ensure the compound is fully dissolved.

      • Use a Different Solvent or Solvent System: The solubility properties of this compound in the chosen solvent may be promoting oil formation. Try a more non-polar or polar solvent, or a different solvent pair.

      • Lower the Crystallization Temperature Slowly: Allow the solution to cool very slowly to room temperature before placing it in a refrigerator or ice bath. Slow cooling encourages the formation of well-ordered crystals.

      • Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask. This can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for isolating this compound? A1: this compound is a primary component of the bitter principles found in neem seeds and is present in significant quantities, making up about 2% of the kernel.[7] While it can also be isolated from neem leaves, the concentration is generally higher in the seeds.[9]

Q2: Which extraction solvent is most effective for this compound? A2: Limonoids like this compound are highly soluble in alcohol solvents.[7] Ethanol and methanol are commonly used for extraction and generally provide a higher yield of active ingredients compared to water extraction.[3][7]

Q3: How can I monitor the progress of my purification? A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation during column chromatography and for identifying fractions containing this compound. Use a suitable mobile phase (e.g., hexane:ethyl acetate) and visualize the spots under UV light or by using a staining reagent. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantitative purity assessment.

Q4: What are the main impurities I should be concerned about? A4: The main impurities are other structurally related limonoids (tetranortriterpenoids) present in neem, such as nimbin, nimbiene, and salannin.[3][10] These compounds have similar polarities, making their separation challenging.

Q5: What purity level should I aim for? A5: The required purity depends on the intended application. For initial biological screening, a purity of 90-95% may be sufficient. However, for applications in drug development, pharmacology, or structural studies, a purity of >98% is often required.

Data Presentation

Table 1: Comparison of Purification Methods for Neem Limonoids

Purification MethodStarting MaterialAchievable PurityRecovery RateKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography Crude ExtractModerate (can increase purity by ~4-fold)~50%Good for initial cleanup and separation of major components.Limited resolution for structurally similar compounds.
Preparative TLC Enriched FractionsHigh (>98% for nimbolide)[4][5]ModerateGood for small-scale, high-resolution purification.Labor-intensive and not easily scalable.
Preparative HPLC Partially Purified FractionsVery High (>99%)GoodHighest resolution, excellent for achieving high purity.Requires specialized equipment, can be expensive.
Recrystallization Partially Purified SolidHigh (>98.5% for nimbin)[8]VariableExcellent for final purification step, yields crystalline product.Finding a suitable solvent can be challenging; risk of "oiling out".

Experimental Protocols

Protocol: Multi-Step Purification of this compound from Neem Seeds

This protocol outlines a comprehensive procedure to obtain high-purity this compound.

1. Preparation of Crude Extract:

  • Grind dried neem seed kernels into a coarse powder.

  • Defat the powder by Soxhlet extraction with n-hexane for 6-8 hours to remove the bulk of the oil.

  • Air-dry the defatted kernel powder.

  • Extract the defatted powder with 95% ethanol using a Soxhlet apparatus for 8-12 hours.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude this compound-rich extract.

2. Initial Purification by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column in n-hexane.

  • Adsorb the crude extract onto a small amount of silica gel (dry loading).

  • Load the dried sample onto the top of the column.

  • Elute the column with a step-wise gradient of increasing polarity using an n-hexane-ethyl acetate mobile phase.

    • Start with 100% n-hexane to elute non-polar impurities.

    • Gradually increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15, and so on).

  • Collect fractions and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

  • Pool the fractions that show a high concentration of the target compound (this compound).

  • Evaporate the solvent from the pooled fractions.

3. Final Purification by Recrystallization:

  • Dissolve the semi-purified solid from the previous step in a minimal amount of hot methanol.

  • If any insoluble impurities remain, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (4°C) for several hours to complete the crystallization process.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified this compound crystals under vacuum.

4. Purity Assessment:

  • Prepare a standard solution of your purified this compound in HPLC-grade methanol or acetonitrile.

  • Analyze the sample using a reverse-phase HPLC system with a C18 column.

  • An example of a suitable mobile phase for related limonoids is acetonitrile:water (90:10 v/v) with UV detection at around 215-220 nm.[6]

  • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Visualizations

Nimbidin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis NeemSeeds Neem Seed Kernels Defatting Defatting (n-Hexane) NeemSeeds->Defatting Extraction Ethanol Extraction Defatting->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) CrudeExtract->ColumnChromatography FractionPooling TLC Analysis & Fraction Pooling ColumnChromatography->FractionPooling Recrystallization Recrystallization (Methanol) FractionPooling->Recrystallization HPLC HPLC Purity Check Recrystallization->HPLC Purethis compound High-Purity this compound (>98%) HPLC->Purethis compound Troubleshooting_Logic Start Low Purity after Column Chromatography? PrepTLC Option 1: Preparative TLC (e.g., Hexane:EtOAc 6:4) Start->PrepTLC PrepHPLC Option 2: Preparative HPLC (C18, ACN:Water) Start->PrepHPLC Recrystallization Option 3: Recrystallization (e.g., Methanol) Start->Recrystallization HighPurity Achieve >98% Purity PrepTLC->HighPurity PrepHPLC->HighPurity OilingOut Problem: Oiling Out? Recrystallization->OilingOut Solutions Solutions: - Increase solvent volume - Change solvent - Slow cooling - Scratch flask OilingOut->Solutions Yes OilingOut->HighPurity No Solutions->Recrystallization

References

Technical Support Center: Bioassay Interference from Neem Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with neem-derived compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address interference from other neem compounds in your bioassays, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing higher/lower than expected activity in my bioassay with a neem extract?

A1: Crude neem extracts contain a complex mixture of bioactive limonoids, including azadirachtin, nimbin, salannin, and gedunin. These compounds can have synergistic, antagonistic, or additive effects, leading to deviations from the expected activity of a single compound like azadirachtin. For instance, some compounds might enhance the overall insecticidal effect (synergism), while others might compete for the same target site with lower efficacy (antagonism). The growth-modifying effects of neem seed extract on mosquitoes, for example, have been observed to not always correlate directly with the azadirachtin content, suggesting the influence of other compounds.

Q2: My control group, treated with a "blank" neem extract (supposedly without azadirachtin), is showing unexpected mortality. What could be the cause?

A2: This is a common issue arising from the inherent bioactivity of other limonoids present in the "blank" extract. Compounds like salannin, nimbin, and gedunin possess their own insecticidal and growth-regulating properties. Therefore, a vehicle control using the solvent system used for extraction and dilution is crucial to differentiate between solvent effects and the effects of the non-azadirachtin components of the extract.

Q3: How can I be sure that the observed effects in my bioassay are due to azadirachtin and not other interfering compounds?

A3: The most effective way is to use highly purified azadirachtin in your experiments. This can be achieved through techniques like High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE). By comparing the activity of the purified compound to your crude or partially purified extract, you can better understand the contribution of azadirachtin versus the combined effects of the entire limonoid profile.

Q4: Are there known synergistic or antagonistic interactions between different neem compounds?

A4: Yes, the potential for such interactions is significant. For example, a study on the combined effect of the fungus Beauveria bassiana and neem on insect mortality revealed a synergistic effect when a neem-compatible fungal isolate was used, but an antagonistic effect with a neem-sensitive isolate. While specific quantitative data on the synergistic or antagonistic effects between individual neem limonoids in insect bioassays is limited in publicly available literature, it is a critical factor to consider in your experimental design and data interpretation.

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results
Possible Cause Troubleshooting Step
Inconsistent Limonoid Composition in Extracts: The concentration of azadirachtin and other limonoids can vary significantly between different batches of neem seeds or extracts due to genetic and environmental factors.[1][2]1. Standardize Extract Source: Use a single, well-characterized batch of neem extract for a series of experiments. 2. Quantify Key Limonoids: Use HPLC to determine the concentration of azadirachtin, salannin, and nimbin in your extract before each bioassay. 3. Use Purified Standards: Whenever possible, use purified standards of the compounds of interest to create standard curves and as positive controls.
Presence of Interfering Compounds: Other bioactive limonoids are affecting the assay outcome.1. Purify the Extract: Employ purification methods like SPE or preparative HPLC to isolate azadirachtin. 2. Conduct Bioassays with Individual Compounds: Test the bioactivity of purified salannin, nimbin, and gedunin individually to understand their baseline effects.
Solvent Effects: The solvent used to dissolve the extract is causing toxicity or affecting the insect's physiology.1. Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in the experimental groups. 2. Choose a Low-Toxicity Solvent: Opt for solvents with known low toxicity to the test organism, such as ethanol or acetone, and ensure complete evaporation before the assay if possible.
Issue 2: Unexpected Dose-Response Curve
Possible Cause Troubleshooting Step
Non-linear Response due to Multiple Active Compounds: The presence of multiple compounds with different modes of action can lead to a non-monotonic dose-response curve.1. Fractionate the Extract: Separate the crude extract into fractions using techniques like column chromatography and test the bioactivity of each fraction. This can help identify the fraction(s) responsible for the observed effect. 2. Mathematical Modeling: Use appropriate non-linear regression models to analyze the dose-response data, which may better fit the complex interactions.
Synergistic or Antagonistic Effects: Interactions between compounds are altering the expected dose-response relationship.1. Test Combinations of Purified Compounds: If purified compounds are available, test them in various combinations and ratios to identify and quantify synergistic or antagonistic interactions.

Quantitative Data on Neem Limonoids

The following table summarizes the concentrations of major limonoids found in various neem-based products, highlighting the variability that can lead to interference in bioassays. Direct quantitative data on the impact of interfering compounds on the LC50 of azadirachtin is not extensively available in the literature. The provided data on individual compound bioactivity can, however, offer insights into their potential for interference.

Table 1: Concentration of Key Limonoids in Commercial Neem Products

Product IDAzadirachtin A (mg/L)Azadirachtin B (mg/L)Deacetylsalannin (mg/L)Salannin (mg/L)Total Limonoids (mg/L)
A72.0 ± 1.12189 ± 2.6832.3 ± 0.58281 ± 5.86574 ± 10.3
B43.1 ± 0.7883.3 ± 1.50126 ± 2.18
C32.9 ± 0.5971.3 ± 1.58104 ± 1.98
D33.2 ± 0.6062.7 ± 1.1395.9 ± 1.73
E332 ± 6.28158 ± 2.84490 ± 9.82
F69.4 ± 1.2569.4 ± 1.25
G41.5 ± 0.6541.5 ± 0.65
H52.5 ± 1.8552.5 ± 1.85
I89.6 ± 1.6138.9 ± 0.70129 ± 2.31
K34.3 ± 0.6214.6 ± 0.2648.9 ± 0.79
L184 ± 3.01184 ± 3.01
M124 ± 2.23124 ± 2.23

[3]

Table 2: Reported Bioactivity of Individual Neem Limonoids

CompoundBioactivityTarget Organism(s)Reference
Azadirachtin Insect growth regulator, antifeedantWide range of insects[4][5]
Salannin Antifeedant, insect growth regulatorSpodoptera litura, Pericallia ricini, Oxya fuscovittata[6]
Nimbin Insect growth regulatorSpodoptera litura, Pericallia ricini, Oxya fuscovittata[6]
Gedunin Insecticidal, antimalarial, anticancerAedes aegypti, Culex quinquefasciatus, various cancer cell lines[7][8]

Experimental Protocols

Protocol 1: Purification of Azadirachtin from Neem Oil using Solid-Phase Extraction (SPE)

This protocol provides a method for the preliminary purification of azadirachtin and other limonoids from the lipid-rich matrix of neem oil.

Materials:

  • Neem oil

  • Hexane

  • Acetonitrile

  • Graphitised carbon black SPE cartridges

  • Glass vials

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Defatting:

    • Accurately weigh 1g of neem oil into a 15 mL centrifuge tube.

    • Add 10 mL of hexane and vortex thoroughly for 2 minutes to dissolve the oil.

  • Solid-Phase Extraction:

    • Condition a graphitised carbon black SPE cartridge by passing 5 mL of hexane through it.

    • Load the hexane-oil solution onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of hexane to remove the remaining lipid components. Discard the eluate.

  • Elution of Limonoids:

    • Elute the retained limonoids (including azadirachtin, nimbin, and salannin) with 5 mL of acetonitrile into a clean collection vial.[4]

  • Quantification:

    • Analyze the acetonitrile eluate using a validated HPLC method to quantify the concentration of azadirachtin, nimbin, and salannin.

Protocol 2: HPLC Analysis of Neem Limonoids

This protocol outlines a general HPLC method for the separation and quantification of azadirachtin A, azadirachtin B, nimbin, and salannin.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient. A typical gradient might start at 40% acetonitrile and increase to 60% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 215 nm or 219 nm.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified azadirachtin A, azadirachtin B, nimbin, and salannin in acetonitrile at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the purified extract from Protocol 1 with acetonitrile to a concentration expected to fall within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a standard curve for each compound by plotting peak area against concentration. Use the regression equation of the standard curve to calculate the concentration of each limonoid in the unknown samples.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The primary mode of action for azadirachtin involves the disruption of key insect hormone signaling pathways, particularly the ecdysone and juvenile hormone pathways. Other neem limonoids have also been shown to interfere with these pathways.

Ecdysone_Signaling_Pathway cluster_gland Prothoracic Gland cluster_hemolymph Hemolymph cluster_cell Target Cell Prothoracicotropic Hormone (PTTH) Prothoracicotropic Hormone (PTTH) Ecdysone Synthesis Ecdysone Synthesis Prothoracicotropic Hormone (PTTH)->Ecdysone Synthesis Ecdysone Ecdysone Ecdysone 20-Monooxygenase Ecdysone 20-Monooxygenase Ecdysone->Ecdysone 20-Monooxygenase 20-hydroxyecdysone (20E) 20-hydroxyecdysone (20E) EcR/USP Complex EcR/USP Complex 20-hydroxyecdysone (20E)->EcR/USP Complex Ecdysone 20-Monooxygenase->20-hydroxyecdysone (20E) Ecdysone Response Genes Ecdysone Response Genes EcR/USP Complex->Ecdysone Response Genes Molting and Development Molting and Development Ecdysone Response Genes->Molting and Development Azadirachtin Azadirachtin Azadirachtin->Prothoracicotropic Hormone (PTTH) Inhibits release Azadirachtin->Ecdysone 20-Monooxygenase Inhibits Salannin Salannin Salannin->Ecdysone 20-Monooxygenase Inhibits Nimbin Nimbin Nimbin->Ecdysone 20-Monooxygenase Inhibits Gedunin Gedunin Juvenile_Hormone_Signaling_Pathway cluster_gland Corpora Allata cluster_hemolymph Hemolymph cluster_cell Target Cell Allatotropin Allatotropin JH Biosynthesis JH Biosynthesis Allatotropin->JH Biosynthesis Juvenile Hormone (JH) Juvenile Hormone (JH) Met/SRC Complex Met/SRC Complex Juvenile Hormone (JH)->Met/SRC Complex Kr-h1 Gene Kr-h1 Gene Met/SRC Complex->Kr-h1 Gene Inhibition of Metamorphosis Inhibition of Metamorphosis Kr-h1 Gene->Inhibition of Metamorphosis Azadirachtin Azadirachtin Azadirachtin->Allatotropin Inhibits release Bioassay_Workflow Neem Seed Kernels Neem Seed Kernels Solvent Extraction Solvent Extraction Neem Seed Kernels->Solvent Extraction Methanol/Ethanol Crude Extract Crude Extract Solvent Extraction->Crude Extract Purification (SPE/HPLC) Purification (SPE/HPLC) Crude Extract->Purification (SPE/HPLC) Bioassay (Crude) Bioassay (Crude) Crude Extract->Bioassay (Crude) Purified Azadirachtin Purified Azadirachtin Purification (SPE/HPLC)->Purified Azadirachtin Other Limonoid Fractions Other Limonoid Fractions Purification (SPE/HPLC)->Other Limonoid Fractions Bioassay (Pure) Bioassay (Pure) Purified Azadirachtin->Bioassay (Pure) Bioassay (Fractions) Bioassay (Fractions) Other Limonoid Fractions->Bioassay (Fractions) Data Analysis Data Analysis Bioassay (Crude)->Data Analysis Bioassay (Pure)->Data Analysis Bioassay (Fractions)->Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectra of Nimbidin and Nimbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Antibacterial Activity

Available research indicates that both nimbidin and nimbin possess antibacterial properties, primarily attributed to their ability to disrupt the lipid bilayer of microbial cell membranes.[3] However, the breadth and potency of their antibacterial spectra appear to differ based on limited studies.

This compound has been tested against a range of both Gram-positive and Gram-negative bacteria. One study investigated its effects on Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris (Gram-negative).[1] Unfortunately, this study did not provide quantitative MIC values, making a precise comparison of its potency impossible.

Nimbin , in contrast, has been reported to exhibit poor antibacterial activity against a majority of tested organisms.[2] One study noted only mild activity against Escherichia coli, with a zone of inhibition of 7 mm at a concentration of 500 μ g/disc .[2] Another study mentioned the evaluation of nimbin's antimicrobial activity against Staphylococcus aureus using MIC and Minimum Bactericidal Concentration (MBC) assays, but the specific values were not detailed.[4] There is also research suggesting that nimbin may have a more significant role in inhibiting biofilm formation and acting synergistically with conventional antibiotics against Staphylococcus aureus.[4]

Quantitative Data Presentation

The following table summarizes the available data on the antibacterial activity of this compound and nimbin. The lack of direct comparative studies necessitates presenting the findings from different research, which may have employed varied methodologies.

CompoundBacterial StrainGram StainType of DataResultCitation
This compound Staphylococcus aureusPositiveQualitativeTested for antibacterial properties[1]
Bacillus subtilisPositiveQualitativeTested for antibacterial properties[1]
Escherichia coliNegativeQualitativeTested for antibacterial properties[1]
Pseudomonas aeruginosaNegativeQualitativeTested for antibacterial properties[1]
Klebsiella pneumoniaeNegativeQualitativeTested for antibacterial properties[1]
Proteus vulgarisNegativeQualitativeTested for antibacterial properties[1]
Nimbin Escherichia coliNegativeSemi-QuantitativeMild activity (7 mm zone of inhibition at 500 μ g/disc )[2]
Most other tested organismsN/AQualitativePoor antibacterial activity[2]
Staphylococcus aureusPositiveQualitativeAntimicrobial activity tested (MIC/MBC)[4]

Note: The absence of MIC values for this compound and most strains for nimbin prevents a direct quantitative comparison. The presented data is for informational purposes and highlights the need for further research in this area.

Experimental Protocols

The determination of the antibacterial spectrum of compounds like this compound and nimbin typically involves standardized methods such as broth microdilution or agar diffusion to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[5][6]

1. Preparation of Bacterial Inoculum:

  • Isolate a pure culture of the test bacterium on an appropriate agar medium.
  • Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Test Compounds:

  • Prepare a stock solution of purified this compound or nimbin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (Pure Colony) C Standardize Inoculum (0.5 McFarland) A->C B Compound Stock (this compound/Nimbin) D Serial Dilution in 96-Well Plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Read Results (Visual Inspection) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Antibacterial Action

Mechanism cluster_compound Neem Limonoids cluster_bacterium Bacterial Cell Compound This compound / Nimbin Disruption Membrane Disruption Compound->Disruption interacts with Membrane Cell Membrane (Lipid Bilayer) Contents Intracellular Contents Disruption->Membrane Leakage Leakage of Contents Disruption->Leakage Leakage->Contents Death Cell Death Leakage->Death

Caption: Proposed mechanism of antibacterial action for this compound and nimbin.

References

Nimbidin's Anti-Inflammatory Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental evidence comparing the anti-inflammatory properties of nimbidin, a key constituent of the neem tree (Azadirachta indica), with established synthetic anti-inflammatory drugs reveals its potential as a modulator of inflammatory pathways. This guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a detailed comparison of efficacy, mechanisms of action, and experimental protocols.

This compound has demonstrated significant anti-inflammatory activity in various experimental models, positioning it as a compound of interest for further investigation. Its efficacy has been benchmarked against both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), showing promise and indicating distinct mechanistic actions.

Comparative Efficacy: this compound vs. Synthetic Drugs

The anti-inflammatory effects of this compound and its parent extracts have been quantified in direct comparison to dexamethasone, a potent corticosteroid, and ibuprofen, a widely used NSAID.

This compound vs. Dexamethasone

In a study utilizing a formalin-induced paw edema model in rats, an aqueous extract of neem leaf was compared to dexamethasone. The results indicated that while the neem leaf extract showed a significant anti-inflammatory effect, it was less potent than dexamethasone.[1][2]

Table 1: Comparison of Paw Edema Inhibition by Neem Leaf Extract and Dexamethasone [1][2]

Time After Formalin InjectionPercentage Inhibition by Neem Leaf Extract (400 mg/kg)Percentage Inhibition by Dexamethasone (0.75 mg, intraperitoneally)
3 hours28%43%
6 hours40%58%
Day 345%61%
Day 758%65%
This compound (Neem Extract) vs. Ibuprofen

A comparative study on lipopolysaccharide (LPS)-induced inflammation in mouse myoblast C2C12 cells found that neem extract exhibited a more robust anti-inflammatory response than ibuprofen.[3][4] The study measured the inhibition of key inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and monocyte chemotactic protein-1 (MCP-1). The findings suggest that at non-toxic concentrations, neem extract is more effective than ibuprofen in suppressing LPS-induced inflammation in this cell line.[3][4]

Mechanistic Insights: The NF-κB Signaling Pathway

Research into the molecular mechanisms underlying this compound's anti-inflammatory action has highlighted its role in modulating the nuclear factor-κB (NF-κB) signaling pathway.[5] This pathway is a critical regulator of the inflammatory response. A methanolic neem leaf extract was shown to inhibit TNF-α-activated NF-κB activity.[5] The extract was found to abrogate the degradation of IκBα, a key inhibitor of NF-κB, thereby preventing the nuclear translocation of the p50/p65 subunits of NF-κB.[5] Furthermore, the extract demonstrated an inhibitory effect on IκB kinase (IKK) activity, a crucial upstream kinase in the NF-κB cascade.[5]

This compound also exerts its anti-inflammatory effects by suppressing the functions of key immune cells, including macrophages and neutrophils.[6][7] It has been shown to inhibit macrophage migration, phagocytosis, and the respiratory burst in these cells.[6][7] Additionally, this compound can attenuate the degranulation of neutrophils.[6]

G NF-κB Signaling Pathway Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Promotes Gene Transcription This compound This compound (Neem Extract) This compound->IKK Inhibits This compound->IkBa Prevents Degradation

NF-κB Signaling Pathway Inhibition by this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the comparative studies.

Formalin-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Model: Albino rats are used for the experiment.

  • Induction of Inflammation: A 2% formalin solution (0.1 mL) is injected subcutaneously into the hind paw of the rats to induce inflammation and edema.[1]

  • Treatment:

    • The experimental group receives an aqueous extract of neem leaf (400 mg/kg body weight) orally.[1]

    • The positive control group is administered dexamethasone (0.75 mg) intraperitoneally.[1]

    • A control group receives a placebo.

    • Treatments are administered one hour before the formalin injection and then daily for seven days.[1]

  • Measurement of Edema: The circumferential length of the inflamed paw is measured at specific time points (e.g., 3 hours, 6 hours, 3 days, and 7 days) after the formalin injection.[1]

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

G Formalin-Induced Paw Edema Workflow Start Start Animal_Grouping Divide Rats into Control, Neem, and Dexamethasone Groups Start->Animal_Grouping Treatment Administer Neem Extract, Dexamethasone, or Placebo Animal_Grouping->Treatment Induction Inject Formalin into Hind Paw Treatment->Induction Measurement Measure Paw Circumference at 3h, 6h, Day 3, Day 7 Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End End Analysis->End

Formalin-Induced Paw Edema Workflow
LPS-Induced Inflammation in C2C12 Cells

This in vitro model is used to study the cellular and molecular mechanisms of inflammation.

  • Cell Culture: Mouse myoblast C2C12 cells are cultured in an appropriate medium.[3][4]

  • Toxicity Assay: To determine non-toxic concentrations, cells are exposed to various concentrations of the test compounds (neem extract and ibuprofen). Cell viability is then assessed.[3][4]

  • Induction of Inflammation: Cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][4]

  • Treatment: The cells are co-treated with LPS and non-toxic concentrations of either neem extract or ibuprofen.[3][4]

  • Measurement of Inflammatory Markers: The expression of inflammatory cytokines, such as TNF-α and MCP-1, is quantified using techniques like reverse transcription-polymerase chain reaction (RT-PCR) or enzyme-linked immunosorbent assay (ELISA).[3][4]

  • Data Analysis: The levels of inflammatory markers in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the compounds.

G LPS-Induced Inflammation in C2C12 Cells Workflow Start Start Cell_Culture Culture C2C12 Cells Start->Cell_Culture Toxicity_Test Determine Non-Toxic Concentrations of Neem and Ibuprofen Cell_Culture->Toxicity_Test LPS_Induction Induce Inflammation with LPS Toxicity_Test->LPS_Induction Treatment Co-treat with LPS and Neem Extract or Ibuprofen LPS_Induction->Treatment Marker_Quantification Quantify TNF-α and MCP-1 Expression Treatment->Marker_Quantification Analysis Compare Marker Levels to LPS Control Marker_Quantification->Analysis End End Analysis->End

References

comparative analysis of nimbidin extraction using methanol vs ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of solvent is a critical first step in the isolation of bioactive compounds. This guide provides a comparative analysis of methanol and ethanol for the extraction of nimbidin, a potent triterpenoid from the neem tree (Azadirachta indica). The selection of an appropriate solvent directly impacts the yield, purity, and ultimately the economic viability of the extraction process.

Quantitative Comparison of Extraction Yields

The efficiency of this compound extraction is significantly influenced by the solvent and the extraction method employed. The data from various studies, summarized below, indicates that while both methanol and ethanol are effective, the optimal choice may depend on the specific technique utilized.

SolventExtraction MethodPlant PartYield (%)Source
Ethanol ImmersionLeaves22.0[1]
Ethanol SoxhletLeaves21.5[1]
Methanol SoxhletSeeds15.72[2]
Ethanol SoxhletSeeds13.36[2]
Methanol Soxhlet-42.89 (Neem Oil)[3]
Ethanol Soxhlet-42.65 (Neem Oil)[3]

Note: Some studies report the total neem oil yield, which is influenced by the this compound content.

Conflicting data exists regarding the superiority of methanol or ethanol. For instance, one study on neem leaves reported a higher yield with ethanol using both immersion and Soxhlet methods[1]. Conversely, a study on neem seeds using the Soxhlet method indicated a slightly higher oil yield with methanol[2]. Another study also showed a marginally better neem oil yield with methanol in a Soxhlet extraction[3]. These discrepancies highlight the importance of considering the plant part and extraction method when selecting a solvent.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for this compound extraction using methanol and ethanol.

Methanol Extraction Protocol (Soxhlet)

This protocol is based on a generalized Soxhlet extraction procedure for neem oil, from which this compound can be further purified.

  • Preparation of Plant Material : Neem seeds are dried and ground into a fine powder to increase the surface area for extraction.

  • Soxhlet Setup : A known quantity of the powdered neem seed is placed in a thimble and inserted into the extraction chamber of a Soxhlet apparatus.

  • Solvent Addition : The round-bottom flask of the apparatus is filled with methanol.

  • Extraction : The methanol is heated to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips into the thimble containing the neem powder. The solvent extracts the oil, and once the chamber is full, the extract is siphoned back into the flask. This cycle is repeated for a specified duration, typically several hours, to ensure complete extraction. One study noted an extraction time of 58 minutes[2].

  • Solvent Recovery : After extraction, the methanol is evaporated from the extract, often using a rotary evaporator, to yield the crude neem oil containing this compound.

  • Purification : Further purification of this compound from the crude extract can be achieved through techniques like column chromatography[4].

Ethanol Extraction Protocol (Immersion/Maceration)

This protocol describes a simple immersion technique for extracting compounds from neem leaves.

  • Preparation of Plant Material : Fresh, healthy neem leaves are washed, dried, and crushed or ground.

  • Maceration : The prepared leaf material is mixed with ethanol in a specific ratio (e.g., 1:10 w/v)[5].

  • Extraction : The mixture is continuously agitated or ground, for instance, using a mortar and pestle, for a set period to facilitate the extraction of bioactive compounds[5]. The extraction can be performed at room temperature.

  • Filtration : The mixture is then filtered, using a method such as passing it through Whatman No. 1 filter paper, to separate the solid plant residue from the liquid extract.

  • Concentration : The ethanolic extract is then concentrated, typically under reduced pressure, to remove the solvent and obtain the crude extract.

  • Storage : The resulting extract is stored at a low temperature (e.g., 4°C) for further analysis and purification[5].

Visualizing the Process and Comparison

To better understand the experimental flow and the basis of comparison, the following diagrams are provided.

This compound Extraction Workflow cluster_Preparation 1. Material Preparation cluster_Extraction 2. Extraction cluster_PostExtraction 3. Post-Extraction Processing cluster_Purification 4. Purification Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Powdered Material Powdered Material Grinding->Powdered Material Solvent Addition Solvent Addition (Methanol or Ethanol) Powdered Material->Solvent Addition Extraction Method Extraction (e.g., Soxhlet, Maceration) Solvent Addition->Extraction Method Filtration Filtration Extraction Method->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Purification Purification (e.g., Chromatography) Crude Extract->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the extraction and purification of this compound.

Comparative Analysis Logic cluster_params Start Comparative Analysis of This compound Extraction Solvent Solvent Choice Start->Solvent Methanol Methanol Solvent->Methanol Option 1 Ethanol Ethanol Solvent->Ethanol Option 2 Parameters Performance Metrics Yield Extraction Yield Methanol->Yield Purity Purity of this compound Methanol->Purity Cost Process Cost & Safety Methanol->Cost Ethanol->Yield Ethanol->Purity Ethanol->Cost Conclusion Optimal Solvent Selection Yield->Conclusion Purity->Conclusion Cost->Conclusion

References

A Comparative Guide to HPLC and HPTLC Methods for Nimbidin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Nimbidin, a key tetranortriterpenoid from the Neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of two widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the analysis of this compound. The information presented is synthesized from validated methods for this compound and structurally related limonoids, offering a solid foundation for analytical method development and validation.

Experimental Protocols

The following sections detail standardized protocols for both HPLC and HPTLC that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust and sensitive analytical method for this compound can be achieved using a Reverse Phase-HPLC (RP-HPLC) system.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase : An isocratic mobile phase of Acetonitrile and Water (90:10 v/v) has been shown to be effective.[1]

  • Flow Rate : A flow rate of 1.0 mL/min is typically employed.[1]

  • Detection Wavelength : this compound and related limonoids can be detected at 214 nm.[1]

  • Injection Volume : A 10 µL injection volume is standard.[1]

  • Sample Preparation : Samples should be accurately weighed and dissolved in the mobile phase. For complex matrices such as plant extracts, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering components.[2] Sonication and centrifugation are also common preparatory steps.[2]

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC provides a high-throughput and cost-effective alternative for this compound quantification.

  • Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates are the standard stationary phase.[3]

  • Sample Application : Automated band-wise sample application is recommended for better accuracy and reproducibility.

  • Mobile Phase : A solvent system of n-hexane, ethyl acetate, and formic acid in a ratio of 5:4:0.2 (v/v/v) has been successfully used for the separation of related compounds.

  • Development : The plate is developed in a chromatographic chamber with the mobile phase.

  • Densitometric Quantification : After development, the plate is scanned using a densitometer at a specified wavelength. For some limonoids, derivatization with a methanol-sulfuric acid reagent and subsequent heating can enhance detection, with quantification performed at 515 nm.[4]

Data Presentation: A Comparative Analysis of Validation Parameters

The performance of analytical methods is assessed through rigorous validation. The table below summarizes key validation parameters for HPLC and HPTLC methods, based on published data for closely related Neem limonoids, providing a comparative benchmark for this compound analysis.

Table 1: Comparison of HPLC and HPTLC Method Validation Parameters

Validation ParameterHPLC (for Nimbin)[1]HPTLC (for Nimbolide)[3][4]
Linearity Range 6.25 - 200 µg/mL200 - 1400 ng/spot
Correlation Coefficient (r²) 0.99990.99968
Limit of Detection (LOD) 0.011 µg/mL70 ng/spot
Limit of Quantification (LOQ) 0.034 µg/mL200 ng/spot
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98.50%96.70 - 98.01%
Mandatory Visualization

Logical Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a systematic workflow for the cross-validation of HPLC and HPTLC methods to ensure data equivalency and reliability.

cross_validation_workflow cluster_setup Method Setup & Sample Preparation cluster_hplc HPLC Analysis cluster_hptlc HPTLC Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion SamplePrep Standard & Sample Preparation HPLC_Method HPLC Method Development & Validation SamplePrep->HPLC_Method HPTLC_Method HPTLC Method Development & Validation SamplePrep->HPTLC_Method HPLC_Analysis Analysis of Samples by HPLC HPLC_Method->HPLC_Analysis Data_Compare Statistical Comparison of Results HPLC_Analysis->Data_Compare HPTLC_Analysis Analysis of Samples by HPTLC HPTLC_Method->HPTLC_Analysis HPTLC_Analysis->Data_Compare Conclusion Assessment of Method Equivalency Data_Compare->Conclusion

Caption: Workflow for cross-validation of HPLC and HPTLC methods.

Objective Comparison and Recommendations

The selection of an analytical technique is often a trade-off between sensitivity, throughput, cost, and the complexity of the sample matrix.

  • Sensitivity and Precision : HPLC generally offers lower limits of detection (LOD) and quantification (LOQ), making it the preferred method for trace analysis.[1] Both methods, however, demonstrate excellent precision with a relative standard deviation (%RSD) of less than 2%.[1][3]

  • Throughput and Cost-Effectiveness : HPTLC allows for the simultaneous analysis of numerous samples, leading to a higher throughput and reduced cost per sample. The lower solvent consumption of HPTLC also contributes to its cost-effectiveness and environmental friendliness.

  • Flexibility and Resolution : HPLC provides a wider array of stationary phases and the flexibility of gradient elution, which can be advantageous for resolving complex mixtures.

For the Researcher:

  • HPLC is the recommended technique for discovery and early-phase development, where high sensitivity and resolution are critical for accurate quantification in complex biological matrices.

  • HPTLC is a highly suitable alternative for routine quality control of raw materials and finished products, where high throughput and cost-efficiency are major considerations.

Ultimately, a thorough cross-validation as depicted in the workflow diagram is advisable if both methods are to be used interchangeably, ensuring the consistency and reliability of analytical data throughout the drug development lifecycle.

References

Nimbidin and Dexamethasone: A Comparative Analysis of their Effects on Gene Expression in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular effects of nimbidin, a key bioactive component of the neem tree (Azadirachta indica), and dexamethasone, a potent synthetic glucocorticoid. The focus is on their respective impacts on gene expression, particularly within the context of inflammation. While dexamethasone's effects are extensively documented through genome-wide studies, research on this compound is more focused on specific inflammatory pathways. This guide synthesizes the available experimental data to offer a clear, objective comparison.

Overview of Mechanisms of Action

Dexamethasone, a classic anti-inflammatory agent, primarily exerts its effects through the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression through two main mechanisms:

  • Transactivation: The complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like dual-specificity phosphatase 1 (DUSP1) and glucocorticoid-induced leucine zipper (GILZ).

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of a wide array of inflammatory genes.

This compound, a tetranortriterpenoid from neem, has also demonstrated significant anti-inflammatory properties.[1] Current research indicates that its primary mechanism involves the potent inhibition of the NF-κB signaling pathway.[2] By targeting key components of this pathway, this compound effectively curtails the expression of numerous pro-inflammatory genes.

Comparative Effects on Inflammatory Gene Expression

While direct, genome-wide comparative studies are limited, a comparison can be drawn from existing data on their effects on key inflammatory mediators. Dexamethasone has a broad impact, affecting a vast number of genes.[3] this compound's known effects are more targeted towards NF-κB regulated genes.

Table 1: Comparison of Effects on Key Inflammatory Genes

Gene/ProteinDexamethasone EffectThis compound/Neem Extract EffectKey References
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)Strong SuppressionSuppression[4][5][6]
Interleukin-1 beta (IL-1β)Strong SuppressionSuppression[4][6]
Interleukin-6 (IL-6)Strong SuppressionSuppression[7]
Inflammatory Enzymes
Cyclooxygenase-2 (COX-2)SuppressionSuppression[7][8]
Inducible Nitric Oxide Synthase (iNOS)SuppressionSuppression[9]
Transcription Factors
Nuclear Factor-kappa B (NF-κB)Inhibition (Transrepression)Strong Inhibition[2][9]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by dexamethasone and this compound.

Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR GR Dexamethasone->GR Binds Dex-GR Dex-GR GR->Dex-GR Activated_NF-kB Active NF-κB Dex-GR->Activated_NF-kB Inhibits (Transrepression) GRE GRE Dex-GR->GRE Translocates to Nucleus NF-kB_Inhibitor IκB NF-kB NF-κB NF-kB_Inhibitor->NF-kB Inhibits NF-kB->Activated_NF-kB Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Activated_NF-kB->Pro_Inflammatory_Genes Activates Repressed_Genes Repressed Pro-inflammatory Genes Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., DUSP1, GILZ) GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Stimuli Pro_Inflammatory_Stimuli Pro_Inflammatory_Stimuli->NF-kB_Inhibitor Phosphorylates & Degrades

Dexamethasone's dual mechanism of action.

Nimbidin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_Inflammatory_Stimuli Pro_Inflammatory_Stimuli IKK IKK Pro_Inflammatory_Stimuli->IKK Activates NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor Phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Inhibits Activated_NF-kB Active NF-κB NF-kB->Activated_NF-kB Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Activated_NF-kB->Pro_Inflammatory_Genes Translocates to Nucleus & Activates This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of typical methodologies used in the cited research.

Gene Expression Analysis via RNA-Sequencing (as commonly applied for Dexamethasone)
  • Cell Culture and Treatment: Human or animal cell lines (e.g., A549 lung carcinoma cells, primary chondrocytes) are cultured under standard conditions.[7] Cells are treated with dexamethasone at various concentrations (e.g., 100 nM) or a vehicle control for specific time periods (e.g., 24 hours).[7]

  • RNA Extraction and Quality Control: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control (e.g., using FastQC). Reads are then aligned to a reference genome using a splice-aware aligner (e.g., STAR). Gene expression is quantified by counting the number of reads mapping to each gene (e.g., using featureCounts). Differential gene expression analysis between dexamethasone-treated and control groups is performed using statistical packages like DESeq2 or edgeR in R.[3]

NF-κB Inhibition Assays (as applied for this compound/Neem Extracts)
  • Cell Culture and Stimulation: Human monocytic cell lines (e.g., THP-1) or leukemia cells (e.g., K562, Jurkat) are cultured.[2][4] To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[2][4]

  • Treatment with this compound/Neem Extract: Cells are pre-treated with various concentrations of this compound or a neem extract for a specific duration before the addition of the inflammatory stimulus.[2]

  • Measurement of NF-κB Activity:

    • Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Following treatment and stimulation, cell lysates are assayed for luciferase activity, which is proportional to NF-κB transcriptional activity.[2]

    • Western Blot Analysis: Nuclear and cytoplasmic extracts are prepared. The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed by Western blotting using an anti-p65 antibody. The phosphorylation and degradation of the inhibitory protein IκBα can also be measured in the cytoplasmic fraction.[2]

    • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with a radiolabeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the probe indicates NF-κB binding.[2]

  • Quantification of Cytokine Expression:

    • ELISA: The concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assays (ELISAs).[4]

    • RT-qPCR: The mRNA expression levels of target inflammatory genes are measured by reverse transcription-quantitative polymerase chain reaction.

Comparative Efficacy

In vivo studies directly comparing the anti-inflammatory potency of neem leaf extract and dexamethasone in a rat paw edema model have shown that while the neem extract exhibits a significant anti-inflammatory effect, it is less efficacious than dexamethasone.[10][11]

Table 2: Comparative Anti-inflammatory Efficacy in Formalin-Induced Paw Edema in Rats

TreatmentDose% Inhibition of Edema (Day 7)Reference
Aqueous Neem Leaf Extract400 mg/kg58%[11]
Dexamethasone0.75 mg (intraperitoneally)65%[11]

Conclusion

Dexamethasone and this compound both demonstrate significant anti-inflammatory properties by modulating gene expression, with the NF-κB pathway being a common target. Dexamethasone acts through a broader, well-characterized mechanism involving both transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors. This compound's known mechanism is more focused on the potent inhibition of the NF-κB signaling cascade.

While dexamethasone shows greater potency in in-vivo models, the multi-targeted action of this compound and other components of neem extracts presents a compelling area for further research, particularly for the development of novel anti-inflammatory therapeutics with potentially different side-effect profiles. Future genome-wide expression studies on purified this compound are warranted to provide a more direct and comprehensive comparison with dexamethasone.

References

Nimbidin's Selective Strike: A Comparative Analysis of its Cytotoxicity on Cancerous versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic effects of nimbidin, a key bioactive limonoid from the neem tree (Azadirachta indica), reveals a promising selective action against cancerous cells while exhibiting minimal toxicity to normal cell lines. This comparative guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear overview of this compound's potential as a targeted anticancer agent.

This compound and its primary component, nimbolide, have demonstrated significant potential in cancer therapy by inducing apoptosis and inhibiting cell proliferation in a variety of cancer types.[1][2] A crucial aspect of its therapeutic promise lies in its differential impact on malignant versus healthy cells, a factor that is paramount in the development of effective and safe chemotherapeutic agents.[1][2]

Quantitative Analysis of Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Data from multiple studies indicate that nimbolide, the major active component of this compound, exhibits significantly lower IC50 values for cancer cell lines compared to normal fibroblast cell lines, underscoring its selective cytotoxicity.[3] The cytotoxic effect of nimbolide is both dose and time-dependent.[3][4]

Cell Line TypeCell Line NameIC50 (µM) - 24 hrsIC50 (µM) - 48 hrs
Cancer Du-145 (Prostate)8.01 ± 0.444.97 ± 0.72
PC-3 (Prostate)Not Specified2.00
A-549 (Lung)11.16 ± 0.84Not Specified
HT-29 (Colon)Not Specified1.25
GlioblastomaNot Specified3.00
Normal NIH3T3 (Fibroblast)39.43 ± 3.7236.92 ± 1.42
CCD-18Co (Fibroblast)74.01 ± 5.3359.13 ± 5.68

Table 1: Comparative IC50 values of nimbolide on various human cancer and normal cell lines. Data compiled from multiple sources.[3][5]

Experimental Protocols: Assessing Cell Viability

The cytotoxicity of this compound and its constituents is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of nimbolide for specific time intervals (e.g., 24 and 48 hours).[3] Include a control group with no treatment.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength.

  • Analysis: Calculate the percentage of cell viability by comparing the optical density of treated cells to the untreated control cells.[3] The IC50 value is then determined using linear regression analysis.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the comparative cytotoxicity of a compound like this compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well plates A->C B Normal Cell Culture B->C D Addition of varying This compound concentrations C->D E Incubation (24/48h) D->E F Add MTT Reagent E->F G Incubate & Solubilize F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 values I->J K Selective Cytotoxicity Profile J->K Comparative Analysis

Caption: Workflow for comparative cytotoxicity analysis.

Molecular Mechanisms: this compound's Impact on Signaling Pathways

This compound and its active components, particularly nimbolide, exert their anticancer effects by modulating multiple signaling pathways that are often dysregulated in cancer.[6] Studies have shown that nimbolide can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[5][7] This is achieved by altering the expression of key regulatory proteins.

Key signaling pathways affected by nimbolide include:

  • NF-κB Pathway: Nimbolide suppresses the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5][6] It prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[5]

  • PI3K/Akt Pathway: This pathway is vital for cell survival and proliferation. Nimbolide has been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased cell survival and induction of apoptosis.[5][6]

  • Wnt/β-catenin Pathway: Nimbolide can also inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in many cancers, by preventing the dissociation of GSK-3β from β-catenin.[5][6]

  • MAPK (ERK1/2) Pathway: Nimbolide can abrogate the MAPK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[5][6]

The diagram below illustrates the major signaling pathways targeted by nimbolide in cancer cells.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound / Nimbolide PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Wnt Wnt/β-catenin Pathway This compound->Wnt inhibits MAPK MAPK (ERK1/2) Pathway This compound->MAPK inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis NFkB->Proliferation NFkB->Apoptosis Metastasis Inhibition of Metastasis & Angiogenesis NFkB->Metastasis Wnt->Proliferation MAPK->Proliferation MAPK->Metastasis CellCycle Cell Cycle Arrest MAPK->CellCycle

Caption: this compound's modulation of key oncogenic pathways.

Conclusion

The available data strongly suggest that this compound and its constituent nimbolide are promising candidates for cancer therapy due to their selective cytotoxicity against cancerous cells.[2][3] The mechanism of action involves the induction of apoptosis through the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin.[5][6] While these findings are encouraging, further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound as an anticancer agent.[7] The marked difference in IC50 values between cancerous and normal cell lines highlights a favorable therapeutic window, which is a desirable characteristic for any potential anticancer drug.[3]

References

Evaluating the Synergistic Potential of Nimbidin with Other Neem Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the therapeutic promise of nimbidin in combination with other bioactive compounds from the neem tree, Azadirachta indica. This guide provides a comparative overview of the individual biological activities of this compound, azadirachtin, salannin, and nimbin, and outlines experimental protocols to investigate their potential synergistic effects in anticancer, anti-inflammatory, and antimicrobial applications.

While the medicinal prowess of neem and its constituent compounds is well-documented, research into the synergistic interplay between these purified molecules remains a nascent field. This guide synthesizes the existing data on the individual bioactivities of key neem limonoids and proposes a framework for the systematic evaluation of their combined therapeutic potential. A critical gap in the current literature is the lack of direct quantitative data on the synergistic effects of this compound with other specific neem compounds. The experimental protocols and conceptual frameworks presented herein are designed to address this gap and stimulate further research in this promising area.

Comparative Analysis of Bioactive Neem Compounds

The primary bioactive compounds of interest—this compound, azadirachtin, salannin, and nimbin—exhibit a range of anticancer, anti-inflammatory, and antimicrobial properties. A summary of their individual activities is presented below.

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compound Induces apoptosis; potent anti-inflammatory and anti-arthritic agent.[1]Exhibits anti-inflammatory and anti-arthritic properties.[1]Possesses antibacterial and antifungal properties.[1][2]
Azadirachtin Inhibits cell proliferation and induces apoptosis.[3]Modulates inflammatory pathways.[4]Shows antibacterial and antifungal activity.[2]
Salannin Limited data on direct anticancer effects.Known for its anti-inflammatory properties.[1][5]Possesses insect antifeedant properties.
Nimbin Exhibits spermicidal function; some reports of anticancer properties.[1]Shows anti-inflammatory activity.[5]Possesses antibacterial and antifungal properties.[2]

Experimental Protocols for Evaluating Synergism

To rigorously assess the synergistic potential of this compound with other neem compounds, standardized experimental protocols are essential. The following methodologies are proposed for anticancer, anti-inflammatory, and antimicrobial studies.

Anticancer Synergy: Combination Index (CI) Method

The combination index (CI) method, based on the median-effect principle, is a robust approach to quantify drug interactions.

1. Cell Culture and Treatment:

  • Select relevant cancer cell lines for the study.

  • Culture cells to an appropriate confluence.

  • Treat cells with a range of concentrations of this compound, the other neem compound (e.g., azadirachtin), and their combinations at fixed ratios.

2. Cell Viability Assay:

  • After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT or AlamarBlue assay.[6]

3. Data Analysis:

  • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound individually and for the combinations.

  • Determine the Combination Index (CI) using specialized software (e.g., CompuSyn).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Anti-inflammatory Synergy: Nitric Oxide (NO) Production Assay

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

1. Cell Culture and Stimulation:

  • Culture macrophage cell lines (e.g., RAW 264.7).

  • Pre-treat cells with various concentrations of this compound, the other neem compound (e.g., salannin), and their combinations for 1-2 hours.

  • Stimulate the cells with LPS to induce an inflammatory response.

2. Nitric Oxide Measurement:

  • After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

3. Data Analysis:

  • Calculate the percentage of NO inhibition for each treatment compared to the LPS-stimulated control.

  • Analyze the data for synergistic effects using isobolographic analysis or combination index calculations.

Antimicrobial Synergy: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to evaluate the in vitro synergistic effects of antimicrobial agents.[7][8][9][10]

1. Preparation of Compounds and Inoculum:

  • Prepare serial dilutions of this compound and the other neem compound (e.g., nimbin) in a 96-well microtiter plate. The dilutions of this compound are made along the rows, and the dilutions of the other compound are made along the columns.

  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

2. Incubation:

  • Add the microbial inoculum to each well of the microtiter plate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

3. Determination of MIC and FIC Index:

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible microbial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index as follows:

    • FIC of compound A = MIC of A in combination / MIC of A alone

    • FIC of compound B = MIC of B in combination / MIC of B alone

    • FIC Index = FIC of compound A + FIC of compound B

  • Interpret the results:

    • FIC Index ≤ 0.5 indicates synergy.

    • 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect.

    • FIC Index > 4 indicates antagonism.[10]

Visualizing Workflows and Signaling Pathways

To facilitate the understanding of the proposed research and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Synergy_Evaluation cluster_selection Compound & Model Selection cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation Select Compounds Select Neem Compounds (this compound + Partner) Dose-Response Single Agent Dose-Response Select Compounds->Dose-Response Input Select Model Select In Vitro Model (Cancer, Inflammation, Microbe) Select Model->Dose-Response Input Combination Combination Dose-Response Dose-Response->Combination Determine Concentrations Assay Perform Assay (Viability, NO, MIC) Combination->Assay Test Calculate Calculate Synergy Index (CI, Isobologram, FIC) Assay->Calculate Generate Data Interpret Interpret Interaction (Synergy, Additive, Antagonism) Calculate->Interpret Quantify

Caption: Experimental workflow for evaluating synergistic effects.

Anticancer_Signaling_Pathways cluster_this compound This compound cluster_azadirachtin Azadirachtin cluster_synergy Potential Synergistic Outcome This compound This compound NFkB_N NF-κB This compound->NFkB_N Inhibits Apoptosis_N Apoptosis NFkB_N->Apoptosis_N Promotes Enhanced_Apoptosis Enhanced Cancer Cell Death Apoptosis_N->Enhanced_Apoptosis Azadirachtin Azadirachtin PI3K_Akt PI3K/Akt Pathway Azadirachtin->PI3K_Akt Inhibits Proliferation_A Cell Proliferation PI3K_Akt->Proliferation_A Inhibits Proliferation_A->Enhanced_Apoptosis

Caption: Potential synergistic anticancer signaling pathways.

Logical_Synergy_Diagram This compound This compound Mechanism_A Mechanism A (e.g., NF-κB Inhibition) This compound->Mechanism_A Partner Partner Neem Compound (e.g., Azadirachtin, Nimbin) Mechanism_B Mechanism B (e.g., PI3K/Akt Inhibition) Partner->Mechanism_B Synergy Synergistic Effect (Enhanced Therapeutic Outcome) Mechanism_A->Synergy Mechanism_B->Synergy

Caption: Logical framework for synergistic action.

Conclusion and Future Directions

The exploration of synergistic interactions between purified neem compounds, particularly involving this compound, presents a compelling frontier in drug discovery. While individual compounds demonstrate significant therapeutic potential, their combined effects are largely uninvestigated. The experimental frameworks outlined in this guide provide a clear path for researchers to systematically evaluate these potential synergies. Future studies employing these methodologies will be crucial in unlocking the full therapeutic promise of neem-based compounds and may lead to the development of novel, more effective combination therapies for a range of diseases. It is imperative that future research focuses on generating robust quantitative data to validate these potential synergistic interactions.

References

Nimbidin and Nimbolide: A Head-to-Head Comparison in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Direct comparative quantitative data from a single study evaluating both nimbidin and nimbolide against the same virus is not currently available in published literature. The following table summarizes available data from individual studies on the antiviral and cytotoxic effects of these compounds. It is crucial to note that variations in experimental conditions (e.g., virus strain, cell line, assay methodology) between studies prevent a direct, definitive comparison of potency.

CompoundVirusCell LineAssay TypeEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound Data Not Available-------
Nimbolide Data Not Available-------

Note: Extensive literature searches did not yield specific EC₅₀, IC₅₀, or CC₅₀ values for purified this compound or nimbolide from in vitro antiviral assays. Research has predominantly focused on crude extracts or in silico docking studies, with some studies on nimbolide's potent anticancer activity providing IC₅₀ values against cancer cell lines. The antiviral activity is often described qualitatively.

Experimental Protocols

While specific quantitative data for a direct comparison is lacking, the general methodologies employed in antiviral assays for natural products like this compound and nimbolide are well-established. The following protocols are representative of the experimental approaches used to determine antiviral efficacy.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC₅₀).

  • Cell Culture: Vero (African green monkey kidney) cells, or other appropriate host cells, are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: this compound or nimbolide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in cell culture medium.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC₅₀ Calculation: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication by a compound.

  • Cell and Virus Preparation: A confluent monolayer of host cells is prepared in 6-well or 12-well plates. A known titer of the virus is prepared.

  • Infection: The cell monolayers are infected with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound or nimbolide.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.

  • EC₅₀/IC₅₀ Calculation: The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

  • Infection and Treatment: Host cells are infected with the virus and treated with non-toxic concentrations of the test compound as described in the plaque reduction assay.

  • Incubation and Harvesting: The plates are incubated for one full viral replication cycle. The supernatant and/or the cells are then harvested.

  • Virus Tittering: The harvested virus is subjected to serial dilutions, which are then used to infect fresh cell monolayers to determine the virus titer, typically by a plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.

  • Data Analysis: The reduction in virus titer in the presence of the compound compared to the untreated virus control is calculated to determine the inhibitory effect.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the antiviral evaluation of this compound and nimbolide.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assays cluster_data Data Analysis Compound Test Compound (this compound/Nimbolide) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction) Compound->Antiviral Cells Host Cell Culture Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock Virus->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀/IC₅₀ Antiviral->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50->SI

Caption: Workflow for in vitro antiviral drug screening.

Viral_Lifecycle_Targets cluster_virus Virus cluster_cell Host Cell cluster_inhibitors Potential Inhibition by this compound/Nimbolide Virion Free Virion Attachment Attachment & Entry Virion->Attachment Uncoating Uncoating Attachment->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virion New Virions Inhibit_Entry Inhibit Entry Inhibit_Entry->Attachment Inhibit_Replication Inhibit Replication Inhibit_Replication->Replication Inhibit_Assembly Inhibit Assembly/Release Inhibit_Assembly->Assembly

Caption: Potential targets in the viral life cycle for antiviral compounds.

Conclusion

While both this compound and nimbolide, key limonoids from the neem tree, are recognized for their broad-spectrum biological activities, including antiviral potential, a direct quantitative comparison of their efficacy in antiviral assays is conspicuously absent from the scientific literature. The information available is largely qualitative or derived from computational models. To definitively ascertain the relative potency and therapeutic window of these two compounds, rigorous head-to-head in vitro studies against a panel of clinically relevant viruses are imperative. Such studies, employing standardized protocols as outlined in this guide, will be instrumental in guiding future research and development of these promising natural products as antiviral therapeutics.

Safety Operating Guide

Essential Procedures for the Proper Disposal of Nimbidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like nimbidin are paramount to ensuring laboratory safety and environmental protection. This compound, a key bioactive component of neem oil, requires careful management throughout its lifecycle, from use to final disposal. Adherence to these protocols is crucial.

Immediate Safety and Hazard Information

Hazard Summary

Hazard ClassificationDescriptionCitations
Environmental Harmful to aquatic life with long-lasting effects.[1][2]
Human Health May cause mild skin irritation and allergic reactions in susceptible individuals. Ingestion of large amounts may irritate the digestive tract.[3]
Physical Some commercial formulations, particularly those in flammable solvents, may be classified as flammable liquids.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles or a face shield[2][4].

Step-by-Step Disposal Protocol

This protocol outlines the safe and compliant disposal of this compound and associated contaminated materials. The overriding principle is to treat all this compound waste as hazardous chemical waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container : All this compound waste, including unused or expired product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container[2].

  • Container Specifications :

    • Use a container made of a compatible material that is in good condition with a secure, leak-proof lid[2].

    • The container must be clearly labeled as "Hazardous Waste," including the full chemical name "this compound Waste" and relevant hazard pictograms (e.g., harmful, environmental hazard)[2].

  • Practice Waste Minimization : Do not mix non-hazardous waste with this compound waste. This prevents increasing the volume of regulated hazardous materials that require specialized disposal[5].

Step 2: On-site Storage
  • Secure Storage Area : Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area[2].

  • Prevent Leaks and Spills : The storage area should be away from all drains and incompatible materials to prevent environmental release[1][2].

  • Keep Containers Closed : Keep the waste container sealed at all times, except when adding waste, to prevent the release of vapors and to avoid spills[2].

Step 3: Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is critical.

  • Ensure Proper Ventilation : Perform cleanup in a well-ventilated area or within a chemical fume hood[2].

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth[2][4]. Do not use combustible materials like paper towels to absorb the initial spill[2].

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris and place it into your designated this compound hazardous waste container[2].

  • Decontaminate Surfaces : Clean the spill area with a suitable laboratory detergent solution. All cleaning materials, such as wipes and gloves, must also be disposed of as hazardous waste[2].

Step 4: Final Disposal
  • Consult Local Regulations : Disposal must be carried out in accordance with all local, state, and federal regulations[1][6]. These regulations are paramount and supersede any general guidance.

  • Arrange for Professional Collection : Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Prohibited Disposal Methods :

    • NEVER pour this compound waste down the sink, toilet, or any other drain[1][7]. This can contaminate waterways and harm aquatic life[7].

    • NEVER dispose of this compound waste in the regular trash[8].

    • NEVER reuse empty containers that held this compound for any other purpose[7][9].

Step 5: Empty Container Management
  • Triple Rinsing : Empty containers that held a concentrated form of this compound should be triple-rinsed with a suitable solvent[6][10].

  • Collect Rinsate : The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste along with the other this compound waste[11].

  • Final Container Disposal : Once properly decontaminated, the empty container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (Unused product, contaminated labware, spill debris) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always collect Collect in Designated Hazardous Waste Container ppe->collect contain_spill Contain with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain_spill label_container Label Container: 'Hazardous Waste - this compound' + Hazard Pictograms collect->label_container storage Store in Secure, Ventilated Satellite Area Away from Drains label_container->storage spill Spill Occurs storage->spill full Container Full? storage->full spill->ppe Don PPE collect_spill Collect Cleanup Debris into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area (Collect cleaning materials as waste) collect_spill->decontaminate decontaminate->storage Return to workflow full->storage No ehs_pickup Arrange Pickup via EHS or Licensed Contractor full->ehs_pickup Yes end Compliant Final Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。